Methyl 2-oxoindoline-6-carboxylate
描述
Structure
3D Structure
属性
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGUNWFFVDLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395695 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14192-26-8 | |
| Record name | 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14192-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-oxindole-6-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-oxoindoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-OXINDOLE-6-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J55GEX7Z9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Methyl 2-oxoindoline-6-carboxylate" CAS number 14192-26-8 properties
CAS Number: 14192-26-8
This technical guide provides a comprehensive overview of Methyl 2-oxoindoline-6-carboxylate, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties and Identifiers
This compound is an indole derivative characterized by a bicyclic structure.[1] It is a solid at room temperature and typically appears as a white to light yellow or light orange powder or crystal. This compound is recognized for its utility as a versatile building block in the creation of more complex molecules.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate[3] |
| CAS Number | 14192-26-8[4] |
| Molecular Formula | C₁₀H₉NO₃[2][4] |
| Molecular Weight | 191.18 g/mol [4][5] |
| InChI | 1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12)[4][6] |
| InChIKey | YFTGUNWFFVDLNM-UHFFFAOYSA-N[4][6] |
| SMILES | COC(=O)C1=CC2=C(CC(=O)N2)C=C1[3] |
| Synonyms | 2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, 6-(Methoxycarbonyl)-2-indolone, 6-Carbomethoxy-2-Oxindole, Methyl 2-oxindole-6-carboxylate, Oxindole-6-carboxylic acid methyl ester[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 184-190°C[7], 208-211°C[8], 210.0 to 214.0°C |
| Boiling Point | 388.1°C at 760 mmHg[7] |
| Density | 1.283 g/cm³[7] |
| Flash Point | 188.5°C[7] |
| Refractive Index | 1.572[7] |
| Vapor Pressure | 3.15E-06 mmHg at 25°C[7] |
| Appearance | White to light yellow to light orange powder/crystal |
| Purity | >98.0% (GC), ≥ 98% (HPLC)[2] |
Biological Significance and Applications
This compound is a crucial intermediate in the synthesis of Nintedanib.[9] Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[9] It functions by competitively binding to the ATP pocket of fibroblast growth factor receptors (FGFR) 1-3, vascular endothelial growth factor receptors (VEGFR) 1-3, and platelet-derived growth factor receptors (PDGFR) α and β, thereby blocking intracellular signaling.[9]
The oxindole scaffold, a core component of this molecule, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[10] Derivatives of this class have been investigated for a range of pharmacological activities, including potential use in targeting neurological disorders and as enzyme inhibitors.[2][11]
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common method involves the reduction of a nitro-substituted precursor.
Method 1: Catalytic Hydrogenation
This procedure details the synthesis from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[8]
-
Step 1: Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.
-
Step 2: Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.
-
Step 3: Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere at 50 psi for 2.5 hours at a temperature of 50°C.
-
Step 4: Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.
-
Step 5: Concentration: Concentrate the filtrate to dryness.
-
Step 6: Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100°C. This process yields this compound.[8]
Method 2: Chemical Reduction
This alternative process utilizes sodium hydrosulfite (hydrose) for the reduction.[9]
-
Step 1: Initial Mixture: Add acetic acid (250.0 ml) to dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 gm) at 25-30°C.
-
Step 2: Reagent Addition: Add sodium hydrosulfite (83.9 gm) and water (250.0 ml) to the mixture at 25-30°C and stir for 10 minutes.
-
Step 3: Heating: Heat the mixture to 120-125°C and stir for 2 hours.
-
Step 4: Cooling and Neutralization: Cool the mixture to 15-20°C. Add ammonia (500.0 ml) to the mixture at 15-20°C and stir for 2 hours.
-
Step 5: Isolation: Filter the resulting solid, wash with water, and dry to obtain the title compound.
Spectroscopic Data
Comprehensive characterization data, including ¹H NMR, Mass Spectrometry, and HPLC, are typically provided by suppliers upon purchase.[12]
-
¹H NMR: Spectral data is available and can be used to confirm the structure of the compound.[6]
-
¹³C NMR and HRMS: For a derivative, methylthiothis compound, the following has been reported:
Safety and Handling
Based on aggregated GHS data, this compound is classified with the following hazards:
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[4] | P261, P264, P272, P280, P301+P312, P302+P352[4] |
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
This compound is a well-characterized compound with significant industrial importance, primarily as a key intermediate in the synthesis of the anti-fibrotic and anti-cancer drug Nintedanib. Its synthesis is well-documented, with established protocols for its preparation. The data presented in this guide provides a solid foundation for researchers and chemists working with this versatile molecule.
References
- 1. CAS 14192-26-8: 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic a… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-(2-oxoindolin-6-yl)acetate 14192-26-8 [sigmaaldrich.com]
- 5. This compound| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]
- 6. Methyl 2-oxoindole-6-carboxylate(14192-26-8) 1H NMR spectrum [chemicalbook.com]
- 7. Methyl 2-oxoindole-6-carboxylate cas 14192-26-8 [pharm-intermediates.com]
- 8. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 9. tdcommons.org [tdcommons.org]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 2-oxoindole-6-carboxylate - Rui ming Pharmaceutical [ruimingpharm-eng.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. rsc.org [rsc.org]
The Synthesis and Structural Elucidation of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide for Chemical Researchers
Introduction: The Pivotal Role of Methyl 2-oxoindoline-6-carboxylate in Modern Drug Discovery
This compound is a heterocyclic building block of significant interest in the pharmaceutical industry. Its rigid, bicyclic structure incorporating a lactam and an ester functional group makes it a versatile scaffold for the synthesis of complex molecular architectures. The primary driver for its escalating importance is its role as a key intermediate in the synthesis of Nintedanib (formerly known as BIBF 1120), a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[1][2] The precise and efficient synthesis of this intermediate is therefore a critical aspect of the overall manufacturing process of this life-changing therapeutic agent.
This in-depth technical guide provides a comprehensive overview of the structure and synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of various synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Chemical Structure and Properties
This compound, with the chemical formula C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol , possesses a planar oxindole core with a methoxycarbonyl group at the 6-position.[3]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 14192-26-8 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 208-211 °C[4] |
| Solubility | Slightly soluble in chloroform and methanol |
Synthetic Strategies: A Comparative Analysis
Several synthetic routes to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, overall yield, and purity requirements. Here, we will explore two of the most prominent and industrially relevant synthetic pathways.
Route 1: Synthesis from 4-Chloro-3-nitrobenzoic Acid
This multi-step synthesis is a widely employed method that begins with the readily available 4-chloro-3-nitrobenzoic acid. The overall strategy involves the construction of a malonate-substituted nitroaromatic precursor, followed by a reductive cyclization to form the oxindole ring.
Logical Workflow for Route 1:
Caption: Synthetic workflow from 4-Chloro-3-nitrobenzoic acid.
Detailed Experimental Protocol for Route 1:
Step 1: Esterification of 4-Chloro-3-nitrobenzoic Acid
-
Rationale: The initial carboxylic acid is converted to its methyl ester to prevent unwanted side reactions in the subsequent steps and to introduce the required ester functionality at the 6-position of the final product. Thionyl chloride is a common and effective reagent for this transformation, proceeding through an acyl chloride intermediate.
-
Procedure: To a solution of 4-chloro-3-nitrobenzoic acid in methanol, slowly add thionyl chloride at room temperature. The reaction mixture is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude methyl 4-chloro-3-nitrobenzoate is typically used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution with Dimethyl Malonate
-
Rationale: This step introduces the carbon framework necessary for the formation of the five-membered ring of the oxindole. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution by the enolate of dimethyl malonate, which is generated in situ using a strong base like potassium tert-butoxide.
-
Procedure: In a suitable aprotic solvent such as DMSO or THF, dimethyl malonate is treated with potassium tert-butoxide at room temperature to form the corresponding enolate. Methyl 4-chloro-3-nitrobenzoate is then added portion-wise, and the reaction is stirred until completion. An acidic workup is performed to neutralize the reaction mixture, followed by extraction with an organic solvent to isolate the desired product, dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.
Step 3: Reductive Cyclization
-
Rationale: This is the key ring-forming step. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking one of the ester groups of the malonate moiety, followed by the elimination of a molecule of methanol and decarboxylation to afford the stable lactam ring of the oxindole. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation using palladium on carbon (Pd/C).
-
Procedure (using Iron): The malonate derivative from the previous step is dissolved in a mixture of acetic acid and water. Iron powder is added, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The crude product is then purified by recrystallization to yield this compound.
Route 2: Reductive Cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
This route offers a more convergent approach, starting from a precursor that already contains the necessary carbon skeleton for the oxindole ring. The key transformation is a catalytic hydrogenation that simultaneously reduces the nitro group and effects the cyclization.
Logical Workflow for Route 2:
Caption: Reductive cyclization of a nitroaromatic precursor.
Detailed Experimental Protocol for Route 2:
-
Rationale: This elegant one-pot reaction leverages the power of catalytic hydrogenation. The palladium on carbon catalyst facilitates the reduction of the nitro group to an amine in the presence of hydrogen gas. The acidic solvent (acetic acid) promotes the subsequent intramolecular cyclization of the newly formed amine onto the adjacent ester group, leading to the formation of the oxindole ring with the elimination of methanol.
-
Procedure: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is dissolved in acetic acid in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon is added. The vessel is then pressurized with hydrogen gas, and the reaction is stirred at a slightly elevated temperature (e.g., 50 °C) until the uptake of hydrogen ceases.[4] After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to afford high-purity this compound.[4]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From 4-Chloro-3-nitrobenzoic Acid | Route 2: From Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate |
| Starting Materials | 4-Chloro-3-nitrobenzoic acid, Dimethyl malonate | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate to Good | High (up to 98%)[4] |
| Key Reagents | Thionyl chloride, Potassium tert-butoxide, Iron powder | Palladium on Carbon, Hydrogen gas |
| Scalability | Good | Excellent |
| Advantages | Utilizes readily available and inexpensive starting materials. | Highly efficient one-pot reaction, high yield, and purity. |
| Disadvantages | Multi-step process, requires isolation of intermediates. | The starting material may be more expensive or require synthesis. |
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, with several viable routes available to chemical researchers. The choice between a multi-step approach starting from simple precursors and a more convergent route depends on a variety of factors, including cost, scale, and available resources. The reductive cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate stands out for its efficiency and high yield, making it an attractive option for large-scale production.
As the demand for Nintedanib and other oxindole-based therapeutics continues to grow, further research into the optimization of existing synthetic routes and the development of novel, more sustainable methodologies is warranted. Areas of potential improvement include the use of greener solvents, the development of more active and selective catalysts, and the exploration of continuous flow processes to enhance safety and efficiency. A thorough understanding of the structure and synthesis of this compound, as outlined in this guide, will be invaluable to scientists working at the forefront of pharmaceutical innovation.
References
An In-depth Technical Guide to Methyl 2-oxoindoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the potent angiokinase inhibitor Nintedanib.[1][2][3] This document details its chemical identity, physical properties, synthesis protocols, and its role in the development of therapeutic agents.
Chemical Identity
-
IUPAC Name: methyl 2-oxo-1,3-dihydroindole-6-carboxylate[4]
-
2-Oxoindoline-6-carboxylic Acid Methyl Ester[6]
-
6-Methoxycarbonyl-2-oxindole[8]
-
1H-Indole-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester
-
2-OXO-6-INDOLINECARBOXYLIC ACID METHYL ESTER
-
Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light orange powder/crystal | [6] |
| Melting Point | 184-190 °C | [2][5][10][11] |
| Boiling Point | 388.1 °C at 760 mmHg | [2][11] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [1][10] |
| Flash Point | 188.5 °C | [2][11] |
| pKa | 13.50 ± 0.20 (Predicted) | [1][2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][2] |
| Purity | >98.0% (GC) | [6][8] |
Role in Synthesis
This compound is a crucial intermediate in the synthesis of Nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor.[3][12] Nintedanib is used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[12] It functions by targeting key signaling pathways involved in angiogenesis and fibrosis.[2][12]
Nintedanib competitively binds to the ATP binding pockets of several receptor tyrosine kinases, thereby inhibiting downstream signaling.[12]
Experimental Protocols
The following section details a common method for the synthesis of this compound.
Synthesis of this compound from Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate [12]
This process involves the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.
Materials:
-
Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
-
Acetic Acid
-
Palladium on Carbon (10%)
-
Hydrogen Gas
-
Tert-butyl methyl ether
Procedure:
-
Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.[1]
-
Add 5.0 g of 10% palladium on carbon catalyst to the solution.[1]
-
Hydrogenate the reaction mixture in a hydrogen atmosphere at room temperature for 2.5 hours, maintaining a reaction temperature of 50 °C and a hydrogen pressure of 50 psi.[1]
-
After the reaction is complete, remove the catalyst by filtration.[1]
-
Concentrate the filtrate to dryness.[1]
-
Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under a vacuum at 100 °C.[1]
-
The resulting product is this compound.[1]
Expected Yield: 28.6 g (98% of theoretical yield).[1]
Safety and Handling
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).[5]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[5]
-
Storage: Store in a dry, well-sealed container at room temperature.[1][2]
This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment.
References
- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 2. Cas 14192-26-8,Methyl 2-oxoindole-6-carboxylate | lookchem [lookchem.com]
- 3. This compound , >98.0% , 14192-26-8 - CookeChem [cookechem.com]
- 4. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]
- 6. This compound | 14192-26-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. capotchem.com [capotchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Methyl 2-oxoindole-6-carboxylate - Rui ming Pharmaceutical [ruimingpharm-eng.com]
- 11. echemi.com [echemi.com]
- 12. tdcommons.org [tdcommons.org]
Spectroscopic Profile of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for the triple angiokinase inhibitor, Nintedanib. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the characterization of novel derivatives. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, along with detailed, generalized experimental protocols for data acquisition.
While a complete, publicly available experimental dataset for this compound is not readily found in the searched scientific literature and databases, this guide presents predicted data based on the compound's structure and established spectroscopic principles.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | N-H (Amide) |
| ~7.5 | Doublet | 1H | Ar-H |
| ~7.2 | Singlet | 1H | Ar-H |
| ~6.9 | Doublet | 1H | Ar-H |
| ~3.8 | Singlet | 3H | O-CH₃ (Ester) |
| ~3.5 | Singlet | 2H | -CH₂- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~176 | C=O (Amide) |
| ~166 | C=O (Ester) |
| ~143 | Ar-C |
| ~135 | Ar-C |
| ~125 | Ar-C |
| ~122 | Ar-C |
| ~110 | Ar-C |
| ~108 | Ar-C |
| ~52 | O-CH₃ (Ester) |
| ~36 | -CH₂- |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch (Amide) |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1620 | Medium | C=C Stretch (Aromatic) |
| ~1290 | Strong | C-O Stretch (Ester) |
Sample Preparation: KBr Pellet or Thin Film
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 191.06 | [M]⁺ (Molecular Ion) |
| 160.05 | [M - OCH₃]⁺ |
| 132.05 | [M - COOCH₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 400 MHz or higher.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (typically 8-16 for good signal-to-noise).
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans (typically 128 or more, as ¹³C has a low natural abundance).
-
Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative data for all carbon types.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and label the peaks in both the ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure (Solid Sample - KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.
Procedure (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a GC column for volatile samples.
-
-
Ionization:
-
Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other suitable detector.
-
The detector generates a signal that is proportional to the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
"Methyl 2-oxoindoline-6-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxoindoline-6-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its core structure, featuring an oxindole moiety, is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its role as a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
General and Physical Properties
A compilation of the general and physical properties of this compound is presented in Table 1. The data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 14192-26-8 | [1][3][4][5][6] |
| Molecular Formula | C₁₀H₉NO₃ | [1][4][7][8] |
| Molecular Weight | 191.18 g/mol | [1][2][4][7][8][9] |
| Appearance | White to off-white or light yellow to light orange powder/crystal | [5][6] |
| Melting Point | 184-190°C, 208-211°C, 210.0-214.0°C, 212°C | [1][2][3][4][5][6] |
| Boiling Point | 388.1°C at 760 mmHg | [1][4][5] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted), 1.3 ± 0.1 g/cm³ | [1][2][3][4][5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][3] |
| pKa | 13.50 ± 0.20 (Predicted) | [1][3] |
| Flash Point | 188.5 ± 27.9 °C | [1][4] |
| Refractive Index | 1.572, 1.573 | [1][4] |
| Vapor Pressure | 3.15E-06 mmHg at 25°C | [1][4] |
| Topological Polar Surface Area | 55.4 Ų | [9] |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While the raw spectra are not provided here, the availability of various spectroscopic analyses is noted.
| Spectroscopic Technique | Availability |
| ¹H NMR | Data available[8][10] |
| ¹³C NMR | Data available[10][11] |
| Mass Spectrometry (MS) | Data available[8][10][11] |
| Infrared Spectroscopy (IR) | Data available[8][10][11] |
Experimental Protocols
The synthesis of this compound is a key step in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its preparation.
Synthesis via Catalytic Hydrogenation
A common method for the synthesis of this compound involves the catalytic hydrogenation of a nitro-substituted precursor.
General Procedure:
-
Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.[3]
-
Catalyst Addition: Add 5.0 g of 10% palladium on carbon (Pd/C) catalyst to the solution.[3]
-
Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere at room temperature for 2.5 hours. Maintain a reaction temperature of 50°C and a hydrogen pressure of 50 psi.[3]
-
Work-up:
Expected Yield: 28.6 g (98% of the theoretical yield).[3]
Synthesis via Reductive Cyclization
An alternative route involves a reductive cyclization of a dinitro compound.
Experimental Workflow:
Caption: A simplified workflow for the synthesis of this compound.
Role in Drug Development
This compound is a key intermediate in the synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor.[3][12] Nintedanib is used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[13]
Nintedanib Synthesis Pathway
The synthesis of Nintedanib from this compound involves several steps, including N-acetylation and subsequent condensation reactions.
Caption: Key steps in the synthesis of Nintedanib starting from this compound.
Mechanism of Action of Nintedanib
Nintedanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth. Understanding this mechanism highlights the significance of its precursor, this compound.
Caption: Nintedanib inhibits key receptor tyrosine kinases to block angiogenesis and tumor growth.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, mist, or spray. Wear protective gloves, clothing, and eye/face protection.[14]
-
Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed.[1][14]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[14]
-
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it a valuable building block for complex pharmaceutical agents. The information presented in this guide provides a solid foundation for researchers and scientists working with this important intermediate.
References
- 1. Cas 14192-26-8,Methyl 2-oxoindole-6-carboxylate | lookchem [lookchem.com]
- 2. Methyl 2-oxoindole-6-carboxylate - Rui ming Pharmaceutical [ruimingpharm-eng.com]
- 3. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS 14192-26-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound | 14192-26-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 2-oxoindole-6-carboxylate(14192-26-8) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. tdcommons.org [tdcommons.org]
- 14. synquestlabs.com [synquestlabs.com]
"Methyl 2-oxoindoline-6-carboxylate" mechanism of action in biological systems
An In-Depth Technical Guide on the Biological Mechanisms of 2-Oxoindoline Derivatives, with a focus on "Methyl 2-oxoindoline-6-carboxylate" as a key synthetic precursor.
Introduction
This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of multi-targeted receptor tyrosine kinase inhibitors.[1][2][3][4] While the molecule itself is not extensively characterized as a standalone bioactive agent, its core 2-oxoindoline (or oxindole) scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential. This guide will delve into the mechanisms of action of prominent drugs and clinical candidates derived from this scaffold, with a particular focus on Nintedanib, a blockbuster therapeutic for which this compound is a key starting material. We will also explore other biological activities associated with the 2-oxoindoline core, including its role in anti-inflammatory pathways and the inhibition of transcription factors.
The 2-Oxoindoline Scaffold in Tyrosine Kinase Inhibition: The Case of Nintedanib
The most prominent therapeutic application of the 2-oxoindoline scaffold is in the development of tyrosine kinase inhibitors (TKIs). Nintedanib, a potent anti-fibrotic and anti-angiogenic agent, exemplifies the clinical success of this chemical class.[4]
Mechanism of Action of Nintedanib
Nintedanib functions as a multi-targeted TKI, competitively inhibiting the ATP-binding pocket of several key receptor tyrosine kinases involved in angiogenesis, fibroblast proliferation, and tissue remodeling.[2][4] The primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Inhibition of VEGFR signaling blocks the downstream pathways responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels (angiogenesis).
-
Fibroblast Growth Factor Receptors (FGFR 1-3): By blocking FGFR signaling, Nintedanib impedes the proliferation and differentiation of fibroblasts, which are key cell types in the pathogenesis of fibrosis.[4]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Inhibition of PDGFR signaling further contributes to the anti-proliferative effects on fibroblasts and other mesenchymal cells.
The simultaneous inhibition of these receptor families underlies Nintedanib's efficacy in idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[4]
Signaling Pathways Modulated by Nintedanib
The binding of Nintedanib to its target receptors prevents their autophosphorylation and subsequent activation of downstream signaling cascades. A simplified representation of this inhibition is depicted below.
Caption: Nintedanib's inhibitory action on key receptor tyrosine kinases.
Broader Biological Activities of the 2-Oxoindoline Core
Beyond tyrosine kinase inhibition, the 2-oxoindoline scaffold has been explored for a variety of other biological activities.
Anti-inflammatory Properties
Several studies have reported the synthesis and evaluation of novel 2-oxoindoline derivatives as potent anti-inflammatory agents.[5][6] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[5] The proposed mechanism involves the suppression of key inflammatory mediators like COX-2, PGES, and iNOS.[5]
One study identified compound 7i (a 2-oxoindoline derivative) as a particularly potent inhibitor of TNF-α and IL-6 production.[5] This highlights the potential of this scaffold in developing novel treatments for inflammatory diseases.
Inhibition of Transcription Factors
Derivatives of the 2-oxoindoline core have also been identified as inhibitors of specific transcription factors. For instance, certain 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have been developed as inhibitors of Early Growth Response protein 1 (EGR-1).[7] EGR-1 is a transcription factor that plays a role in inflammatory skin diseases like atopic dermatitis by promoting the expression of inflammatory cytokines.[7] These compounds were shown to dose-dependently dissociate the EGR-1-DNA complex, thereby reducing the expression of EGR-1 regulated inflammatory genes in keratinocytes.[7]
Quantitative Data on 2-Oxoindoline Derivatives
Table 1: In Vitro Inhibitory Activity of Nintedanib
| Target Kinase | IC50 (nM) |
|---|---|
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
Note: Data is representative and compiled from various sources. Actual values may vary between studies.
Table 2: Anti-inflammatory Activity of 2-Oxoindoline Derivative 7i
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 44.5 |
| IL-6 | 57.2 |
Data from a study on LPS-stimulated RAW264.7 macrophages.[5]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of 2-oxoindoline derivatives are crucial for reproducible research. Below are representative methodologies based on published studies.
In Vitro Kinase Inhibition Assay (for Nintedanib-like compounds)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
-
Materials: Recombinant human kinase enzymes (e.g., VEGFR, FGFR), appropriate peptide substrates, ATP, test compound (e.g., Nintedanib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO).
-
Plot the inhibition data against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Macrophage-based Anti-inflammatory Assay
-
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in macrophages.
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the 2-oxoindoline test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the viability of the cells after treatment using an MTT assay to rule out cytotoxicity.
-
Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control.
-
Conclusion
This compound serves as a foundational building block for a class of molecules with profound biological effects. While its direct mechanism of action is not the primary focus of research, the 2-oxoindoline core it provides is a versatile scaffold for the design of potent and selective inhibitors of various biological targets. The clinical success of Nintedanib in treating fibrotic diseases and cancer is a testament to the therapeutic potential of this chemical class. Ongoing research continues to uncover new applications for 2-oxoindoline derivatives, particularly in the realm of anti-inflammatory and anti-cancer therapies, making this an exciting and dynamic area of drug discovery.
References
- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 2. This compound, CasNo.14192-26-8 BOC Sciences United States [bocscichem.lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxoindoline-6-carboxylate is a key chemical intermediate, most notably recognized for its role in the synthesis of Nintedanib, a multi-tyrosine kinase inhibitor.[1] Nintedanib is an established therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of cancer, exerting its effect by targeting signaling pathways involved in angiogenesis and fibrosis.[1][2] While the primary utility of this compound has been as a precursor, its core oxindole scaffold is a privileged structure in medicinal chemistry, found in a multitude of compounds with diverse biological activities. This guide explores the potential therapeutic targets of this compound, drawing insights from the known activities of the broader oxindole class of molecules.
The Oxindole Scaffold: A Gateway to Diverse Biological Activity
The oxindole core is a versatile scaffold that has been extensively utilized in the development of inhibitors for a range of therapeutic targets. The inherent structural features of the oxindole ring system allow for modifications that can be tailored to interact with the binding sites of various enzymes and receptors. This has led to the discovery of potent inhibitors of kinases, protein-protein interactions, and enzymes involved in metabolic and inflammatory pathways.
Potential Therapeutic Targets
Based on the established activities of structurally related oxindole derivatives, several potential therapeutic targets can be postulated for this compound and its future analogues.
Tyrosine Kinases
Given that this compound is a direct precursor to Nintedanib, the most logical starting point for investigating its therapeutic potential is in the realm of tyrosine kinase inhibition. Nintedanib is known to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]
Signaling Pathway
The inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and fibrosis.
Caption: Potential inhibition of VEGFR, FGFR, and PDGFR signaling by this compound.
Quantitative Data for Oxindole Derivatives as Kinase Inhibitors
While specific data for this compound is not publicly available, numerous oxindole derivatives have demonstrated potent kinase inhibition.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3-alkenyl-oxindoles | VEGFR-2 | 13 - 34 | [3] |
| 3-alkenyl-oxindoles | FGFR-1 | 37 - 69 | [3] |
| 3-alkenyl-oxindoles | PDGFR-β | 59 - 65 | [3] |
| Hybrid oxindoles | CDK6 | (pIC50 up to 7.17) | [4] |
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. It is a key immune checkpoint protein, and its overexpression in tumors leads to an immunosuppressive microenvironment. Several oxindole-based compounds have been identified as potent IDO1 inhibitors.
Signaling Pathway
Inhibition of IDO1 prevents the depletion of tryptophan and the accumulation of kynurenine, thereby restoring T-cell function and promoting an anti-tumor immune response.
References
The Pivotal Role of Methyl 2-oxoindoline-6-carboxylate in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxoindoline-6-carboxylate, a heterocyclic compound belonging to the oxindole family, has emerged as a critical starting material in the synthesis of complex pharmaceutical agents. Its unique structural framework makes it an ideal scaffold for the construction of molecules targeting a variety of biological pathways. This technical guide provides an in-depth exploration of the role of this compound as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib.
Chemical and Physical Properties
This compound (CAS No: 14192-26-8) is an off-white to pale yellow crystalline powder.[1] A comprehensive summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.19 g/mol | [2] |
| Melting Point | 184-190 °C | [2] |
| Boiling Point | 388.1 °C at 760 mmHg | [3] |
| Density | 1.283 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Appearance | Off-white powder | [1] |
Role as a Pharmaceutical Intermediate: The Synthesis of Nintedanib
This compound is a crucial building block in the multi-step synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[4][6]
The synthesis of Nintedanib from this compound involves several key transformations, beginning with the formation of an enol ether intermediate, (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[7] This intermediate is then coupled with a second key building block, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, to yield the final Nintedanib base.[7]
Experimental Protocols
1. Synthesis of this compound
A common synthetic route to this compound involves the hydrogenation and subsequent cyclization of a substituted nitrobenzoate derivative.[8]
-
Starting Material: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
-
Reagents and Conditions:
-
10% Palladium on carbon (catalyst)
-
Concentrated acetic acid (solvent)
-
Hydrogen gas (50 psi)
-
Reaction Temperature: 50 °C
-
Reaction Time: 2.5 hours
-
-
Procedure:
-
Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.
-
Add 5.0 g of 10% palladium on carbon catalyst to the solution.
-
Hydrogenate the mixture in a hydrogen atmosphere at 50 psi and 50 °C for 2.5 hours.
-
After the reaction is complete, remove the catalyst by filtration.
-
Concentrate the filtrate to dryness.
-
Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100 °C.
-
-
Yield: 28.6 g (98% of theoretical yield).[8]
2. Synthesis of (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate from this compound
This step involves the N-acetylation and subsequent condensation with an orthoester.
-
Starting Material: this compound
-
Reagents and Conditions:
-
Acetic anhydride
-
Trimethyl orthobenzoate
-
Xylene (solvent)
-
Reaction Temperature: 120-130 °C
-
Reaction Time: 6 hours
-
-
Procedure:
-
To a suspension of 50 g (0.261 mol) of this compound in 350 ml of isopropyl alcohol, slowly add 33.8 g (0.626 mol) of sodium methoxide powder and stir for 15 minutes.[7]
-
Add 44 g (0.313 mol) of benzoyl chloride and stir at 5 to 10 °C for about 5 hours.[7]
-
Alternatively, a one-pot synthesis can be employed: Add methyl 2-oxoindole-6-carboxylate (20 g, 104.6 mmol), triethyl orthobenzoate (57.2 g, 313.8 mmol), and acetic anhydride (42.7 g, 418.4 mmol) to 200 mL of xylene.[9]
-
Heat the mixture to 120 °C and maintain the temperature for 4 hours.[9]
-
Cool the reaction to room temperature, filter the precipitate, and dry under vacuum at 50 °C for 16 hours.
-
-
Yield and Purity: Molar yields for this step can vary, with some methods reporting around 78.8% with an HPLC purity of 95.61%.[9]
3. Synthesis of Nintedanib Base
The final step involves the coupling of the enol ether intermediate with the substituted aniline.
-
Starting Materials: (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
-
Conditions: The enol ether is coupled with the second key building block to furnish the Nintedanib base.[7] Detailed conditions for this specific coupling are proprietary and vary across different manufacturing processes.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Molar Yield (%) | HPLC Purity (%) | Reference |
| 1 | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | 10% Pd/C, H₂ | Acetic Acid | 50 | 2.5 | 98 | - | [8] |
| 2 | This compound | Acetic anhydride, Triethyl orthobenzoate | Xylene | 120 | 4 | 78.8 | 95.61 | [9] |
| 2 (alternative) | This compound | Acetic anhydride, Trimethyl orthobenzoate | Acetic anhydride | 120 | 6 | 56 | - | [6] |
Signaling Pathway of Nintedanib
Nintedanib exerts its therapeutic effect by inhibiting the kinase activity of VEGFR, FGFR, and PDGFR. This inhibition blocks the downstream signaling cascades that are crucial for the proliferation and migration of fibroblasts, as well as for angiogenesis, which are key processes in the pathogenesis of idiopathic pulmonary fibrosis and tumor growth.
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Experimental Workflow: Synthesis of Nintedanib Intermediate
The following diagram illustrates the key steps in the synthesis of the Nintedanib intermediate starting from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. (E)-Methyl 1-acetyl-3-(Methoxy(phenyl)Methylene)-2-oxoindoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-oxoindoline-6-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxoindoline scaffold is a privileged heterocyclic motif frequently found in natural products and serves as a core structural component in a multitude of biologically active compounds. Within this class, methyl 2-oxoindoline-6-carboxylate has emerged as a critical starting material and key intermediate in the synthesis of potent therapeutic agents. Its versatile structure allows for modifications at various positions, leading to a diverse range of derivatives and analogs with significant pharmacological activities.
Notably, this core is a cornerstone in the development of kinase inhibitors, which are pivotal in cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-oxoindoline scaffold has been identified as a potent hinge-binding motif for various protein kinases, leading to the discovery of several FDA-approved drugs. One of the most prominent examples is Nintedanib, a multi-target tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer, for which this compound is a key precursor.[1][2]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and analogs. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of this important class of compounds.
Synthesis of this compound and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel therapeutic agents. Various synthetic routes have been established, often starting from substituted nitroaromatics.
A common approach involves the reductive cyclization of a substituted nitrophenyl derivative. For instance, methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate can be hydrogenated in the presence of a palladium catalyst to yield this compound in high yield.[3] Another method utilizes a multi-step process starting from methyl 4-chloro-3-nitrobenzoate.[1]
Once the core is synthesized, it can be further modified at several positions to generate a library of derivatives. Key reactions include:
-
N-Alkylation/N-Acetylation: The nitrogen atom of the oxindole ring can be readily alkylated or acetylated to introduce various substituents. For example, N-acetylation with acetic anhydride is a common step in the synthesis of precursors for drugs like Nintedanib.[4]
-
Condensation at the C3 Position: The C3 methylene group is highly reactive and can undergo condensation reactions with various aldehydes and ketones to introduce a wide range of substituents. This position is critical for modulating the biological activity of the resulting compounds.
Below is a generalized workflow for the synthesis of 3-substituted this compound derivatives.
Caption: Generalized synthetic workflow for 3-substituted indolinone derivatives.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases. The 2-oxoindoline scaffold is a key pharmacophore that can effectively target the ATP-binding pocket of kinases.
Receptor Tyrosine Kinase Inhibition
A primary mechanism of action for many 2-oxoindoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival. Key RTKs targeted by these compounds include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Epidermal Growth Factor Receptors (EGFRs): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and migration.
-
Fibroblast Growth Factor Receptors (FGFRs): FGFRs play a role in tumor cell proliferation, survival, and angiogenesis.[1]
The substitution pattern on the 2-oxoindoline ring significantly influences the potency and selectivity of kinase inhibition. Modifications at the C3 position are particularly important for interacting with the kinase active site.
Quantitative Biological Data
The following tables summarize the in vitro activity of selected this compound derivatives and related analogs against various cancer cell lines and kinase targets.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
| 4a | Hydrazine-1-carbothioamide derivative (R=H) | HepG2 | 10.11 ± 0.98 | [4] |
| HCT-116 | 13.43 ± 1.21 | [4] | ||
| A549 | 15.65 ± 1.33 | [4] | ||
| 6c | Oxadiazole derivative (R=4-Cl) | HepG2 | 12.31 ± 1.12 | [4] |
| HCT-116 | 14.87 ± 1.29 | [4] | ||
| A549 | 17.21 ± 1.54 | [4] | ||
| 6 | N-substituted-2-oxoindolin benzoylhydrazine | HCC827-GR (NSCLC) | 5.2 ± 0.3 | |
| 10 | N-substituted-2-oxoindolin benzoylhydrazine | HCC827-GR (NSCLC) | 4.9 ± 0.2 | |
| 25 | N-substituted-2-oxoindolin benzoylhydrazine | HCC827-GR (NSCLC) | 4.1 ± 0.4 |
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4a | EGFR | 0.11 ± 0.01 | [4] |
| 6c | VEGFR-2 | 0.15 ± 0.01 | [4] |
| 6 | c-MET | 0.021 ± 0.002 | |
| 10 | c-MET | 0.011 ± 0.001 | |
| 25 | c-MET | 0.007 ± 0.001 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key compounds and intermediates.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the reductive cyclization of a nitrobenzoate derivative.[3]
Materials:
-
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
-
Concentrated acetic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Tert-butyl methyl ether
Procedure:
-
Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.
-
Add 5.0 g of 10% palladium on carbon catalyst to the solution.
-
Hydrogenate the reaction mixture in a hydrogen atmosphere at room temperature for 2.5 hours at a reaction temperature of 50 °C and a hydrogen pressure of 50 psi.
-
Upon completion of the reaction, remove the catalyst by filtration.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in 150 mL of tert-butyl methyl ether and filter again.
-
Dry the resulting product under vacuum at 100 °C to yield this compound.
Protocol 2: Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate
This protocol is a common N-acetylation step.[4]
Materials:
-
This compound
-
Acetic anhydride
Procedure:
-
Treat this compound with 17.6 equivalents of acetic anhydride.
-
Heat the mixture at 130 °C for eight hours.
-
Cool the reaction mixture to allow for precipitation.
-
Isolate the precipitated methyl 1-acetyl-2-oxoindoline-6-carboxylate by filtration.
Protocol 3: Synthesis of Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
This protocol describes the condensation at the C3 position.[4]
Materials:
-
Methyl 1-acetyl-2-oxoindoline-6-carboxylate
-
Trimethyl orthobenzoate
-
Acetic anhydride
Procedure:
-
React methyl 1-acetyl-2-oxoindoline-6-carboxylate with trimethyl orthobenzoate in acetic anhydride.
-
Heat the mixture at 120 °C for six hours.
-
After completion of the reaction, concentrate the mixture to dryness.
-
Triturate the residue with petroleum ether to obtain the product.
Signaling Pathways
The therapeutic effects of this compound derivatives as kinase inhibitors are rooted in their ability to modulate key cellular signaling pathways that are often dysregulated in cancer.
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by 2-oxoindoline derivatives blocks these processes, thereby cutting off the blood supply to tumors.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell growth and proliferation. Ligand binding to EGFR leads to receptor dimerization and activation of its intrinsic tyrosine kinase activity, which in turn triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Aberrant EGFR signaling is a common driver of tumorigenesis.
Caption: Simplified EGFR signaling pathway and point of inhibition.
c-Met and Hedgehog Signaling Pathways
In addition to VEGFR and EGFR, derivatives of this compound have shown activity against other important cancer-related pathways. The c-Met receptor tyrosine kinase and the Hedgehog (Hh) signaling pathway are implicated in tumor growth, invasion, and metastasis, as well as in the development of drug resistance. The ability to dually inhibit targets such as c-Met and Smoothened (SMO), a key component of the Hh pathway, represents a promising strategy for overcoming resistance to EGFR inhibitors in non-small cell lung cancer.
Caption: Dual inhibition of c-Met and Hedgehog (SMO) pathways.
Conclusion
The this compound core represents a highly valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic tractability allows for the generation of diverse libraries of derivatives, leading to the identification of potent and selective modulators of key signaling pathways involved in cancer and other diseases. The structure-activity relationships highlighted in this guide underscore the importance of strategic modifications to the 2-oxoindoline ring system to achieve desired biological activities. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.
References
The Pivotal Role of Methyl 2-oxoindoline-6-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methyl 2-oxoindoline-6-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective therapeutic agents. Its unique chemical architecture allows for versatile functionalization, leading to compounds that can interact with a variety of biological targets. This technical guide provides an in-depth exploration of this core, with a particular focus on its most prominent derivative, Nintedanib, a multi-kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.
Synthesis of the Core and its Derivatives
The synthesis of this compound is a critical first step in the development of drugs like Nintedanib. Several synthetic routes have been established, often involving the cyclization of a substituted nitroaromatic compound.
General Synthesis of this compound
A common method for the synthesis of the core involves the reductive cyclization of a substituted nitrophenyl derivative.
Experimental Protocol:
-
Step 1: Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. To a solution of dimethyl malonate in a suitable solvent like dimethyl sulfoxide (DMSO), a strong base such as potassium tert-butoxide is added at room temperature. After a period of stirring, methyl 4-chloro-3-nitrobenzoate is added, and the reaction is allowed to proceed for several hours. Acidification with hydrochloric acid, followed by extraction with an organic solvent like methyl tert-butyl ether, yields the desired product.
-
Step 2: Reductive Cyclization to this compound. The diester from the previous step is dissolved in acetic acid. A reducing agent, such as sodium dithionite (hydrose), is added, and the mixture is heated to a high temperature (e.g., 120-125°C) for a couple of hours. After cooling, the product is precipitated by the addition of a base like ammonia, filtered, washed, and dried to yield this compound.[1]
Another described method involves the hydrogenation of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in the presence of a palladium on carbon (Pd/C) catalyst.[2]
Synthesis of Nintedanib from the Core Scaffold
This compound is a key starting material for the multi-step synthesis of Nintedanib.
Experimental Protocol:
-
Step 1: N-Acetylation. The this compound is acetylated at the nitrogen atom using acetic anhydride. This step serves to activate the molecule for the subsequent condensation reaction.
-
Step 2: Condensation with Trimethyl Orthobenzoate. The N-acetylated intermediate is then reacted with trimethyl orthobenzoate in the presence of acetic anhydride. This reaction introduces the phenylmethylene group at the 3-position of the oxindole ring.
-
Step 3: Amine Coupling. The final key step involves the coupling of the intermediate from step 2 with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. This reaction is typically carried out in a suitable solvent at an elevated temperature to afford Nintedanib.
Biological Activity and Mechanism of Action
The this compound scaffold is a versatile platform for generating compounds with diverse biological activities. While the core itself may not exhibit potent activity, its derivatives, such as Nintedanib, have demonstrated significant therapeutic effects. Nintedanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] This multi-targeted approach is crucial for its efficacy in complex diseases like cancer and fibrosis.
Quantitative Data: Kinase Inhibitory Activity of Nintedanib
The following table summarizes the in vitro inhibitory activity of Nintedanib against its primary kinase targets.
| Kinase Target | IC50 (nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13[3] |
| VEGFR3 | 13[3] |
| FGFR1 | 69[3] |
| FGFR2 | 37[3] |
| FGFR3 | 108[3] |
| PDGFRα | 59[3] |
| PDGFRβ | 65[3] |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in a cell-free assay.
Cellular Activity of Nintedanib
Nintedanib's kinase inhibitory activity translates into potent effects at the cellular level, inhibiting key processes involved in angiogenesis and fibrosis.
| Cell Type | Stimulant | Process Inhibited | IC50 (nM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | Proliferation | 9 |
| Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | PDGF-BB | Proliferation | 69 |
| Bovine Retinal Pericytes | PDGF-BB | Proliferation | 79 |
| Human Lung Fibroblasts (from IPF patients) | PDGF-BB, FGF-2, VEGF | Proliferation | - |
Signaling Pathways
Nintedanib exerts its therapeutic effects by blocking the intracellular signaling cascades initiated by the binding of growth factors to their respective receptors on the cell surface.
VEGFR/FGFR/PDGFR Signaling Cascade
The binding of VEGF, FGF, and PDGF to their receptors leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream pathways that ultimately regulate cell proliferation, migration, survival, and angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of compounds based on the this compound core.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, FGFR1, PDGFRβ)
-
Kinase substrate (specific for the kinase being tested)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the kinase enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Fibroblast Proliferation Assay (BrdU Assay)
This assay measures the effect of a compound on the proliferation of fibroblasts, a key cell type in fibrosis.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
Growth factor (e.g., PDGF, FGF) to stimulate proliferation
-
Test compound
-
BrdU Cell Proliferation Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or serum-free medium for 24 hours.
-
Treatment: Treat the cells with the growth factor in the presence or absence of the test compound at various concentrations.
-
BrdU Labeling: Add BrdU to the wells and incubate for a period that allows for DNA synthesis (e.g., 2-24 hours).
-
Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA according to the assay kit protocol.
-
Detection: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and then the substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the effect of the compound on cell proliferation relative to the stimulated control.
Experimental Workflow for Antifibrotic Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of antifibrotic agents based on the this compound core.
References
An In-depth Technical Guide to Methyl 2-oxoindoline-6-carboxylate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxoindoline-6-carboxylate is a highly valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including a reactive C3-methylene group, a secondary amine, and an ester functionality, provide multiple points for chemical modification, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of the core molecule, its key reactions, and its application in the construction of diverse heterocyclic systems, including spiro-oxindoles and fused-ring structures. Detailed experimental protocols for key reactions are provided, along with a summary of quantitative data for easy comparison. Furthermore, this guide explores the significance of these synthesized heterocycles, with a particular focus on their applications in drug discovery, exemplified by the potent tyrosine kinase inhibitor, Nintedanib.
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic placement of functional groups on the oxindole ring allows for the fine-tuning of physicochemical and pharmacological properties. This compound, with its electron-withdrawing methoxycarbonyl group at the C6 position, serves as a key intermediate in the synthesis of complex heterocyclic systems. This guide will delve into the synthetic utility of this building block, providing researchers and drug development professionals with a detailed resource for its application in the design and synthesis of novel heterocyclic compounds.
Synthesis of this compound
The efficient synthesis of the core building block is paramount for its widespread application. Several synthetic routes to this compound have been reported, with the most common methods involving the reductive cyclization of nitro-aromatic precursors.
Reductive Cyclization of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
A high-yielding and scalable method involves the hydrogenation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. This method typically proceeds in two steps: the synthesis of the propanedioate derivative followed by reductive cyclization.
Experimental Protocol:
-
Step 1: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate: To a solution of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 ml), potassium tert-butoxide (52.0 g) is added at 25-30°C. The mixture is cooled to 20-25°C and stirred for 2 hours. Methyl 4-chloro-3-nitrobenzoate (50.0 g) is then slowly added, and the mixture is stirred for an additional 2 hours. The reaction is quenched with hydrochloric acid, and the product is extracted with methyl tert-butyl ether.[1]
-
Step 2: Preparation of this compound: The crude dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) is dissolved in acetic acid (250.0 ml). Hydrose (83.9 g) and water (250.0 ml) are added, and the mixture is heated to 120-125°C for 2 hours. After cooling, the reaction is neutralized with ammonia, and the solid product is filtered, washed with water, and dried to afford this compound.[1]
Catalytic Hydrogenation of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
An alternative high-yield synthesis involves the catalytic hydrogenation of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
Experimental Protocol:
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) is dissolved in concentrated acetic acid (800 mL), and 10% palladium on carbon (5.0 g) is added as a catalyst. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at 50°C for 2.5 hours. After filtration of the catalyst, the solvent is evaporated, and the residue is purified by recrystallization from tert-butyl methyl ether to yield this compound.[2]
Table 1: Summary of Synthetic Methods for this compound
| Starting Material | Key Reagents and Conditions | Yield (%) | Reference |
| Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1. Hydrose, Water, Acetic Acid, 120-125°C2. Ammonia | ~44 | [1] |
| Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | H₂, 10% Pd/C, Acetic Acid, 50°C, 50 psi | 98 | [2] |
Key Reactions of this compound
The reactivity of this compound is centered around three main positions: the C3-methylene group, the N1-amine, and the C6-ester.
C3-Functionalization via Knoevenagel Condensation
The active methylene group at the C3 position readily undergoes Knoevenagel condensation with various aldehydes and ketones in the presence of a basic catalyst. This reaction is a cornerstone for introducing diverse substituents and serves as a crucial step in the synthesis of many complex heterocyclic systems, including the drug Nintedanib.
Experimental Protocol: Knoevenagel Condensation with an Aldehyde
To a solution of this compound (1 mmol) and an appropriate aldehyde (1 mmol) in ethanol (10 mL), a catalytic amount of a weak base such as piperidine or boric acid (10 mol%) is added.[3][4] The reaction mixture is stirred at room temperature or heated to reflux until completion (monitored by TLC). Upon cooling, the product often precipitates and can be collected by filtration and recrystallized.
Workflow for Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
N-Functionalization
The secondary amine at the N1 position can be readily functionalized through reactions such as acylation and alkylation. This modification is often a necessary step to either protect the nitrogen or to introduce functionalities that can participate in subsequent cyclization reactions.
Experimental Protocol: N-Acetylation
This compound is treated with an excess of acetic anhydride (e.g., 17.6 equivalents) and heated at 130°C for several hours. Upon cooling, the N-acetylated product precipitates and can be isolated by filtration.
Reactions Involving the Ester Group
The methyl ester at the C6 position can undergo standard ester transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification. These modifications can be important for improving solubility or for creating a handle for further derivatization.
Application in the Synthesis of Heterocyclic Compounds
This compound is a versatile precursor for a variety of heterocyclic structures, most notably spiro-oxindoles and fused-ring systems.
Synthesis of Spiro-oxindoles
Spiro-oxindoles are a class of compounds where a carbocyclic or heterocyclic ring is fused to the oxindole core at the C3 position through a spiro-carbon. These structures are of significant interest in drug discovery due to their rigid three-dimensional frameworks.
Multicomponent reactions are a powerful tool for the efficient synthesis of complex spiro[indoline-3,4'-pyran] derivatives. A common approach involves the reaction of an isatin derivative (or the corresponding Knoevenagel product), a malononitrile or cyanoacetate, and a 1,3-dicarbonyl compound.
Experimental Protocol: Four-Component Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
A mixture of isatin (1 mmol), malononitrile (1 mmol), a hydrazine derivative (1 mmol), and a dialkyl acetylenedicarboxylate (1 mmol) is stirred in an environmentally benign solvent like water or ethanol, often in the presence of a catalyst. The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization, to afford the spiro-pyranopyrazole product in good yield.
Table 2: Examples of Spiro-oxindoles Synthesized from Oxindole Precursors
| Spiro-Heterocycle Class | Key Reactants | Typical Catalyst/Conditions | Reference |
| Spiro[indoline-3,4'-pyran] | Isatin, Malononitrile, 1,3-Dicarbonyl compound | Piperidine, Ethanol, reflux | [5] |
| Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | Isatin, Malononitrile, Hydrazine, Dialkyl acetylenedicarboxylate | Water or Ethanol, catalyst | [6] |
| Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | Isatin, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Phenyl pyruvic acid | Water, Microwave irradiation | [2][7] |
| Spiro[indoline-3,1'-isoquinoline] | Isatin, 3-Hydroxyphenethylamine | Ethanol, Triethylamine | [7] |
Spiro-pyrazolyl oxindoles can be synthesized through multicomponent reactions. For example, the reaction of isatin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and phenyl pyruvic acid under microwave irradiation in water provides a high yield of the corresponding spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-6'-carboxylic acid.[2][7]
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling.
Conclusion
This compound has proven to be an exceptionally useful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its accessible synthesis and multiple reactive sites allow for the construction of complex molecular scaffolds, including spiro-oxindoles and fused-ring systems, which are of significant interest in medicinal chemistry. The successful development of Nintedanib highlights the potential of heterocycles derived from this core in addressing challenging diseases. This guide provides a foundational resource for chemists in academia and industry to explore the full potential of this compound in the discovery and development of novel bioactive molecules.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2-Oxoindoline-6-Carboxylate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxoindoline-6-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1][2][3][4] Its chemical structure, featuring an oxindole core with a methoxycarbonyl group at the 6-position, makes it a versatile scaffold for medicinal chemistry. This guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis, and a look into its applications in drug discovery.
Commercial Availability and Suppliers
This compound (CAS No. 14192-26-8) is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs.[1][5][6] The purity of the commercially available compound is typically high, often exceeding 98%.[7][8] Pricing can vary significantly based on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Number/Grade | Purity | Packaging | Price (USD) | Last Updated |
| Sigma-Aldrich | SYV00001 | - | 1G | $216 | 2025-07-31 |
| TCI Chemical | M2799 | >98.0% (GC) | 1g | $38 | 2025-07-31 |
| Hebei Chuanghai Biotechnology Co., Ltd. | - | 99% | Per KG | $10.00 | 2025-07-24 |
| Henan Aochuang Chemical Co.,Ltd. | - | 98% | Per kg | Request Quote | 2025-07-24 |
| A B Enterprises (IndiaMART) | - | - | Per gram | ₹ 375 | - |
| Amitychem (ECHEMI) | Pharmaceutical Grade | 99% | - | Request Quote | - |
| Zhejiang ZETian Fine Chemicals Co., Ltd. (ECHEMI) | Pharmaceutical Grade | 99% | - | Request Quote | - |
| HANGZHOU LEAP CHEM CO., LTD. (ECHEMI) | - | 99.00% | - | Request Quote | - |
| Shanghai Lonwin Chemical Co.,Ltd. (ECHEMI) | Pharmaceutical Grade | 99% | - | Request Quote | - |
Note: Prices are indicative and subject to change. It is recommended to contact the suppliers directly for the latest pricing and availability.
Experimental Protocols
The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols extracted from publicly available documents.
Protocol 1: Reductive Cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate[1]
This protocol involves the hydrogenation of a nitro-diester precursor, leading to a reductive cyclization to form the oxindole ring.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via reductive cyclization.
Detailed Steps:
-
48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate was dissolved in 800 mL of concentrated acetic acid.
-
5.0 g of 10% palladium on carbon catalyst was added to the solution.
-
The reaction mixture was hydrogenated in a hydrogen atmosphere at a reaction temperature of 50 °C and a hydrogen pressure of 50 psi for 2.5 hours.
-
Upon completion of the reaction, the catalyst was removed by filtration.
-
The filtrate was concentrated to dryness.
-
The residue was dissolved in 150 mL of tert-butyl methyl ether, filtered again, and dried under vacuum at 100 °C.
-
The resulting product was this compound in a yield of 28.6 g (98% of the theoretical yield).
Protocol 2: Improved Process for Preparation[2]
This protocol describes a multi-step synthesis starting from methyl 4-chloro-3-nitrobenzoate.
Synthesis Pathway:
Caption: Multi-step synthesis pathway for this compound.
Detailed Steps:
-
Step 1: Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (Formula-2)
-
To a mixture of dimethyl malonate (52.0 gm) in dimethyl sulfoxide (150.0 ml), add potassium tert-butoxide (52.0 gm) at 25-30°C.
-
Cool the mixture to 20-25°C and stir for 2 hours.
-
Slowly add a solution of methyl 4-chloro-3-nitrobenzoate (Formula-3, 50.0 gm) to the mixture at 20-25°C and stir for 2 hours.
-
Add hydrochloric acid to the mixture at 20-25°C.
-
Add sodium chloride (20.0 gm) and methyl tert-butyl ether (250.0 ml) to the mixture at 25-30°C and stir for 10 minutes.
-
Distill off the organic layer at below 50°C to obtain the title compound (Yield: 53.0 gm).
-
-
Step 2: Preparation of this compound (Formula-1)
-
To the compound of formula-2 (50.0 gm), add acetic acid (250.0 ml) at 25-30°C.
-
Add Hydrose (83.9 gm) and water (250.0 ml) to the mixture at 25-30°C and stir for 10 minutes.
-
Heat the mixture to 120-125°C and stir for 2 hours.
-
Cool the mixture to 15-20°C.
-
Add ammonia (500.0 ml) to the mixture at 15-20°C and stir for 2 hours.
-
Filter the solid, wash with water, and dry to get the title compound (Yield: 22.0 gm).
-
Further Reactions and Applications
This compound is a crucial starting material for the synthesis of more complex molecules, particularly Nintedanib. The oxindole nitrogen can be acylated, and the C3 methylene group can undergo condensation reactions.
N-Acetylation of this compound
A common subsequent reaction is the N-acetylation using acetic anhydride.[9][10]
Logical Relationship:
Caption: N-Acetylation of the starting material.
This N-acetylated intermediate can then be further reacted, for example, with trimethyl orthobenzoate, to construct the core structure of Nintedanib.[9][10] The development of efficient, high-yield, one-pot procedures for these transformations is an active area of research to streamline the manufacturing process of the final active pharmaceutical ingredient.[10]
Conclusion
This compound is a commercially accessible and highly valuable building block for the pharmaceutical industry. The availability of multiple suppliers ensures a stable supply chain for research and development activities. The well-documented synthetic protocols, including improved and scalable processes, facilitate its preparation in the laboratory and at an industrial scale. Its central role in the synthesis of Nintedanib underscores its importance in the development of treatments for serious fibrotic and oncological diseases. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.
References
- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 2. tdcommons.org [tdcommons.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound , >98.0% , 14192-26-8 - CookeChem [cookechem.com]
- 5. mt.hsp-pharma.com [mt.hsp-pharma.com]
- 6. This compound 14192-26-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. patents.justia.com [patents.justia.com]
- 10. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Nintedanib: Application Notes and Protocols Utilizing Methyl 2-oxoindoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. This document provides detailed application notes and experimental protocols for the synthesis of Nintedanib, commencing from the key starting material, Methyl 2-oxoindoline-6-carboxylate. The synthesis involves the preparation of two key intermediates, which are subsequently coupled to yield the final active pharmaceutical ingredient.
Introduction
The synthesis of Nintedanib can be efficiently achieved through a convergent pathway that involves the preparation of two key building blocks: (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1) and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2) . These intermediates are then coupled, followed by deacetylation, to form Nintedanib. This methodology offers a robust and scalable route for the production of Nintedanib.
Signaling Pathway of Nintedanib
Nintedanib exerts its therapeutic effects by inhibiting receptor tyrosine kinases (RTKs) that play a crucial role in the pathogenesis of fibrotic diseases and cancer.[1][2] It competitively binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby blocking the downstream signaling cascades that promote cell proliferation, migration, and angiogenesis.[1][3][4]
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling.
Experimental Protocols
Synthesis of (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1)
This procedure involves the reaction of this compound with triethyl orthobenzoate in the presence of acetic anhydride.
Caption: Synthesis workflow for Intermediate 1.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 191.18 |
| Triethyl orthobenzoate | 222.29 |
| Acetic anhydride | 102.09 |
| Xylene | - |
Procedure:
-
To a reaction flask, add this compound (20 g, 104.6 mmol), triethyl orthobenzoate (57.2 g, 313.8 mmol), acetic anhydride (42.7 g, 418.4 mmol), and 200 mL of xylene.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid.
-
Wash the solid with a suitable solvent (e.g., xylene or a mixture of toluene and ethyl acetate) and dry under vacuum at 50°C for 16 hours to yield the product.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Yield | 78.8% - 82.4% | [5] |
| HPLC Purity | >99% | [5] |
Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2)
This synthesis is a multi-step process starting from N-methyl-4-nitroaniline.
Caption: Synthesis workflow for Intermediate 2.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| N-methyl-4-nitroaniline | 152.15 |
| Chloroacetyl chloride | 112.94 |
| 1-Methylpiperazine | 100.16 |
| Toluene | - |
| Isopropanol | - |
| Palladium on carbon (10%) | - |
| Hydrazine hydrate | 50.06 |
| Ferric chloride (anhydrous) | 162.20 |
| Ethanol | - |
Procedure:
Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
-
Dissolve N-methyl-4-nitroaniline in a suitable solvent like ethyl acetate.
-
Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 20-25°C).
-
Heat the mixture to 50-55°C and stir for approximately 2 hours.
-
After completion, the reaction mixture can be washed with water and the organic layer is used in the next step.
Step 2: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
-
To the solution from Step 1, add 1-methylpiperazine dropwise.
-
Heat the reaction mixture to 45-55°C and stir for several hours.
Step 3: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
-
Method A: Catalytic Hydrogenation
-
Method B: Reduction with Hydrazine Hydrate
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 70.5% - 98% | [1][6][7] |
Synthesis of Nintedanib
This final step involves the coupling of Intermediate 1 and Intermediate 2.
Caption: Final synthesis and purification of Nintedanib.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 365.38 |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262.35 |
| N,N-Dimethylformamide (DMF) | - |
| Methanol | - |
Procedure:
-
Add Intermediate 1 and Intermediate 2 to a mixed solvent of N,N-dimethylformamide and anhydrous methanol.[3]
-
Heat the mixture to reflux and maintain for approximately 8 hours.[3] The coupling and in-situ deacetylation occur during this step.
-
Cool the reaction solution to 20°C or lower and stir for 4 hours to allow for precipitation.
-
Filter the solid product.
-
Wash the filter cake with methanol and dry to obtain crude Nintedanib.
Purification:
-
The crude Nintedanib can be purified by recrystallization from methanol to achieve high purity.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Yield | 91.6% | [3] |
| HPLC Purity | >99.9% | [3] |
| Melting Point | 241-243°C | [8] |
| Mass Spectrum (EI) | m/z 540 (M+H) | [8] |
1H NMR (DMSO-d6): δ 11.94 (s, 1H), 8.36 (s, 1H), 7.96 (dd, J=11.9, 5.0Hz, 2H), 7.67 (d, J=8.1Hz, 1H), 7.16 (ddd, J=26.9, 22.1, 7.0Hz, 5H), 6.85 (d, J=8.6Hz, 2H), 6.61 (d, J=8.7Hz, 2H), 3.90 (s, 3H), 2.99 (s, 3H), 2.65 (s, 2H), 2.50–2.30 (m, 8H), 2.20 (s, 3H).[9]
Conclusion
The synthetic route to Nintedanib starting from this compound is a well-established and efficient process. The protocols outlined in this document, based on published literature, provide a detailed guide for the synthesis of this important pharmaceutical agent. Adherence to the specified reaction conditions and purification procedures is crucial for obtaining high-purity Nintedanib suitable for research and development purposes.
References
- 1. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 3. (Z)-methyl 3-((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenylamino)(phenyl)methylene)-2-oxoindoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Nintedanib(656247-17-5) 1H NMR [m.chemicalbook.com]
- 5. Nintedanib esylate(656247-18-6) 1H NMR [m.chemicalbook.com]
- 6. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 7. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 8. US20170174625A1 - Preparation method of nintedanib - Google Patents [patents.google.com]
- 9. CN105461609A - Preparation method of nintedanib - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of Methyl 2-oxoindoline-6-carboxylate with Triethyl Orthobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of methyl 2-oxoindoline-6-carboxylate with triethyl orthobenzoate. This reaction is a critical step in the synthesis of key pharmaceutical intermediates, most notably for the production of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis. The reaction proceeds via a Knoevenagel-type condensation, facilitated by the in-situ N-acetylation of the oxindole ring, to yield methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. This guide offers a comprehensive overview of the reaction, including its mechanism, detailed experimental procedures, and quantitative data.
Introduction
The condensation of 2-oxoindoles at the C3 position is a fundamental transformation in synthetic organic chemistry, enabling the construction of a diverse array of heterocyclic compounds with significant biological activity. The reaction between this compound and triethyl orthobenzoate, typically in the presence of acetic anhydride, is a robust method for the synthesis of 3-substituted oxindole derivatives. The resulting product, an enol ether, is a versatile intermediate for further functionalization.
The N-acetylation of the oxindole nitrogen by acetic anhydride is crucial for the activation of the C3 methylene group, thereby promoting the condensation with the orthoester. This reaction is a key transformation in the industrial synthesis of Nintedanib.
Reaction Mechanism
The reaction proceeds through a Knoevenagel condensation pathway. The key steps are:
-
N-Acetylation: The nitrogen atom of the this compound is first acetylated by acetic anhydride. This increases the acidity of the protons at the C3 position.
-
Enolization: In the presence of a base (which can be the acetate ion from acetic anhydride or another basic species), the N-acetylated oxindole undergoes deprotonation at the C3 position to form an enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbon of triethyl orthobenzoate.
-
Elimination: Subsequent elimination of two molecules of ethanol and a proton leads to the formation of the stable enol ether product.
Experimental Protocols
Two representative protocols for the synthesis of methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate are provided below, based on established literature.
Protocol 1: Acetic Anhydride as Solvent
This protocol utilizes acetic anhydride as both the acetylating agent and the solvent.
Materials:
-
This compound
-
Triethyl orthobenzoate
-
Acetic anhydride
Procedure:
-
To a reaction flask, add this compound (1.0 eq), triethyl orthobenzoate (2.8 eq), and acetic anhydride (10 vol).
-
Heat the reaction mixture to 110°C.
-
Maintain the temperature and stir for 4 hours.
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Isolate the solid product by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol).
-
Dry the product under vacuum at 50°C for 16 hours.
Protocol 2: High-Boiling Point Solvent
This protocol employs a high-boiling point solvent, such as xylene, which can be advantageous for temperature control and downstream processing.
Materials:
-
This compound
-
Triethyl orthobenzoate
-
Acetic anhydride
-
Xylene
Procedure:
-
Suspend this compound (1.0 eq) in xylene (10 vol).
-
Add acetic anhydride (3.0 eq) to the suspension.
-
Heat the mixture to 110-120°C.
-
Slowly add triethyl orthobenzoate (2.0 eq) to the reaction mixture.
-
Continue to heat and stir the reaction for 4 hours.
-
Cool the reaction mixture to room temperature to allow for product crystallization.
-
Isolate the crystalline product by filtration.
-
Wash the solid with a suitable solvent (e.g., xylene or an ethanol/xylene mixture).
-
Dry the product under vacuum.
Data Presentation
The following tables summarize quantitative data from representative experiments.
Table 1: Reactant Quantities and Yields
| Protocol | Starting Material (Mass, Molar Eq.) | Triethyl Orthobenzoate (Molar Eq.) | Acetic Anhydride (Molar Eq. or Volume) | Solvent (Volume) | Product Yield (Molar) |
| 1 | 15 g (1.0) | 2.8 | 150 mL | None | 76.8% |
| 2 | 20 g (1.0) | 2.0 | 3.0 | Xylene (200 mL) | 80.9% - 82.4% |
Table 2: Reaction Conditions
| Protocol | Temperature (°C) | Reaction Time (hours) |
| 1 | 110 | 4 |
| 2 | 110-120 | 4 |
Visualizations
Reaction Scheme
Caption: Overall reaction scheme.
Experimental Workflow
Caption: General experimental workflow.
Safety and Handling
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethyl orthobenzoate is an irritant. Avoid contact with skin and eyes.
-
Xylene is flammable and harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.
-
The reaction should be conducted with appropriate engineering controls and safety precautions.
Conclusion
The reaction of this compound with triethyl orthobenzoate in the presence of acetic anhydride is an efficient and scalable method for the synthesis of a key precursor to Nintedanib. The protocols provided herein are robust and have been well-documented in the literature. Careful control of reaction temperature and stoichiometry is recommended to ensure high yields and purity of the desired product.
Application Note: Protocol for N-acetylation of Methyl 2-oxoindoline-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction N-acetylation is a fundamental chemical transformation in organic synthesis, crucial for the functionalization of amine-containing compounds. In pharmaceutical development, the N-acetylation of heterocyclic scaffolds is a key step in the synthesis of various active pharmaceutical ingredients (APIs). Methyl 2-oxoindoline-6-carboxylate is a vital intermediate in the synthesis of several targeted therapies, including tyrosine kinase inhibitors like nintedanib.[1] The addition of an acetyl group to the nitrogen atom of the oxindole ring can alter the molecule's electronic properties, solubility, and reactivity, making this a critical modification for subsequent synthetic steps. This document provides a detailed protocol for the N-acetylation of this compound using acetic anhydride.
Reaction Principle
The N-acetylation of this compound proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically performed at elevated temperatures to overcome the lower nucleophilicity of the amide nitrogen within the oxindole ring system. Acetic acid is generated as a byproduct. While catalysts like pyridine or DMAP are often used for acetylations, this protocol, adapted from established large-scale syntheses, utilizes an excess of acetic anhydride which also serves as the reaction medium.[2][3]
Experimental Protocol
This protocol is based on procedures reported in the synthesis of nintedanib intermediates.[2][3]
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)[4]
-
Toluene
-
Petroleum ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a significant molar excess of acetic anhydride (approximately 17-18 eq) to the flask.[2][3] The acetic anhydride will serve as both the acetylating agent and the solvent.
-
Reaction Conditions: Heat the reaction mixture to 130°C and stir for 8 hours.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, Methyl 1-acetyl-2-oxoindoline-6-carboxylate, is expected to precipitate out of the solution.[2]
-
Isolation: Isolate the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a suitable solvent, such as petroleum ether, to remove residual acetic anhydride and acetic acid.[2]
-
Drying: Dry the purified product under vacuum to obtain Methyl 1-acetyl-2-oxoindoline-6-carboxylate.
Work-up and Purification Notes:
-
For general acetylation work-ups where the product does not precipitate, the reaction is typically quenched by the careful addition of water or methanol to consume excess acetic anhydride.[5]
-
The reaction mixture can then be diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize acetic acid), and brine.[5]
-
The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[5]
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[6]
Data Presentation
The following table summarizes the quantitative data for the N-acetylation reaction based on a reported large-scale synthesis.[2][3]
| Parameter | Value | Reference |
| Starting Material | This compound | [2][3] |
| Acetylating Agent | Acetic Anhydride | [2][3] |
| Molar Ratio (Agent:Substrate) | ~17.6 : 1 | [2][3] |
| Solvent | Acetic Anhydride (neat) | [2][3] |
| Reaction Temperature | 130°C | [2][3] |
| Reaction Time | 8 hours | [2][3] |
| Product Isolation | Precipitation upon cooling | [2] |
| Yield | 73% | [2][3] |
Visualizations
Chemical Reaction Scheme:
Experimental Workflow Diagram:
References
- 1. tdcommons.org [tdcommons.org]
- 2. patents.justia.com [patents.justia.com]
- 3. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 4. chemcomplex.com [chemcomplex.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of "Methyl 2-oxoindoline-6-carboxylate" in cancer research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxoindoline-6-carboxylate is a heterocyclic organic compound that has garnered significant attention in the field of oncology drug discovery. While not typically used as a therapeutic agent in its own right, it serves as a crucial starting material and key intermediate for the synthesis of a variety of biologically active molecules, most notably Nintedanib (formerly known as BIBF 1120).[1][2][3][4] Nintedanib is a potent small molecule tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[3] This document provides a detailed overview of the application of this compound in cancer research, focusing on its role in the development of targeted therapies.
Core Application: A Scaffold for Kinase Inhibitors
The primary application of this compound in cancer research is as a foundational chemical scaffold for the synthesis of multi-targeted tyrosine kinase inhibitors. The 2-oxoindoline core is a privileged structure in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of the ATP-binding site of various kinases.
Nintedanib: A Case Study
Nintedanib is a prime example of a potent anti-cancer agent derived from this compound.[3] It functions as a triple angiokinase inhibitor, targeting the following key receptor tyrosine kinases (RTKs):
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, migration, and survival, as well as angiogenesis.
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a role in tumor growth, angiogenesis, and the recruitment of stromal cells that support the tumor microenvironment.
By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks their activation and downstream signaling cascades, thereby inhibiting tumor growth and progression.[3]
Signaling Pathways
The anti-cancer effects of compounds derived from this compound, such as Nintedanib, are mediated through the inhibition of key signaling pathways that drive tumorigenesis.
Caption: Nintedanib signaling pathway inhibition.
Quantitative Data
The following table summarizes the in vitro activity of Nintedanib against key kinases and its anti-proliferative effects on various cancer cell lines. It is important to note that this data pertains to a derivative of this compound, not the compound itself.
| Target Kinase | IC50 (nM) | Cancer Cell Line | Cell Type | IC50 (nM) |
| VEGFR1 | 34 | HUVEC | Endothelial | 13 |
| VEGFR2 | 13 | A549 | Lung | 790 |
| VEGFR3 | 13 | Calu-6 | Lung | 1200 |
| FGFR1 | 69 | HT-29 | Colon | >10000 |
| FGFR2 | 37 | Caki-1 | Kidney | 8700 |
| FGFR3 | 108 | MDA-MB-231 | Breast | >10000 |
| PDGFRα | 59 | |||
| PDGFRβ | 65 |
Data is illustrative and compiled from various sources for Nintedanib.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-cancer properties of compounds derived from this compound are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
References
Application Notes and Protocols for the Synthesis of an Idiopathic Pulmonary Fibrosis Drug Intermediate: Methyl 2-oxoindoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 2-oxoindoline-6-carboxylate as a key starting material in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1] This document outlines detailed experimental protocols for the synthesis, presents quantitative data on the biological activity of Nintedanib, and illustrates the key signaling pathways involved in the pathogenesis of IPF and the mechanism of action of Nintedanib.
Introduction to this compound in IPF Drug Synthesis
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function.[2] Nintedanib is an approved oral therapy that slows the progression of IPF.[2] It functions as a triple angiokinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[3][4] The synthesis of Nintedanib is a multi-step process where this compound serves as a critical structural precursor, providing the core oxindole moiety of the final drug molecule.[1][5] The purity and quality of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient.[6][1]
Quantitative Data: Biological Activity of Nintedanib
The following tables summarize the in-vitro potency of Nintedanib against key receptor tyrosine kinases and its inhibitory effects on cellular processes central to the progression of IPF.
Table 1: In-vitro Kinase Inhibition Profile of Nintedanib
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 34[7][4] |
| VEGFR2 | 13[7][4] |
| VEGFR3 | 13[7][4] |
| FGFR1 | 69[7][4] |
| FGFR2 | 37[7][4] |
| FGFR3 | 108[7][4] |
| PDGFRα | 59[7][4] |
| PDGFRβ | 65[7][4] |
| FLT3 | 26[4] |
| Lck | 16[4] |
| Src | 156[4] |
Table 2: Inhibitory Effects of Nintedanib on Fibroblast Functions
| Cellular Process | Cell Type | Stimulus | Nintedanib Concentration | Observed Effect |
| Proliferation | Human Tenon's Fibroblasts (HTF) | TGF-β1 (5 ng/mL) | 0.1, 0.5, 1 µM | Dose-dependent inhibition of proliferation.[8] |
| Proliferation | Human Lung Fibroblasts (IPF) | PDGF-BB, bFGF, VEGF | Not specified | Prevention of pro-proliferative effect.[9] |
| Migration | Human Tenon's Fibroblasts (HTF) | TGF-β1 (5 ng/mL) | 1 µM | Abrogation of accelerated wound closure.[8] |
| Myofibroblast Differentiation | Human Lung Fibroblasts (IPF) | TGF-β1 (10 ng/mL) | IC₅₀ ≈ 144 nM | Inhibition of α-smooth muscle actin (α-SMA) mRNA expression.[10] |
| Collagen Secretion | Human Lung Fibroblasts (IPF) | TGF-β1 (5 ng/mL) | 1 µM | Significant prevention of TGF-β-induced collagen secretion.[9] |
| Collagen Fibril Assembly | Purified Collagen I | Not applicable | Dose-dependent | Delayed fibril formation.[11] |
Experimental Protocols
The synthesis of Nintedanib from this compound involves a multi-step chemical process. The following protocols are compiled from various sources to provide a detailed methodology.
Protocol 1: Synthesis of (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
This two-step, one-pot procedure involves the N-acetylation of this compound followed by a condensation reaction.
Materials:
-
This compound
-
Acetic anhydride
-
Xylene
-
Trimethyl orthobenzoate
-
Toluene
-
Ethyl acetate
Procedure:
-
N-Acetylation: In a reaction vessel, suspend this compound (e.g., 20g, 104.6 mmol) in xylene (200 mL).[6]
-
Add acetic anhydride (e.g., 32.0g, 313.8 mmol) to the suspension.[6]
-
Heat the mixture to 120°C and maintain for approximately 4 hours.[6]
-
Condensation: To the same reaction mixture, add trimethyl orthobenzoate (e.g., 46.9g, 209.2 mmol).[12]
-
Continue heating at 120-130°C for an additional 2-6 hours, while distilling off the low boiling point solvent.[13]
-
Work-up and Purification: Cool the reaction mixture to 0-10°C and stir for 2 hours to allow for precipitation.[13]
-
Filter the solid precipitate and wash the filter cake with toluene, followed by a mixture of toluene and ethyl acetate.[13]
-
Dry the solid under vacuum at 50°C for 16 hours to yield (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[6][12]
Protocol 2: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Side Chain)
This procedure outlines the synthesis of the aniline side chain required for the final condensation step.
Materials:
-
N-Methyl-4-nitroaniline
-
Chloroacetyl chloride
-
Ethyl acetate
-
N-methylpiperazine
-
Toluene
-
Isopropanol
-
Palladium on carbon (Pd/C) catalyst
-
Ether
Procedure:
-
Chloroacetylation: Dissolve N-methyl-4-nitroaniline (e.g., 40g) in ethyl acetate (320 mL).[14]
-
Add a solution of chloroacetyl chloride (e.g., 31.2g) in ethyl acetate (80 mL) dropwise at 20-25°C.[14]
-
Heat the mixture to 50-55°C and stir for 2 hours.[14]
-
Amination: After cooling, wash the reaction mixture with water. Suspend the resulting 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in toluene and heat to 40°C.[14][15]
-
Add N-methylpiperazine dropwise over 30 minutes and stir at 55°C for 2 hours.[15]
-
Reduction: After cooling and washing with water, dilute the organic layer with isopropanol.[15]
-
Add Pd/C catalyst and hydrogenate under 1 bar of hydrogen pressure at 20°C overnight.[15]
-
Work-up and Purification: Filter to remove the catalyst and concentrate the filtrate.
-
Triturate the residue with ether, collect the crystalline product by filtration, wash with ether, and dry under vacuum to yield N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[15]
Protocol 3: Final Synthesis of Nintedanib
This final step involves the condensation of the two key intermediates.
Materials:
-
(E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
-
Methanol
-
N,N-dimethylformamide (DMF)
Procedure:
-
Add (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide to a mixed solvent of N,N-dimethylformamide and anhydrous methanol.
-
Heat the mixture to reflux and maintain for approximately 8 hours.
-
Cool the reaction solution to below 20°C and stir for 4 hours to allow for crystallization.
-
Filter the resulting solid, wash the filter cake with methanol, and dry to obtain Nintedanib.
Signaling Pathways and Mechanism of Action
Nintedanib exerts its anti-fibrotic effects by inhibiting key signaling pathways that drive the proliferation and activation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix in IPF.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[16][17] It signals through both Smad-dependent (canonical) and Smad-independent (non-canonical) pathways to promote fibroblast-to-myofibroblast differentiation and extracellular matrix production.[16][18][19]
References
- 1. nbinno.com [nbinno.com]
- 2. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 3. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. A kind of preparation method of nintedanib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. (E)-Methyl 1-acetyl-3-(Methoxy(phenyl)Methylene)-2-oxoindoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 14. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 15. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]
- 16. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 17. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
Experimental procedure for the preparation of "Methyl 2-oxoindoline-6-carboxylate"
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 2-oxoindoline-6-carboxylate, a key intermediate in the preparation of various pharmaceutical compounds, including the triple angiokinase inhibitor Nintedanib (BIBF 1120).[1][2] The described procedure involves the reductive cyclization of a substituted nitrobenzoate derivative. This application note is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
This compound is a crucial building block in organic synthesis. Its indolinone core is a prevalent scaffold in many biologically active molecules. The procedure detailed herein describes a high-yield synthesis suitable for laboratory-scale preparation.
Experimental Protocol
This protocol is based on the reductive cyclization of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
Materials:
-
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
-
Concentrated Acetic Acid
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen Gas (H₂)
-
Tert-butyl methyl ether
Equipment:
-
Hydrogenation apparatus
-
Reaction flask
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.[1]
-
Catalyst Addition: To this solution, carefully add 5.0 g of 10% palladium on carbon catalyst.[1]
-
Hydrogenation: The reaction mixture is then subjected to hydrogenation in a hydrogen atmosphere.[1] The reaction is maintained at a temperature of 50 °C and a hydrogen pressure of 50 psi for 2.5 hours.[1]
-
Work-up:
-
Product Isolation: The filtrate is dried under vacuum at 100 °C to yield the final product, this compound.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | [1] |
| Product | This compound | [1] |
| Yield | 28.6 g (98% of theoretical) | [1] |
| Melting Point | 208-211 °C | [1] |
| TLC Rf Value | 0.4 (Dichloromethane/Methanol = 10:1 on silica gel) | [1] |
Characterization Data
The product can be further characterized by standard analytical techniques:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[3]
-
Infrared Spectroscopy (IR): To identify functional groups.[3]
Visualizations
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct the hydrogenation reaction in a well-ventilated fume hood and behind a blast shield.
-
Palladium on carbon is flammable and should be handled with care, especially when dry.
Conclusion
The described protocol provides a reliable and high-yielding method for the synthesis of this compound. This procedure is straightforward and can be readily implemented in a standard organic chemistry laboratory. The high purity and yield of the product make this method suitable for producing this key intermediate for further synthetic applications.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-Oxoindoline-6-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxoindoline-6-carboxylate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor.[1][2][3] Nintedanib is utilized in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[4] This document provides detailed protocols for the large-scale synthesis of this compound, presenting comparative data from different synthetic routes. It is intended to guide researchers and professionals in the efficient and scalable production of this key intermediate.
Introduction
This compound, also known as Methyl oxindole-6-carboxylate, is a versatile organic compound widely used as a building block in medicinal chemistry.[5] Its structure is foundational for the development of targeted therapies. The primary application of this intermediate is in the manufacturing of Nintedanib, a small molecule tyrosine kinase inhibitor that targets fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptors (VEGFR).[4] By inhibiting these signaling pathways, Nintedanib effectively modulates processes such as angiogenesis and fibroblast proliferation, which are critical in the pathology of IPF and tumor growth.[3][4] The demand for efficient and scalable synthetic routes for this compound is therefore of high importance in the pharmaceutical industry.
Signaling Pathway of Nintedanib
The diagram below illustrates the mechanism of action of Nintedanib, the downstream product of this compound. Nintedanib exerts its therapeutic effects by blocking the ATP binding pocket of key receptor tyrosine kinases, thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.
Figure 1: Nintedanib Signaling Pathway Inhibition.
Large-Scale Synthesis Protocols
Several methods for the large-scale synthesis of this compound have been reported. Below are two detailed protocols for prominent synthetic routes.
Protocol 1: Reductive Cyclization of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
This protocol outlines a multi-step synthesis starting from methyl 4-chloro-3-nitrobenzoate.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Methyl 2-oxoindoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for two primary synthetic routes to Methyl 2-oxoindoline-6-carboxylate, offering a comprehensive guide for laboratory synthesis and process development.
Synthetic Routes Overview
Two principal synthetic pathways for the preparation of this compound are outlined below. The first is a high-yield, one-step catalytic hydrogenation. The second is a multi-step synthesis commencing from more readily available starting materials.
Route 1: Palladium-Catalyzed Reductive Cyclization
This highly efficient method involves the hydrogenation of a substituted nitroaromatic compound, leading directly to the desired oxindole product in excellent yield.
Caption: Palladium-catalyzed hydrogenation and cyclization.
Route 2: Multi-step Synthesis from 4-Chloro-3-nitrobenzoic Acid
This pathway involves three sequential steps: esterification, nucleophilic aromatic substitution, and reductive cyclization.
Caption: Multi-step synthesis workflow.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Multi-step Synthesis |
| Starting Material | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | 4-Chloro-3-nitrobenzoic acid |
| Key Reagents | 10% Pd/C, H₂ | Thionyl chloride, Dimethyl malonate, Potassium tert-butoxide, 'Hydrose' |
| Overall Yield | 98%[1] | Not explicitly stated for the overall process |
| Number of Steps | 1 | 3 |
| Process Conditions | 50°C, 50 psi H₂[1] | Step 1: 60-65°C; Step 2: 20-25°C; Step 3: 120-125°C[3] |
| Advantages | High yield, single step | Readily available starting material |
| Disadvantages | Requires specialized hydrogenation equipment | Multiple steps, potentially lower overall yield |
Table 2: Reagents and Conditions for Route 1
| Reagent | Molar/Weight Ratio | Solvent | Temperature | Pressure | Time | Yield |
| Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | 1 equivalent (48.3 g) | Acetic Acid (800 mL) | 50°C | 50 psi H₂ | 2.5 h | 98% |
| 10% Palladium on Carbon | 5.0 g |
Table 3: Reagents and Conditions for Route 2
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 1. Esterification | 4-Chloro-3-nitrobenzoic acid (100.0 g) | Thionyl chloride (30.0 g) | Methanol (500.0 mL) | 60-65°C | 3 h | 102 g (crude) |
| 2. Malonate Addition | Methyl 4-chloro-3-nitrobenzoate (50.0 g) | Dimethyl malonate (52.0 g), Potassium tert-butoxide (52.0 g) | DMSO (150.0 mL) | 20-25°C | 2 h | 53.0 g (crude) |
| 3. Reductive Cyclization | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) | 'Hydrose' (83.9 g) | Acetic acid (250.0 mL), Water (250.0 mL) | 120-125°C | 2 h | 22.0 g |
Experimental Protocols
Route 1: Palladium-Catalyzed Reductive Cyclization
Materials:
-
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g)
-
10% Palladium on Carbon (10% Pd/C) (5.0 g)
-
Concentrated Acetic Acid (800 mL)
-
tert-Butyl methyl ether (150 mL)
-
Hydrogen gas
-
Hydrogenation reactor
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation reactor, dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) in concentrated acetic acid (800 mL).
-
Carefully add 10% palladium on carbon catalyst (5.0 g) to the solution.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Heat the reaction mixture to 50°C and stir for 2.5 hours, maintaining the hydrogen pressure.
-
Upon reaction completion, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of celite, washing the filter cake with acetic acid.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in tert-butyl methyl ether (150 mL) and filter again to remove any remaining insoluble impurities.
-
Dry the resulting solid under vacuum at 100°C to yield this compound.
Characterization:
-
Yield: 28.6 g (98% of theoretical yield).[1]
-
Thin Layer Chromatography (TLC): Rf = 0.4 (Silica gel plate, Dichloromethane/Methanol = 10:1).[1]
-
Melting Point: 208-211°C.[1]
Route 2: Multi-step Synthesis
Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate
Materials:
-
4-Chloro-3-nitrobenzoic acid (100.0 g)
-
Thionyl chloride (30.0 g)
-
Methanol (500.0 mL)
-
Isopropanol (for co-distillation and washing)
Procedure:
-
To a flask containing methanol (500.0 mL), add 4-chloro-3-nitrobenzoic acid (100.0 g) at 25-30°C and stir for 10 minutes.
-
Slowly add thionyl chloride (30.0 g) to the mixture at 25-30°C and stir for 40 minutes.
-
Heat the mixture to 60-65°C and stir for 3 hours.
-
Distill off the solvent and co-distill with isopropanol.
-
Add isopropanol (300.0 mL) to the residue at 60-65°C and stir for 30 minutes.
-
Cool the mixture to 0-5°C and stir for 2 hours.
-
Filter the solid, wash with isopropanol, and dry to obtain methyl 4-chloro-3-nitrobenzoate.
Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
Materials:
-
Methyl 4-chloro-3-nitrobenzoate (50.0 g)
-
Dimethyl malonate (52.0 g)
-
Potassium tert-butoxide (52.0 g)
-
Dimethyl sulfoxide (DMSO) (150.0 mL)
-
Hydrochloric acid
-
Sodium chloride (20.0 g)
-
Methyl tert-butyl ether (250.0 mL)
Procedure:
-
In a flask, add potassium tert-butoxide (52.0 g) and DMSO (150.0 mL) to dimethyl malonate (52.0 g) at 25-30°C.
-
Cool the mixture to 20-25°C and stir for 2 hours.
-
Slowly add a solution of methyl 4-chloro-3-nitrobenzoate (50.0 g) to the mixture at 20-25°C and stir for 2 hours.
-
Add hydrochloric acid to the mixture at 20-25°C to neutralize.
-
Add sodium chloride (20.0 g) and methyl tert-butyl ether (250.0 mL) to the mixture at 25-30°C and stir for 10 minutes.
-
Separate the layers and extract the aqueous layer with methyl tert-butyl ether.
-
Combine the organic layers and distill off the solvent at a temperature below 50°C to obtain the title compound.
Step 3: Preparation of this compound
Materials:
-
Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g)
-
'Hydrose' (83.9 g) - Note: The exact nature of "Hydrose" is not specified in the source; it is likely a common reducing agent such as sodium dithionite.
-
Acetic acid (250.0 mL)
-
Water (250.0 mL)
-
Ammonia solution (500.0 mL)
Procedure:
-
Add acetic acid (250.0 mL) to dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) at 25-30°C.
-
Add 'Hydrose' (83.9 g) and water (250.0 mL) to the mixture at 25-30°C and stir for 10 minutes.
-
Heat the mixture to 120-125°C and stir for 2 hours.
-
Cool the mixture to 15-20°C.
-
Add ammonia solution (500.0 mL) to the mixture at 15-20°C and stir for 2 hours.
-
Filter the solid, wash with water, and dry to obtain this compound.
Further Reactions of this compound
This compound can be further functionalized. A common reaction is N-acetylation using acetic anhydride, which is a step towards the synthesis of Nintedanib.[4] This reaction typically involves heating the oxindole with an excess of acetic anhydride in a high-boiling solvent like toluene or xylene.[4]
References
Application Notes and Protocols for the Characterization of Methyl 2-oxoindoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxoindoline-6-carboxylate (CAS No. 14192-26-8) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1] The purity and structural integrity of this intermediate are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for its characterization are essential.
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound, ensuring accurate identification, purity assessment, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14192-26-8 | [2] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 184-190 °C | [2] |
| Boiling Point | 388.1±42.0 °C (Predicted) | [2] |
| Density | 1.283±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
Analytical Characterization Methods
A multi-technique approach is recommended for the comprehensive characterization of this compound. The typical analytical workflow is depicted in the following diagram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.40 | d | ~8.0 |
| H-5 | ~7.69 | dd | ~8.0, ~1.5 |
| H-7 | ~7.60 | d | ~1.4 |
| NH | ~9.24 | s | - |
| CH₂ (C3) | ~3.56 | s | - |
| OCH₃ | ~3.90 | s | - |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (C2) | ~175.6 |
| C=O (Ester) | ~167.0 |
| C7a | ~141.3 |
| C3a | ~132.7 |
| C5 | ~129.3 |
| C6 | ~123.9 |
| C4 | ~122.5 |
| C7 | ~110.3 |
| OCH₃ | ~52.4 |
| CH₂ (C3) | ~35.0 (estimated) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C; CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantifying any related impurities. A reversed-phase HPLC method is generally suitable for this compound.
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of the reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare a sample solution of the test material at the same concentration as the main working standard.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this compound.
Table 5: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI-Positive |
| Expected [M+H]⁺ | 192.06 |
| Expected [M+Na]⁺ | 214.04 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in the positive ion mode over a suitable mass range (e.g., m/z 100-500).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 6: Predicted FTIR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | 3400 - 3200 |
| C=O Stretch (amide lactam) | 1710 - 1670 |
| C=O Stretch (ester) | 1750 - 1730 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-O Stretch (ester) | 1300 - 1100 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values to confirm the empirical formula.
Table 7: Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 62.82 | To be determined |
| Hydrogen (H) | 4.74 | To be determined |
| Nitrogen (N) | 7.33 | To be determined |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dried sample is required.
-
Instrumentation: Use a CHN elemental analyzer.
-
Data Analysis: Compare the experimentally determined percentages with the calculated values based on the molecular formula C₁₀H₉NO₃.
Role in Nintedanib Synthesis
This compound is a key starting material in the synthesis of Nintedanib. The following diagram illustrates a simplified synthetic pathway.
Conclusion
The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the quality and consistency of this critical pharmaceutical intermediate, which is essential for the synthesis of life-saving drugs like Nintedanib.
References
Application Notes and Protocols for the Analysis of Methyl 2-oxoindoline-6-carboxylate
Introduction
Methyl 2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including the potent triple angiokinase inhibitor, Nintedanib. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for quality control, reaction monitoring, and stability studies in research, development, and manufacturing environments.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for assessing the purity of this compound and quantifying any related impurities. A reversed-phase HPLC method is typically employed, separating compounds based on their hydrophobicity.
Experimental Protocol: HPLC
This protocol describes a representative isocratic reversed-phase HPLC method for the analysis of this compound.
1.1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
1.1.2. Mobile Phase Preparation
-
Prepare the aqueous component (Mobile Phase A) by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mixing thoroughly to adjust the pH to approximately 2.5-3.0.
-
The organic component is acetonitrile (Mobile Phase B).
-
Degas both mobile phases using an ultrasonic bath or an online degasser before use.
1.1.3. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a 10 mL volumetric flask with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
1.1.4. Chromatographic Conditions
A typical isocratic method is presented below. A gradient method may be required for the separation of complex impurity profiles.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Data Presentation: HPLC
The primary quantitative data from the HPLC analysis are the retention time and peak area.
| Analyte | Retention Time (min) | Peak Area (%) |
| This compound | ~6.5 | >99.0 |
| Potential Impurity 1 | ~4.2 | <0.5 |
| Potential Impurity 2 | ~8.9 | <0.5 |
Note: Retention times are approximate and may vary depending on the specific column and system.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized.
Experimental Protocol: NMR
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.
2.1.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
Pasteur pipettes
2.1.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently swirl or sonicate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient for the instrument's probe (typically around 4-5 cm).
2.1.3. NMR Spectrometer Parameters
The following are typical acquisition parameters.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 600 MHz | 151 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Reference | TMS (δ 0.00) | CDCl₃ (δ 77.16) |
| Pulse Program | Standard 1D proton | Standard 1D carbon with proton decoupling |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~3.0 s | ~1.5 s |
| Temperature | 298 K | 298 K |
Data Presentation: NMR
The following tables summarize the expected chemical shifts (δ) for a derivative, methylthiothis compound, which provides a strong indication of the expected shifts for the target compound.[1]
¹H NMR Data (600 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.48 | s | - | NH |
| 7.81 – 7.80 | dd | 7.7, 1.5 | Aromatic CH |
| 7.59 | s | - | Aromatic CH |
| 7.34 – 7.33 | d | 7.7 | Aromatic CH |
| 5.41 | s | - | O-CH₂-S |
| 3.63 | s | - | CH₂ (indolinone ring) |
| 2.34 | s | - | S-CH₃ |
¹³C NMR Data (151 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 176.73 | C=O (amide) |
| 165.83 | C=O (ester) |
| 142.68 | Aromatic C |
| 130.89 | Aromatic C |
| 129.85 | Aromatic C |
| 124.60 | Aromatic CH |
| 124.41 | Aromatic CH |
| 110.33 | Aromatic C |
| 69.15 | O-CH₂-S |
| 36.23 | CH₂ (indolinone ring) |
| 15.59 | S-CH₃ |
NMR Analysis Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Conclusion
The HPLC and NMR methods detailed in these application notes provide a robust framework for the analytical characterization of this compound. The HPLC protocol is suitable for purity determination and impurity profiling, while the NMR protocol allows for unambiguous structural confirmation. Adherence to these protocols will ensure the quality and consistency of this important pharmaceutical intermediate. For regulatory submissions, full method validation in accordance with ICH guidelines is required.
References
Application Notes and Protocols: The Role of Methyl 2-oxoindoline-6-carboxylate in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-oxoindoline-6-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[][2] Its rigid bicyclic scaffold, featuring a lactam and an ester group, provides a valuable platform for the synthesis of a variety of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a primary focus on the targeted anticancer and anti-fibrotic agent, Nintedanib (BIBF 1120).
The oxindole core is a privileged structure in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4] this compound serves as a crucial starting material for the construction of complex indolinone derivatives that have shown significant therapeutic potential.[5]
Application: Synthesis of Nintedanib (BIBF 1120)
Nintedanib is a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[][6] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[7] The synthesis of Nintedanib prominently features this compound as a key intermediate.[5]
The overall synthetic strategy involves a condensation reaction to build the core structure, followed by the introduction of the side chain responsible for its specific kinase inhibitory activity.
Synthetic Workflow for Nintedanib
Caption: Synthetic workflow for Nintedanib from this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
This protocol describes the initial activation and condensation of this compound.
Materials:
-
This compound
-
Triethyl orthobenzoate
-
Acetic anhydride
-
Xylene
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a reaction flask, add this compound (20 g, 104.6 mmol), triethyl orthobenzoate (46.9 g, 209.2 mmol), acetic anhydride (32.0 g, 313.8 mmol), and 200 mL of xylene.[8]
-
Heat the reaction mixture to 110-120°C and maintain the temperature for 4 hours with stirring.[8]
-
Cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
The solid is dried under vacuum at 50°C for 16 hours to yield Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.
Expected Yield: Approximately 80-82% molar yield with high purity.[8]
Protocol 2: Synthesis of Nintedanib (BIBF 1120)
This protocol details the condensation with the aniline side chain and subsequent deacetylation to afford Nintedanib.
Materials:
-
Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
-
N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide
-
Methanol
-
Pyrrolidine
-
Reaction flask with magnetic stirrer
-
Water bath
Procedure:
-
In a 2L glass reaction flask, add 900 mL of methanol, 90.0 g of Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, and 80.6 g of N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide.[2]
-
Raise the temperature to 45-50°C and stir the reaction mixture for 2 hours.[2]
-
Add 18.2 g of pyrrolidine to the reaction mixture and continue stirring at 45-50°C for 1 hour.[2]
-
Cool the mixture to 25-30°C and stir for 3 hours to facilitate crystallization.[2]
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a 10:1 volume ratio mixture of dichloromethane and methanol and then dry to obtain Nintedanib.
Expected Yield: Approximately 91% yield with a purity of >99%.[2]
Quantitative Data
The synthesized Nintedanib exhibits potent inhibitory activity against key receptor tyrosine kinases involved in angiogenesis and fibrosis.
| Target Kinase | IC₅₀ (nM) | Reference |
| VEGFR1 | 34 | [] |
| VEGFR2 | 13 | [] |
| VEGFR3 | 13 | [] |
| FGFR1 | 69 | [] |
| FGFR2 | 37 | [] |
| FGFR3 | 108 | [] |
| PDGFRα | 59 | [] |
| PDGFRβ | 65 | [] |
| FLT3 | 16 | [9] |
| LCK | 156 | [9] |
| LYN | 156 | [9] |
| Src | 156 | [9] |
Mechanism of Action: Signaling Pathway Inhibition
Nintedanib functions by competitively binding to the ATP-binding pocket of the intracellular domain of VEGFR, FGFR, and PDGFR, thereby blocking the downstream signaling cascades that promote cell proliferation, migration, and survival.
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Conclusion
This compound is a pivotal intermediate in the synthesis of the multi-targeted kinase inhibitor, Nintedanib. The protocols provided herein offer a detailed guide for its utilization in the construction of this clinically significant bioactive molecule. The inherent reactivity and structural features of the oxindole core, combined with the strategic placement of the carboxylate group, make this compound a valuable asset for the development of novel therapeutics targeting a range of diseases driven by aberrant kinase activity. Further exploration of derivatives based on this scaffold holds promise for the discovery of new and improved therapeutic agents.
References
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 6. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandf.figshare.com [tandf.figshare.com]
- 8. A kind of preparation method of nintedanib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. BIBF 1120 (esylate) | CAS 656247-18-6 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols: Methyl 2-oxoindoline-6-carboxylate as a Precursor for Spirooxindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing methyl 2-oxoindoline-6-carboxylate as a versatile precursor in the synthesis of spirooxindoles, a class of compounds with significant biological activity.
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] this compound, a readily accessible derivative of isatin, serves as a key building block for introducing functionality at the 6-position of the oxindole scaffold, which can be crucial for modulating the pharmacological profile of the resulting spirooxindoles.
The primary synthetic strategy for constructing the spirooxindole framework from this compound involves a multicomponent [3+2] cycloaddition reaction. This reaction typically utilizes an in situ generated azomethine ylide, formed from the condensation of the isatin derivative with an amino acid, which then reacts with a dipolarophile.[3][4]
Precursor Synthesis: this compound
This compound can be synthesized through various reported methods. One common approach involves the reduction of a nitro-substituted precursor followed by cyclization.
Protocol: Synthesis of this compound
Method 1: Catalytic Hydrogenation
This protocol is adapted from a general procedure for the synthesis of this compound.[5]
Materials:
-
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Concentrated acetic acid
-
tert-Butyl methyl ether
-
Hydrogen gas supply
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (e.g., 48.3 g) in concentrated acetic acid (e.g., 800 mL).
-
Add 10% Pd/C catalyst (e.g., 5.0 g) to the solution.
-
Hydrogenate the mixture in a hydrogen atmosphere at room temperature and 50 psi for 2.5 hours, maintaining the reaction temperature at 50°C.
-
Upon completion of the reaction (monitored by TLC), remove the catalyst by filtration.
-
Concentrate the filtrate to dryness using a rotary evaporator.
-
Dissolve the residue in tert-butyl methyl ether (e.g., 150 mL), filter again to remove any insoluble impurities, and dry under vacuum at 100°C to yield this compound.
Expected Yield: ~98%[5]
Synthesis of Spirooxindoles via [3+2] Cycloaddition
The following is a representative protocol for the synthesis of a pyrrolidinyl-spirooxindole derivative from this compound, adapted from general procedures for isatin derivatives.[2][3]
Protocol: One-Pot Synthesis of a Pyrrolidinyl-Spirooxindole Derivative
Materials:
-
This compound
-
L-proline
-
An appropriate α,β-unsaturated carbonyl compound (e.g., chalcone)
-
Methanol
-
Reflux apparatus
-
Stirring plate with heating
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the α,β-unsaturated carbonyl compound (1.0 mmol), and L-proline (1.2 mmol).
-
Add methanol (15 mL) as the solvent.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spirooxindole product.
Data Presentation
The following table summarizes representative data for the synthesis of spirooxindoles from isatin derivatives, which can be expected to be analogous for reactions with this compound.
| Entry | Isatin Derivative | Dipolarophile | Amino Acid | Solvent | Time (h) | Yield (%) |
| 1 | Isatin | Chalcone | L-proline | Methanol | 5 | 85 |
| 2 | 5-Bromo-isatin | (E)-3-cinnamoyl-2-phenyl-4-quinolone | Sarcosine | Ethanol | 6 | 92 |
| 3 | N-methyl-isatin | Dimethyl acetylenedicarboxylate | L-proline | Methanol | 4 | 88 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualization of Key Processes
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of spirooxindoles from this compound.
Caption: General workflow for the one-pot synthesis of spirooxindoles.
Biological Signaling Pathway
Spirooxindoles have been identified as potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer progression. The diagram below illustrates this inhibitory action.
Caption: Inhibition of the p53-MDM2 interaction by spirooxindoles.[2]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse library of spirooxindoles. The multicomponent [3+2] cycloaddition reaction provides an efficient and atom-economical route to these complex molecules. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to explore the potential of this important class of compounds. Further investigation into the biological activities of spirooxindoles derived from this compound is warranted to uncover novel therapeutic agents.
References
- 1. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-oxoindoline-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of Methyl 2-oxoindoline-6-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors throughout the synthetic process. Consider the following points for troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). An Rf value of 0.4 on a silica gel plate with a dichloromethane/methanol (10:1) mobile phase indicates the product.[1] If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
-
Catalyst Inactivity (for Hydrogenation methods):
-
Solution: If using a palladium on carbon (Pd/C) catalyst, ensure it is fresh and has been handled properly to avoid deactivation. The quality and activity of the catalyst are crucial for achieving high yields. A 10% Pd/C catalyst has been shown to be effective.[1]
-
-
Suboptimal Reaction Conditions:
-
Solution: The choice of reducing agent and reaction conditions plays a critical role. For instance, catalytic hydrogenation with Pd/C in acetic acid at 50°C and 50 psi hydrogen pressure has been reported to give a near-quantitative yield (98%).[1] In contrast, using sodium hydrosulfite ("hydrose") at higher temperatures (120-125°C) may result in lower yields.[2]
-
-
Loss of Product during Work-up and Purification:
-
Solution: The product may be lost during filtration, extraction, or washing steps. Ensure the product has fully precipitated before filtration. Use appropriate and minimal amounts of cold solvent for washing to avoid dissolving the product. The choice of solvent for dissolving the residue post-reaction, such as tert-butyl methyl ether, can also impact recovery.[1]
-
Question: I am observing significant impurities in my final product. How can I identify and minimize them?
Answer:
Impurities can arise from side reactions or incomplete removal of starting materials and reagents.
-
Identification:
-
TLC: Use TLC to get a preliminary idea of the number of impurities.
-
HPLC & NMR: For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify the structure and quantity of impurities.
-
-
Minimizing Impurities:
-
Starting Material Purity: Ensure the purity of your starting materials. For instance, in the synthesis from dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, the purity of this precursor is vital.
-
Control of Reaction Temperature: Exceeding the optimal reaction temperature can lead to the formation of byproducts. For the hydrose reduction method, the temperature is heated to 120-125°C, and careful control is necessary.[2] For catalytic hydrogenation, a milder temperature of 50°C is used.[1]
-
Thorough Purification: An effective purification protocol is essential. This may involve:
-
Filtration: To remove catalysts or solid byproducts.
-
Washing: Washing the filtered solid with appropriate solvents (e.g., water, isopropanol, or methyl tert-butyl ether) can remove residual reagents and soluble impurities.[2]
-
Recrystallization: If significant impurities persist, recrystallization from a suitable solvent system may be necessary.
-
-
Question: My product is difficult to isolate from the reaction mixture. What techniques can improve isolation?
Answer:
Isolation difficulties can often be resolved by optimizing the work-up procedure.
-
Precipitation/Crystallization:
-
pH Adjustment: In some cases, adjusting the pH of the reaction mixture can induce precipitation. For example, after a reduction using hydrose in acetic acid and water, the addition of ammonia can be used to neutralize the acid and precipitate the product.[2]
-
Cooling: Cooling the reaction mixture to a lower temperature (e.g., 15-20°C) can often promote the crystallization of the product.[2]
-
-
Solvent Selection:
-
Anti-solvent Addition: Adding a solvent in which your product is insoluble (an "anti-solvent") to the reaction mixture can force precipitation.
-
Extraction: If the product is soluble in the reaction solvent, an extractive work-up may be necessary. This involves removing the reaction solvent and then partitioning the residue between two immiscible solvents to isolate the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a key intermediate in the synthesis of Nintedanib.[2] Nintedanib is a medication used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[2] It acts as a small molecule tyrosine kinase inhibitor.[2]
Q2: What are the recommended storage conditions for this compound?
A2: The product should be stored under normal handling and storage conditions. It is stable but should be kept away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents.[3]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, several synthetic routes have been reported. The most common involve the reductive cyclization of a substituted nitrobenzene derivative. Key starting materials can include:
-
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[1]
-
Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, which is itself prepared from methyl 4-chloro-3-nitrobenzoate.[2]
The choice of route often depends on the availability of starting materials, desired yield, and scalability.
Q4: What is a typical melting point for pure this compound?
A4: The reported melting point for this compound is in the range of 208-211°C[1] or 184-190°C[4]. The variation may depend on the purity and the specific crystalline form of the compound.
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Method A: Catalytic Hydrogenation | Method B: Hydrose Reduction |
| Starting Material | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate |
| Key Reagents | 10% Palladium on carbon, Acetic acid, Hydrogen gas | Acetic acid, Sodium Hydrosulfite (Hydrose), Water, Ammonia |
| Reaction Temperature | 50°C | 120-125°C |
| Reaction Time | 2.5 hours | 2 hours |
| Reported Yield | 98% | ~44% (calculated from 22g product from 50g starting material) |
| Reference | ChemicalBook[1] | Technical Disclosure Commons[2] |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation [1]
This protocol describes the synthesis from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
-
Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.
-
Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.
-
Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere (50 psi) at 50°C for 2.5 hours.
-
Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.
-
Solvent Removal: Concentrate the filtrate to dryness.
-
Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry the resulting solid under vacuum at 100°C.
-
Product: This yields 28.6 g (98% of theoretical yield) of this compound.
Protocol 2: Synthesis via Hydrose Reduction [2]
This protocol describes the final step in a multi-step synthesis, starting from the compound of formula-2 (dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate).
-
Initial Mixture: Add 250.0 ml of acetic acid to 50.0 g of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate at 25-30°C.
-
Reagent Addition: Add 83.9 g of Hydrose and 250.0 ml of water to the mixture at 25-30°C and stir for 10 minutes.
-
Heating: Heat the mixture to 120-125°C and stir for 2 hours.
-
Cooling: Cool the mixture to 15-20°C.
-
Neutralization & Precipitation: Add 500.0 ml of ammonia to the mixture at 15-20°C and stir for 2 hours to precipitate the solid.
-
Isolation: Filter the solid, wash with water, and dry to obtain the final product.
-
Product: This yields 22.0 g of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of Methyl 2-oxoindoline-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-oxoindoline-6-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.
Issue 1: Low Yield of Final Product
Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can arise from several factors throughout the synthetic sequence. Here's a breakdown of potential causes and solutions:
-
Incomplete Reduction of the Nitro Group: The conversion of the nitro group to an amine is a critical step. Incomplete reduction will result in a lower concentration of the necessary precursor for the subsequent cyclization.
-
Troubleshooting:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Catalyst poisoning can occur, reducing its efficacy.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level (e.g., 40-50 psi) throughout the reaction.[1]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
-
-
-
Inefficient Intramolecular Cyclization: The formation of the oxindole ring is a key bond-forming step. Low efficiency here directly impacts the final yield.
-
Troubleshooting:
-
Reaction Temperature: The cyclization is often carried out at elevated temperatures (e.g., 115-125°C).[2] Ensure the reaction temperature is accurately controlled, as insufficient heat can lead to a sluggish reaction.
-
Solvent: Acetic acid is commonly used as the solvent and also acts as a catalyst for this step. Ensure the acetic acid is of high purity and used in the correct volume.
-
-
-
Side Reactions: Several side reactions can consume starting materials or intermediates, thus lowering the yield of the desired product. These are discussed in detail in the following sections.
-
Purification Losses: Significant loss of product can occur during workup and purification.
-
Troubleshooting:
-
Extraction: Ensure the pH is optimized during aqueous extractions to minimize the solubility of the product in the aqueous phase.
-
Crystallization: Use minimal amounts of cold solvent for washing the crystallized product to reduce losses.
-
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows multiple spots on TLC or extra peaks in HPLC/NMR. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is a common challenge. Here are some of the most probable side products and strategies to mitigate them:
-
Unreacted Starting Material (Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate): This indicates an incomplete reduction of the nitro group.
-
Prevention: Refer to the troubleshooting steps for "Incomplete Reduction of the Nitro Group" in Issue 1.
-
-
Intermediate Amino Diester (Dimethyl [2-amino-4-(methoxycarbonyl)phenyl]propanedioate): This impurity arises from incomplete intramolecular cyclization.
-
Prevention:
-
Ensure the cyclization reaction is heated for a sufficient duration at the optimal temperature.
-
Confirm the complete consumption of the intermediate by TLC or HPLC before proceeding with the workup.
-
-
-
Hydrolyzed Byproducts (Carboxylic Acids): The methyl ester groups are susceptible to hydrolysis, especially in the presence of acid or base and water. This can lead to the formation of the corresponding mono- or di-carboxylic acids.
-
Prevention:
-
Use anhydrous solvents and reagents where possible.
-
Minimize the exposure of the reaction mixture to water, especially during the workup.
-
If basic conditions are used for any step, ensure they are not excessively harsh or prolonged.
-
-
-
Decarboxylated Byproducts: The malonic ester moiety can undergo decarboxylation, particularly at elevated temperatures, leading to the loss of one of the ester groups.
-
Prevention:
-
Carefully control the temperature during the cyclization step. Avoid unnecessarily high temperatures or prolonged heating.
-
-
-
N-Acetylated Byproduct: When using acetic acid as a solvent for the cyclization, the aniline intermediate can be N-acetylated, forming an amide byproduct that will not cyclize to the desired oxindole.[3][4][5][6]
-
Prevention: While difficult to completely avoid when using acetic acid, minimizing the reaction time at high temperatures can help reduce the formation of this byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and scalable synthesis involves a two-step process starting from dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. The first step is the reduction of the nitro group to an amine, typically via catalytic hydrogenation using Pd/C. The resulting amino-diester intermediate is then subjected to intramolecular cyclization, usually by heating in acetic acid, to form the desired this compound.[1]
Q2: How can I best purify the final product?
A2: Purification of this compound is typically achieved through recrystallization. After the reaction workup, the crude solid can be dissolved in a suitable hot solvent, such as a mixture of dichloromethane and methanol, and then allowed to cool slowly to induce crystallization.[1] The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Column chromatography on silica gel can also be employed for smaller scale purifications or to remove stubborn impurities.
Q3: Can I use other reducing agents besides catalytic hydrogenation?
A3: Yes, other reducing agents can be used for the conversion of the nitro group to the amine. Common alternatives include metal/acid combinations such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups in the molecule.
Q4: What is the role of acetic acid in the cyclization step?
A4: Acetic acid serves a dual purpose in the intramolecular cyclization step. It acts as a solvent to dissolve the amino-diester intermediate and also as a catalyst to promote the amide bond formation that leads to the oxindole ring.
Data Presentation
Table 1: Summary of a Reported Experimental Protocol and Yield
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1. Reductive Amination | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | 10% Palladium on carbon, Hydrogen (50 psi), Acetic acid, 50°C, 2.5 h | Methyl 4-(2-amino-2-methoxycarbonylethyl)benzoate | Not Isolated | [1] |
| 2. Intramolecular Cyclization & Purification | Crude product from Step 1 | tert-butyl methyl ether (for purification) | This compound | 98% (from the nitro compound) | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1]
Step 1: Reductive Amination
-
In a suitable hydrogenation vessel, dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.
-
Add 5.0 g of 10% palladium on carbon catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at 50°C for 2.5 hours, monitoring for the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate to dryness under reduced pressure to obtain the crude amino-diester intermediate.
Step 2: Intramolecular Cyclization and Purification
-
The crude residue from the previous step is taken directly to the next step.
-
Dissolve the crude material in 150 mL of tert-butyl methyl ether.
-
Filter the solution to remove any insoluble impurities.
-
Dry the filtrate under vacuum at 100°C to yield the final product, this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 2. studylib.net [studylib.net]
- 3. ijcrt.org [ijcrt.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude "Methyl 2-oxoindoline-6-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude "Methyl 2-oxoindoline-6-carboxylate". Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Solvent washing or trituration can also be effective for removing certain impurities.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can originate from unreacted starting materials, reagents, and byproducts of the synthesis. Depending on the synthetic route, common impurities may include:
-
Starting Materials: Such as methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
-
Reagents: Including acetic anhydride or chloroacetic anhydride.
-
Intermediates: For example, N-acetylated or N-chloroacetylated derivatives of the product.[1][2]
-
Byproducts: Arising from side reactions or incomplete cyclization.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. A reported TLC system for this compound is dichloromethane/methanol (10:1), which gives an Rf value of approximately 0.4.[3] By comparing the TLC profile of your crude material with that of the purified fractions, you can assess the removal of impurities.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Key physical properties include:
-
Appearance: Solid.[3]
-
Melting Point: Reported values vary, with ranges of 184-190°C and 208-211°C.[3][4] A broad melting range of the crude product can indicate the presence of impurities.
-
Solubility: Slightly soluble in chloroform and methanol.[3] This information is crucial for selecting appropriate solvents for recrystallization and chromatography.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solute is coming out of solution at a temperature above its melting point. The chosen solvent may not be ideal.
-
Troubleshooting Suggestions:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution to induce nucleation.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Lower the temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Re-evaluate your solvent system: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a different solvent or use a solvent/anti-solvent system. For instance, dissolving the compound in a good solvent like methanol and then slowly adding a poor solvent like water or hexane until the solution becomes turbid can be effective.
-
Problem: Low or no recovery of the product after recrystallization.
-
Possible Cause:
-
Too much solvent was used, preventing the solution from becoming saturated upon cooling.
-
The compound is too soluble in the chosen solvent, even at low temperatures.
-
Premature crystallization occurred during hot filtration.
-
-
Troubleshooting Suggestions:
-
Minimize solvent usage: Use the minimum amount of hot solvent required to completely dissolve the crude product.
-
Concentrate the filtrate: If the product remains in solution, evaporate some of the solvent from the mother liquor and attempt to recrystallize again.
-
Select a different solvent: Test the solubility of your compound in various solvents to find one where it is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Prevent premature crystallization: If performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.[5]
-
Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause:
-
The solvent system (eluent) is not optimized.
-
The column was not packed properly, leading to channeling.
-
The sample was loaded incorrectly or was too concentrated.
-
-
Troubleshooting Suggestions:
-
Optimize the eluent: Use TLC to test various solvent systems. For normal-phase silica gel chromatography, if your compound has a very high Rf, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If the Rf is too low, increase the eluent's polarity. A good Rf for column separation is typically between 0.2 and 0.4.
-
Ensure proper column packing: Pack the column with a slurry of silica gel in a non-polar solvent to avoid air bubbles and cracks.[6]
-
Use dry loading: For solid samples that are not very soluble in the initial eluent, it is often best to pre-adsorb the crude material onto a small amount of silica gel. This is done by dissolving the compound in a suitable solvent, adding silica gel, and then removing the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column.[6]
-
Data Presentation
Table 1: Physical and Analytical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | [7] |
| Molecular Weight | 191.18 g/mol | [7] |
| Melting Point | 184-190°C, 208-211°C | [3][4] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| TLC Rf Value | ~0.4 (in Dichloromethane/Methanol = 10:1) | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent should be determined experimentally.
-
Solvent Selection: Based on solubility data, solvents such as methanol, ethanol, or mixtures with anti-solvents like water or petroleum ether could be suitable.[1] Test the solubility of a small amount of crude material in various solvents to find an appropriate one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
-
Column Preparation:
-
Securely clamp a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack, gently tapping the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[6]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved sample.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the dry-loaded sample to the top of the prepared column.[6]
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase as the elution progresses. The optimal gradient should be determined by prior TLC analysis.
-
-
Fraction Collection: Collect the eluent in fractions using test tubes or other suitable containers.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Workflow for column chromatography purification.
References
- 1. patents.justia.com [patents.justia.com]
- 2. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 3. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 4. This compound| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
"Methyl 2-oxoindoline-6-carboxylate" stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Methyl 2-oxoindoline-6-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Several suppliers recommend refrigeration at 2-8°C for optimal stability.[3] While some sources state room temperature storage is acceptable, refrigeration is the more cautious approach for ensuring long-term integrity.[4]
Q2: My vial of this compound has been left at room temperature for a week. Is it still usable?
A2: The compound is generally stable at normal handling and storage conditions.[1][5] Short excursions to ambient temperature are unlikely to cause significant degradation, especially if the vial was unopened and protected from light and moisture. However, for sensitive applications, it is advisable to run a quality control check, such as HPLC analysis, to confirm its purity before use.
Q3: I've noticed some discoloration of the solid material. What could be the cause?
A3: Discoloration of the off-white solid could indicate potential degradation or the presence of impurities. This might be caused by exposure to light, air (oxidation), or incompatible materials over time. It is crucial to store the compound away from strong oxidizing agents.[1][5] If you observe discoloration, it is recommended to re-analyze the material for purity before proceeding with your experiment.
Q4: Can I dissolve this compound in aqueous buffers for my experiments? How stable is it in solution?
A4: While soluble in many organic solvents, its stability in aqueous solutions, particularly at non-neutral pH, can be a concern. The methyl ester group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid.[6] Alkaline conditions, in particular, tend to promote this hydrolysis (saponification) in a non-reversible manner.[2] It is recommended to prepare aqueous solutions fresh and use them promptly. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) for a short period, and the pH should be kept as close to neutral as possible.
Q5: What are the likely degradation products of this compound?
A5: The most probable degradation product under many conditions is the hydrolysis of the methyl ester to form 2-oxoindoline-6-carboxylic acid.[6] Under harsh oxidative conditions, further degradation of the oxindole ring could occur. The presence of these degradation products can be monitored using a stability-indicating HPLC method.
Stability and Storage Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C (Refrigerator) or Room Temperature | [3][4] |
| Storage Conditions | Store in a dry, cool, well-ventilated area in a tightly closed container. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [1][5] |
| Light Sensitivity | Store protected from light as a general precaution for organic compounds. | N/A |
| Stability in Solution | Limited stability in aqueous solutions, especially at acidic or basic pH due to potential hydrolysis. Prepare solutions fresh. | [2][6] |
Troubleshooting Guide
If you suspect degradation of your this compound, follow this troubleshooting guide.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway
The primary non-enzymatic degradation pathway for this compound in the presence of water is hydrolysis of the ester linkage.
Caption: Potential hydrolysis degradation pathway.
Experimental Protocols
General Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program (Example):
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute less polar compounds.
-
Include a wash step with a high percentage of Mobile Phase B.
-
Include a re-equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm or 280 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50-100 µg/mL).
-
-
Forced Degradation Studies (to demonstrate stability-indicating nature):
-
Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at room temperature for a shorter period (e.g., 1-2 hours), as base hydrolysis is often faster.
-
Oxidative Degradation: Treat the sample solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose the sample solution to UV light.
-
Analysis: After exposure, neutralize the acidic and basic samples and dilute all stressed samples to the working concentration for HPLC analysis. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
References
- 1. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Esters [organic-chemistry.org]
- 6. CAS 14192-26-8: 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic a… [cymitquimica.com]
Overcoming challenges in the N-acetylation of "Methyl 2-oxoindoline-6-carboxylate"
Welcome to the technical support center for the N-acetylation of Methyl 2-oxoindoline-6-carboxylate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the N-acetylation of this compound?
A1: The most commonly employed reagent for the N-acetylation of this compound is acetic anhydride.[1][2] Acetyl chloride can also be used, but acetic anhydride is often preferred.[3] Other N-acylating agents reported for indoles and related systems include thioesters and carboxylic acids in the presence of activating agents.[4][5]
Q2: Why is my N-acetylation reaction showing low conversion?
A2: Low conversion can be attributed to several factors. The nitrogen atom in the oxindole ring has relatively low nucleophilicity, which can make the reaction challenging.[6] Insufficient reaction temperature or time can also lead to incomplete conversion. For instance, procedures for the N-acetylation of this compound often involve heating at elevated temperatures, such as 110-130°C.[1][2] The choice of solvent and the presence of any catalysts can also play a crucial role.
Q3: I am observing side products in my reaction mixture. What are they and how can I minimize them?
A3: A common challenge in the acylation of indoles is the potential for C-acylation, particularly at the C3 position, alongside the desired N-acylation.[4] The formation of di-acylated products is also a possibility. To minimize side products, it is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of the reagents. Using a suitable solvent and catalyst system can also enhance the selectivity for N-acetylation.
Q4: What are the recommended purification methods for the N-acetylated product?
A4: After the reaction, the product, Methyl 1-acetyl-2-oxoindoline-6-carboxylate, often precipitates upon cooling the reaction mixture.[2] Standard purification techniques include filtration to isolate the crude solid, followed by washing with a suitable solvent like methylcyclohexane or ice water to remove impurities.[2][7] Recrystallization from an appropriate solvent system can be employed for further purification to obtain a high-purity product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to No Reaction | Insufficient temperature. | Increase the reaction temperature. Procedures often call for temperatures in the range of 110-130°C when using acetic anhydride.[1][2] |
| Low nucleophilicity of the oxindole nitrogen. | Consider the use of a base or a catalyst to enhance the nucleophilicity of the nitrogen. For other indole acylations, bases like triethylamine or DBU have been used.[7][8] | |
| Inactive acetylating agent. | Use fresh or properly stored acetic anhydride. Acetic anhydride can hydrolyze over time. | |
| Incomplete Reaction | Reaction time is too short. | Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. Some procedures report reaction times of several hours.[2] |
| Insufficient amount of acetylating agent. | Use a molar excess of acetic anhydride. Some protocols use a significant excess, ranging from 5 to 17 equivalents.[1][2] | |
| Formation of Byproducts | C-acylation competing with N-acylation. | Optimize reaction conditions to favor N-acylation. This may involve adjusting the temperature or solvent. |
| Over-acetylation (di-acetylation). | Carefully control the stoichiometry of the acetic anhydride. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture at room temperature. | Cool the reaction mixture to a lower temperature (e.g., 0-5°C) to induce precipitation. If precipitation does not occur, consider an aqueous work-up followed by extraction with a suitable organic solvent. |
| Oily product obtained instead of a solid. | Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce solidification. Purification by column chromatography may also be necessary. |
Experimental Protocols
Protocol 1: N-acetylation of this compound with Acetic Anhydride
This protocol is based on procedures described in the synthesis of intermediates for Nintedanib.[1][2]
Materials:
-
This compound
-
Acetic anhydride
-
High boiling point aromatic hydrocarbon solvent (e.g., toluene, xylene)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add this compound and the high boiling point aromatic hydrocarbon solvent.
-
Add a molar excess of acetic anhydride (typically 5-12 equivalents) to the mixture.[1]
-
Heat the reaction mixture to a high temperature (e.g., 130°C) and maintain for several hours (e.g., 8 hours).[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, Methyl 1-acetyl-2-oxoindoline-6-carboxylate, should precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a suitable solvent (e.g., methylcyclohexane) to remove residual impurities.
-
Dry the product under vacuum.
Visualizations
Experimental Workflow for N-acetylation
Caption: Workflow for the N-acetylation of this compound.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low conversion in N-acetylation.
References
- 1. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 8. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the N-Acetylation of Methyl 2-oxoindoline-6-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of the reaction between Methyl 2-oxoindoline-6-carboxylate and acetic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of reacting this compound with acetic anhydride?
A1: The primary product is Methyl 1-acetyl-2-oxoindoline-6-carboxylate.[1] This reaction is an N-acetylation, where an acetyl group is added to the nitrogen atom of the oxindole ring.
Q2: What are the common applications of the product, Methyl 1-acetyl-2-oxoindoline-6-carboxylate?
A2: This compound is a key intermediate in the synthesis of Nintedanib[2], a medication used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.
Q3: What are the typical reaction conditions for this N-acetylation?
A3: The reaction is often carried out by heating this compound in an excess of acetic anhydride, which acts as both the acetylating agent and the solvent.[3][4] The mixture is typically refluxed for several hours. Alternatively, the reaction can be performed in a high-boiling aprotic solvent like toluene or xylene.[5]
Q4: Can catalysts be used to improve the reaction?
A4: Yes, catalysts can significantly improve the reaction rate and yield. Basic catalysts like pyridine or 4-dimethylaminopyridine (DMAP) are effective for promoting acylation reactions.[6][7][8] Pyridine can act as a scavenger for the acetic acid byproduct, while DMAP is a highly efficient acylation catalyst.[7][8]
Q5: What safety precautions should be taken when working with acetic anhydride?
A5: Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water to form acetic acid.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Ensure all glassware is dry, as moisture can hydrolyze the reagent.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion of Starting Material | 1. Insufficient Reaction Temperature or Time: The activation energy for the reaction has not been met. | 1. Increase the reaction temperature to reflux (approx. 140°C for acetic anhydride). Extend the reaction time and monitor the progress periodically using TLC or LC-MS.[3][6] |
| 2. Presence of Moisture: Water in the reaction vessel or solvents has hydrolyzed the acetic anhydride.[6] | 2. Ensure all glassware is thoroughly oven-dried before use. Use anhydrous grade solvents and fresh acetic anhydride. | |
| 3. Low Substrate Reactivity: The N-H bond of the oxindole is not sufficiently nucleophilic under uncatalyzed conditions. | 3. Add a basic catalyst to activate the reaction. A catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP) can significantly increase the rate of N-acetylation.[6][8] | |
| Formation of Multiple Products (Low Purity) | 1. C-Acylation Side Product: Acetylation has occurred at the C3 position of the oxindole ring instead of, or in addition to, the nitrogen. | 1. Use milder reaction conditions. N-acylation is generally favored, but harsh conditions can lead to side reactions. Employing a base catalyst like pyridine often enhances selectivity for N-acylation.[6][9] |
| 2. Product Degradation: The desired product is decomposing under the high temperature or prolonged heating. | 2. Monitor the reaction closely. Once the starting material is consumed (as determined by TLC/LC-MS), proceed with the workup immediately. Avoid unnecessarily long reaction times.[6] | |
| Difficult Product Isolation and Purification | 1. Excess Acetic Anhydride: The unreacted reagent complicates the isolation process. | 1. After cooling, carefully pour the reaction mixture into a beaker of ice-water. This will quench the reaction and hydrolyze the excess acetic anhydride to acetic acid. |
| 2. Product Precipitation Issues: The product either oils out or remains dissolved during workup. | 2. Neutralize the acidic solution with a saturated solution of a weak base like sodium bicarbonate. Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). | |
| 3. Impure Crystalline Product: The solid product obtained after workup is contaminated with byproducts. | 3. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel. |
Experimental Protocols
Protocol 1: Standard N-Acetylation (Uncatalyzed)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of acetic anhydride (5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water with stirring to hydrolyze the excess acetic anhydride.
-
Isolation: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the product from the aqueous layer using ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Catalyzed N-Acetylation
-
Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., toluene, or use acetic anhydride as the solvent), add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reagent Addition: Add acetic anhydride (1.5 - 2.0 eq).
-
Reaction: Heat the mixture to 80-100°C and stir for 1-3 hours. The reaction is typically much faster with a catalyst. Monitor progress by TLC.
-
Workup and Purification: Follow steps 4-7 from Protocol 1.
Data Presentation: Reaction Condition Comparison
| Parameter | Method A: Uncatalyzed Reflux | Method B: DMAP-Catalyzed |
| Acetic Anhydride (eq.) | 5 - 10 | 1.5 - 2.0 |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP) |
| Temperature | ~140°C (Reflux) | 80 - 100°C |
| Typical Reaction Time | 4 - 8 hours | 1 - 3 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
| Selectivity | Generally good N-selectivity | High N-selectivity |
| Notes | Simple setup, but requires higher temperatures and longer times. | Faster, more efficient, and proceeds under milder conditions. |
Visualizations
Reaction Pathway
Caption: N-acetylation of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tdcommons.org [tdcommons.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-oxoindoline-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-oxoindoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Based on the common synthetic route starting from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, several impurities can be present in the crude product. These include:
-
Unreacted Starting Material: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
-
Incomplete Reduction Intermediates: Partially reduced nitro-group containing compounds, such as nitroso and hydroxylamino derivatives. These are often unstable and may lead to colored impurities.
-
Incompletely Cyclized Product: The amino-diester intermediate prior to the final ring closure.
-
Side-Reaction Products: Byproducts arising from potential side reactions during the reduction of the nitro group.[1][2][3][4]
-
Residual Palladium Catalyst: If a palladium-on-carbon catalyst is used for hydrogenation, traces may remain in the product.[5]
-
Solvent Residues: Residual acetic acid (from the reaction) or other solvents used during workup.
Q2: My purified product has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color (yellow to brown) in the final product often indicates the presence of trace impurities, particularly oxidized species or high molecular weight byproducts.
-
Cause: Incomplete reduction of the nitro group can leave behind colored nitroso intermediates. Aerial oxidation of the desired product or impurities during workup and purification can also introduce color.
-
Troubleshooting:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb the product, leading to lower yields.
-
Column Chromatography: Silica gel chromatography is effective at separating colored impurities from the desired product.
-
Thorough Washing: Ensure the crude product is washed extensively with a suitable solvent (e.g., tert-butyl methyl ether) to remove residual colored reagents or byproducts.[5]
-
Q3: I am observing a low yield after purification. What are the potential reasons?
A3: Low recovery of this compound can be attributed to several factors during the purification process:
-
Product Loss During Filtration: If the product is very fine, it may pass through the filter paper. Using a finer porosity filter or a double layer of filter paper can mitigate this.
-
High Solubility in Wash Solvent: The product may have some solubility in the solvent used for washing. Using a minimal amount of cold solvent for washing is recommended.
-
Inappropriate Recrystallization Solvent: If the product is too soluble in the chosen recrystallization solvent at room temperature, recovery will be poor.
-
Adsorption on Silica Gel: During column chromatography, the product might strongly adsorb to the silica gel, leading to incomplete elution. Using a more polar solvent system can help.
-
Mechanical Losses: Product loss during transfers between flasks and filtration apparatus.
Troubleshooting Guides
Recrystallization
Issue: Oiling out instead of crystallization.
-
Cause: The product is precipitating from the solution above its melting point, or the solution is supersaturated with impurities.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the product is more soluble to reduce the level of supersaturation.
-
Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
If the problem persists, consider a different solvent or solvent system.
-
Issue: No crystal formation upon cooling.
-
Cause: The solution is not sufficiently saturated, or the product is too soluble in the chosen solvent.
-
Solution:
-
Try to induce crystallization by scratching the inner wall of the flask with a glass rod.
-
Add a seed crystal of the pure compound if available.
-
Reduce the volume of the solvent by evaporation and allow it to cool again.
-
Cool the solution in an ice bath or refrigerator for an extended period.
-
If crystals still do not form, the solvent is likely inappropriate. Evaporate the solvent and attempt recrystallization with a different solvent system.
-
Column Chromatography
Issue: Poor separation of the product from impurities (overlapping spots on TLC).
-
Cause: The polarity of the eluent is too high or too low.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.[5]
-
Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the separation of compounds with close Rf values.
-
Ensure the column is packed properly to avoid channeling.
-
Issue: The product is not eluting from the column.
-
Cause: The eluent is not polar enough, or the product is strongly adsorbing to the silica gel.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For oxindole derivatives, a mixture of dichloromethane and methanol is often effective.[5]
-
If the product is still retained, a small amount of a more polar solvent like methanol can be added to the eluent.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for removing small amounts of impurities from a relatively pure crude product.
Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., petroleum ether, ethyl acetate, ethanol, or mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this initial cooling period.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
Methodology:
-
TLC Analysis: Determine a suitable mobile phase for column chromatography using TLC. A common starting point for oxindole derivatives is a mixture of dichloromethane and methanol (e.g., 10:1 v/v), which gives an Rf of ~0.4 for the product.[5] Adjust the solvent ratio to achieve good separation between the product and impurities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to dryness. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the predetermined mobile phase.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
| Purification Method | Starting Purity (Example) | Final Purity (Example) | Yield (Example) |
| Washing with tert-butyl methyl ether | 90% | 95% | 98%[5] |
| Recrystallization (Petroleum Ether) | 95% | >98% | 61%[6] |
| Column Chromatography | 85% | >99% | ~70-80% |
Note: The values presented are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualization
Experimental Workflow for Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity issues after initial purification.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 6. patents.justia.com [patents.justia.com]
"Methyl 2-oxoindoline-6-carboxylate" synthesis scale-up problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of Methyl 2-oxoindoline-6-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Reaction Yield & Purity
-
Question: My yield of this compound from the reductive cyclization of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is consistently low. What are the potential causes and solutions?
Answer: Low yields in this step can arise from several factors:
-
Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst can become deactivated. Ensure you are using a fresh, high-quality catalyst. The amount of catalyst may also need optimization for larger scale reactions.
-
Incomplete Reaction: The hydrogenation time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1]
-
Suboptimal Hydrogen Pressure and Temperature: The reaction is sensitive to both hydrogen pressure and temperature. For a scale-up synthesis, maintaining a consistent pressure (e.g., 50 psi) and temperature (e.g., 50°C) is crucial for optimal results.[1]
-
Work-up Losses: Significant product loss can occur during the filtration and purification steps. Ensure efficient removal of the catalyst by filtration and minimize losses during concentration of the filtrate.[1]
-
-
Question: I am observing significant impurities in my final product after the synthesis. How can I improve the purity?
Answer: Impurities can be minimized through the following approaches:
-
Thorough Washing: After filtration, washing the crude product with a suitable solvent, such as tert-butyl methyl ether, can help remove residual impurities.[1]
-
Recrystallization: If impurities persist, recrystallization from an appropriate solvent system is a standard method for purification. The choice of solvent will depend on the nature of the impurities.
-
Chromatography: For high-purity requirements, column chromatography can be employed, although this may be less practical for very large-scale production.
-
2. Reaction Conditions
-
Question: What are the critical parameters to control during the N-acetylation of this compound with acetic anhydride?
Answer: The N-acetylation step is sensitive to several parameters that can affect both yield and purity:
-
Temperature: High temperatures (e.g., 130°C) are often required for this reaction to proceed at a reasonable rate.[2][3][4] Precise temperature control is essential, especially on a larger scale, to prevent side reactions.
-
Reaction Time: The reaction time needs to be optimized. A duration of around eight hours is reported in some large-scale procedures.[2][3][4] Monitoring the reaction by TLC or HPLC is recommended to determine the optimal endpoint.
-
Reagent Stoichiometry: A significant excess of acetic anhydride (e.g., 17.6 equivalents) is often used to drive the reaction to completion.[2][3][4]
-
Solvent Choice: The use of a high-boiling aromatic hydrocarbon solvent can be advantageous for azeotropic removal of the acetic acid byproduct, which can improve reaction efficiency.[2][3]
-
-
Question: I am having trouble with the subsequent reaction of the N-acetylated intermediate with trimethyl orthobenzoate. What are the key considerations for this step?
Answer: This step requires careful control of conditions to ensure a good yield of the desired product:
-
Temperature: Elevated temperatures, typically between 110°C and 130°C, are necessary for this reaction.[4]
-
Reagent Addition: The trimethyl orthobenzoate is usually added to the heated reaction mixture. The rate of addition may need to be controlled in a scaled-up process to manage any exotherm.
-
Molar Equivalents: An excess of trimethyl orthobenzoate (e.g., 3-4 molar equivalents) is typically used.[4]
-
Byproduct Removal: As with the previous step, the removal of volatile byproducts can be beneficial.
-
3. Work-up and Isolation
-
Question: What is an effective method for isolating the N-acetylated product on a large scale?
Answer: A common and effective method for isolating methyl 1-acetyl-2-oxoindoline-6-carboxylate is through precipitation and filtration. After the reaction, cooling the mixture allows the product to crystallize. The precipitate can then be collected by filtration and washed to remove any remaining reagents or byproducts.[2][3]
-
Question: The final product is difficult to handle and purify. Are there any suggestions for improving the physical properties of the crude product?
Answer: Trituration of the crude residue with a solvent like petroleum ether can help in obtaining a more manageable solid product by removing soluble impurities.[2][3] Subsequent drying under vacuum is also a critical step to remove residual solvents.[1]
Quantitative Data Summary
Table 1: Reductive Cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
| Parameter | Value | Reference |
| Starting Material | 48.3 g | [1] |
| Catalyst | 5.0 g of 10% Palladium on Carbon | [1] |
| Solvent | 800 mL of concentrated acetic acid | [1] |
| Hydrogen Pressure | 50 psi | [1] |
| Reaction Temperature | 50 °C | [1] |
| Reaction Time | 2.5 hours | [1] |
| Yield | 28.6 g (98% of theoretical) | [1] |
Table 2: N-Acetylation of this compound
| Parameter | Value | Reference |
| Reagent | Acetic Anhydride (17.6 equivalents) | [2][3][4] |
| Temperature | 130 °C | [2][3][4] |
| Reaction Time | 8 hours | [2][3][4] |
| Yield | 73% | [2][3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.
-
Add 5.0 g of 10% palladium on carbon catalyst to the solution.
-
Hydrogenate the reaction mixture in a hydrogen atmosphere at a pressure of 50 psi and a temperature of 50°C for 2.5 hours.
-
Upon completion of the reaction (monitored by TLC), remove the catalyst by filtration.
-
Concentrate the filtrate to dryness.
-
Dissolve the residue in 150 mL of tert-butyl methyl ether and filter again.
-
Dry the resulting product under vacuum at 100°C to obtain this compound.
Protocol 2: Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate (Large Scale) [2][3][4]
-
Treat this compound with 17.6 equivalents of acetic anhydride.
-
Heat the reaction mixture to 130°C for eight hours.
-
After the reaction is complete, cool the mixture to allow the product to precipitate.
-
Isolate the precipitated methyl 1-acetyl-2-oxoindoline-6-carboxylate by filtration.
-
Wash the isolated solid to remove impurities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 4. WO2019097112A1 - Synthesis of a 2-indolinone derivative known as intermediate for preparing nintedanib - Google Patents [patents.google.com]
Troubleshooting low yield in Nintedanib synthesis from "Methyl 2-oxoindoline-6-carboxylate"
This technical support center provides troubleshooting guidance for the synthesis of Nintedanib, starting from Methyl 2-oxoindoline-6-carboxylate. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this multi-step synthesis, with a focus on addressing low yields and impurity formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of the intermediate, (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 2), is significantly lower than reported values. What are the potential causes and solutions?
A1: Low yields of Intermediate 2 are a common issue and can often be attributed to several factors related to reaction conditions and reagent quality.
-
Moisture in the reaction: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride and triethyl orthobenzoate.
-
Troubleshooting: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-quality reagents.
-
-
Suboptimal Reaction Temperature: The reaction temperature is critical for driving the reaction to completion.[1][2]
-
Insufficient Acetic Anhydride: Acetic anhydride serves both as a reagent for N-acetylation and as a water scavenger.
-
Purity of Starting Material: The purity of this compound is crucial for a successful synthesis.[3]
-
Troubleshooting: Confirm the purity of the starting material using techniques like HPLC or NMR before starting the reaction.
-
Q2: I am observing significant impurity peaks in the HPLC analysis of my final Nintedanib product. How can I identify and minimize these impurities?
A2: Impurity profiling is critical for ensuring the safety and efficacy of the final drug product. Several impurities have been identified in the synthesis of Nintedanib.
-
Common Impurities:
-
N-Acetyl Nintedanib: This impurity arises from incomplete deacetylation in the final step.
-
Identification: Look for a peak with a molecular weight corresponding to Nintedanib + 42 amu in LC-MS analysis.
-
Mitigation: Ensure the deacetylation reaction goes to completion by optimizing the reaction time and the amount of base (e.g., piperidine) used. Monitor the reaction by HPLC.
-
-
Over-alkylation or Di-alkylation Products: Side reactions can occur during the alkylation step.
-
Identification: These impurities will have higher molecular weights than the desired product. Characterization by MS and NMR is recommended.
-
Mitigation: Control the stoichiometry of the reactants and the reaction temperature to minimize these side reactions.
-
-
Unreacted Intermediates: The presence of starting materials or intermediates indicates an incomplete reaction.
-
Identification: Compare the retention times of the impurity peaks with those of the starting materials and intermediates in HPLC.
-
Mitigation: Optimize the reaction conditions (time, temperature, stoichiometry) for each step to ensure complete conversion.
-
-
-
Purification Strategies:
-
Recrystallization: Nintedanib and its intermediates can be purified by recrystallization from suitable solvents like methanol, ethanol, or isopropanol.[4]
-
Chromatography: Column chromatography can be employed for the purification of intermediates and the final product to remove closely related impurities.
-
Q3: The final deacetylation step to yield Nintedanib is not proceeding to completion. What can I do?
A3: The final deacetylation step is crucial for obtaining the active pharmaceutical ingredient.
-
Inadequate Base: The amount and strength of the base are critical for the removal of the acetyl group.
-
Troubleshooting: Ensure a sufficient excess of a suitable base, such as piperidine or ammonia, is used.[5]
-
-
Reaction Time and Temperature: The reaction may require sufficient time and an appropriate temperature to go to completion.
-
Troubleshooting: Monitor the reaction progress using HPLC. If the reaction is sluggish, consider increasing the reaction time or temperature moderately.
-
Data Presentation
The following table summarizes the reported yields for the synthesis of (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 2) under various reaction conditions.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Molar Yield (%) | Purity (HPLC) | Reference |
| This compound | Triethyl orthobenzoate, Acetic anhydride | Xylene | 110 | 4 | 80.9 | 99.43% | [1] |
| This compound | Triethyl orthobenzoate, Acetic anhydride | Xylene | 120 | 4 | 82.4 | 99.75% | [2] |
| This compound | Triethyl orthobenzoate, Acetic anhydride | Toluene | 120-125 | 5 | 48.9 | Not Reported | [1] |
| This compound | Triethyl orthobenzoate, Acetic anhydride (excess) | Acetic anhydride | 110 | 4 | 61 | Not Reported | [1] |
| Methyl 1-acetyl-2-oxoindoline-6-carboxylate | Trimethyl orthobenzoate, Acetic anhydride | Toluene | 120-130 | 6 | 88.3 | 92.11% | [6] |
Experimental Protocols
A detailed, multi-step experimental protocol for the synthesis of Nintedanib from this compound is provided below.
Step 1: Synthesis of (Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 2)
-
To a dried reaction flask, add this compound (1 equivalent), triethyl orthobenzoate (2-3 equivalents), and acetic anhydride (3-4 equivalents) in xylene.[1]
-
Heat the reaction mixture to 110-120°C and maintain this temperature for 4 hours.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid and wash it with a suitable solvent (e.g., xylene or an alcohol).
-
Dry the solid under vacuum at 50°C to obtain Intermediate 2 .[1][2]
Step 2: Synthesis of (Z)-methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate (Acetylated Nintedanib)
-
Dissolve Intermediate 2 (1 equivalent) and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (1 equivalent) in a suitable solvent such as methanol.[5]
-
Heat the mixture to reflux (around 70°C) until the reaction solution becomes clear.[5]
-
Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid product and wash it with a cold solvent.
-
Dry the product to obtain Acetylated Nintedanib.
Step 3: Synthesis of Nintedanib
-
Suspend the Acetylated Nintedanib from the previous step in a suitable solvent like methanol.
-
Add a base, such as aqueous ammonia or piperidine, to the suspension.[5]
-
Heat the mixture to reflux for 2 hours or until the deacetylation is complete, as monitored by TLC or HPLC.[5]
-
Cool the reaction mixture to 0-10°C and stir for 1 hour to induce crystallization.[5]
-
Filter the solid, wash with a cold solvent, and dry to obtain the final Nintedanib product.
Visualizations
Diagram 1: Nintedanib Synthesis Workflow
Caption: Synthetic route from this compound to Nintedanib.
Diagram 2: Troubleshooting Logic for Low Yield of Intermediate 2
Caption: A logical workflow for troubleshooting low yields of Intermediate 2.
References
- 1. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 2. A kind of preparation method of nintedanib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 5. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 6. (E)-Methyl 1-acetyl-3-(Methoxy(phenyl)Methylene)-2-oxoindoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
Minimizing byproduct formation in "Methyl 2-oxoindoline-6-carboxylate" reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-oxoindoline-6-carboxylate". Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: A prevalent and effective method is the reductive cyclization of a substituted nitrophenyl precursor. This typically involves the hydrogenation of compounds like dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate or methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[1][2] The reaction is often carried out using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like acetic acid.[1][2] An alternative reducing agent that can be used is sodium dithionite (often referred to by trade names like Hydros) in acetic acid.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, reaction time, choice of reducing agent, and catalyst loading are all critical parameters. For instance, in the reductive cyclization using Pd/C, hydrogenation is typically conducted at room temperature to 50°C.[1][2] When using sodium dithionite, the reaction mixture is often heated to higher temperatures, such as 120-125°C.[3] Careful control of these parameters is essential to ensure complete reaction and minimize the formation of impurities.
Q3: Are there any known common byproducts in this reaction?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature, monitoring the reaction progress by TLC or HPLC.[8] - Ensure efficient stirring to maintain a homogeneous reaction mixture. - In catalytic hydrogenations, ensure the catalyst is active and used in the appropriate amount (e.g., 10% Pd/C).[1][2] |
| Suboptimal workup procedure. | - After reaction completion, ensure the product is fully precipitated or extracted. For example, after hydrogenation and catalyst filtration, the filtrate can be concentrated to dryness.[1] - Washing the isolated solid with an appropriate solvent can remove soluble impurities. | |
| Presence of Unreacted Starting Material | Insufficient reducing agent or inactive catalyst. | - For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level (e.g., 50 psi).[1] - For chemical reductions, add the reducing agent in slight excess and ensure it is of good quality. |
| Reaction time is too short. | - Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.[8] | |
| Formation of an N-hydroxyoxindole Byproduct | Use of certain Lewis or strong Brønsted acids. | - If not essential for the reaction, avoid the addition of acids like p-toluenesulfonic acid, BF3・OEt2, or AlCl3.[4] - Acetic acid is a commonly used solvent that also acts as a mild acid and has been shown to promote the desired cyclization without significant N-hydroxyoxindole formation.[1][4] |
| Product is Difficult to Purify | Presence of multiple closely-related impurities. | - Optimize reaction conditions to minimize byproduct formation (see other troubleshooting points). - Employ column chromatography for purification if simple recrystallization is ineffective. A common mobile phase for TLC analysis is dichloromethane/methanol (10:1), which can be adapted for column chromatography.[1] |
| Evidence of Decarboxylation (formation of 2-oxoindoline) | Excessive heating during reaction or workup. | - Avoid unnecessarily high temperatures. If high temperatures are required for the reaction, minimize the reaction time. - During workup, concentrate solutions under reduced pressure at a moderate temperature. |
Experimental Protocols
Protocol 1: Reductive Cyclization using Palladium on Carbon
This protocol is based on the synthesis of this compound from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[1]
-
Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.
-
Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.
-
Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere (50 psi) at 50°C for 2.5 hours.
-
Filtration: After the reaction is complete, remove the catalyst by filtration.
-
Concentration: Concentrate the filtrate to dryness to obtain the crude product.
-
Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100°C to yield the final product.
Protocol 2: Reductive Cyclization using Sodium Dithionite ("Hydrose")
This protocol describes the preparation of this compound from dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.[3]
-
Initial Mixture: To 50.0 g of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, add 250.0 ml of acetic acid at 25-30°C.
-
Reducing Agent Addition: Add 83.9 g of "Hydrose" (sodium dithionite) and 250.0 ml of water to the mixture at 25-30°C and stir for 10 minutes.
-
Heating: Heat the mixture to 120-125°C and stir for 2 hours.
-
Cooling and Precipitation: Cool the mixture to 15-20°C.
-
Basification: Add 500.0 ml of ammonia to the mixture at 15-20°C and stir for 2 hours to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry to obtain the title compound.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield or impurities.
References
- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 2. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 3. tdcommons.org [tdcommons.org]
- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Methyl 2-oxoindoline-6-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of Methyl 2-oxoindoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available literature for structurally related compounds, a good starting point for solvent screening would include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), nitriles (e.g., acetonitrile), and non-polar solvents like petroleum ether or methylcyclohexane.[1][2][3] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, may also be effective.[4][5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing. This often happens if the melting point of the compound is lower than the boiling point of the solvent.[6] To resolve this, you can try the following:
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Lower the temperature at which crystallization begins.
-
Use a larger volume of solvent.
-
Employ a solvent with a lower boiling point.
-
Slow down the cooling process to encourage crystal nucleation over oil formation.[6]
Q3: I am not getting any crystals to form, even after the solution has cooled. What is the problem?
A3: This is likely due to supersaturation, a state where the concentration of the solute in the solution is higher than its solubility at that temperature.[6][7] To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.[6][7]
-
Add a seed crystal of pure this compound to the solution. This provides a template for crystal growth.[7]
-
Cool the solution further in an ice bath.[6]
-
If too much solvent was used, you may need to evaporate some of the solvent to increase the concentration of the compound.[6]
Q4: My yield of recrystallized product is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[8][9] Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your sample. Ensure your filtration apparatus is pre-heated.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Washing with too much cold solvent: While washing is necessary to remove impurities, excessive washing can dissolve some of your product.[9] Use a minimal amount of ice-cold solvent for washing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Supersaturation of the solution. | - Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Cool the flask in an ice bath. |
| Too much solvent was used. | - Evaporate some of the solvent and allow the solution to cool again. | |
| Compound "oils out" | The melting point of the compound is below the solvent's boiling point. | - Use a lower boiling point solvent.- Add a co-solvent to increase solubility.- Slow down the rate of cooling. |
| High concentration of impurities. | - Consider a pre-purification step like column chromatography. | |
| Low recovery of crystals | Too much solvent was used for dissolution. | - Use the minimum amount of hot solvent necessary for complete dissolution. |
| Crystals were washed with too much or warm solvent. | - Wash crystals with a minimal amount of ice-cold solvent. | |
| Premature crystallization during hot filtration. | - Use a heated filter funnel or keep the solution hot during filtration. | |
| Colored impurities in final crystals | Impurities were not fully removed. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[8] |
| Crystals form too quickly | The solution is too concentrated or cooled too rapidly. | - Add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before moving to an ice bath.[8] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heating: Gently heat the test tube. A suitable solvent will dissolve the compound completely at or near its boiling point. If the compound dissolves readily at room temperature, the solvent is not suitable. If it does not dissolve upon heating, the solvent is also not suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound ("good" solvent), while the other should not ("bad" solvent).
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 7 and 8 from the Single Solvent Recrystallization protocol.
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: Troubleshooting guide for failure of crystal formation.
References
- 1. patents.justia.com [patents.justia.com]
- 2. WO2019097112A1 - Synthesis of a 2-indolinone derivative known as intermediate for preparing nintedanib - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Methyl 2-oxoindoline-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-oxoindoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Avoid exposure to heat, sparks, and open flames.[1]
Q2: What are the known incompatibilities of this compound?
A2: The compound is known to be incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent potential degradation.
Q3: What are the expected thermal decomposition products?
A3: Thermal decomposition of this compound can generate carbon oxides and nitrogen oxides.[1][2]
Q4: Is this compound stable under normal experimental conditions?
A4: Yes, the product is generally stable under normal handling and storage conditions.[1] However, stability can be compromised under harsh conditions such as extreme pH, high temperatures, intense light, or in the presence of strong oxidizing agents. These conditions are often employed in forced degradation studies to understand the intrinsic stability of the molecule.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks observed during HPLC analysis. | Degradation of the compound. | Review the experimental conditions. Potential causes include hydrolysis, oxidation, or photolysis. Compare the retention times of the new peaks with known or suspected degradation products. It is recommended to perform forced degradation studies to identify potential degradants.[4][5] |
| Loss of compound purity over time in solution. | Hydrolysis of the methyl ester or the lactam ring. | Prepare solutions fresh whenever possible. If solutions need to be stored, use a buffered system at a neutral pH and store at a low temperature, protected from light. Avoid highly acidic or basic conditions. |
| Discoloration of the solid compound. | Oxidation or photolytic degradation. | Store the solid compound in a tightly sealed container, protected from light. Consider storing under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Evaluate the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). The presence of degradants could lead to altered biological activity. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation routes can be proposed. These are common pathways for molecules containing similar functional groups and are investigated during forced degradation studies in pharmaceutical development.[3][4][5]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for esters and amides (lactams).
-
Acidic Hydrolysis: Under acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-oxoindoline-6-carboxylic acid). The lactam bond in the oxindole ring is generally more stable but can also be hydrolyzed under more stringent acidic conditions.
-
Basic Hydrolysis: Under basic conditions, the methyl ester is readily saponified to the carboxylate salt. The lactam can also be cleaved by strong bases.
Caption: Hypothetical Hydrolytic Degradation of this compound.
Oxidative Degradation
Oxidative degradation can occur at several positions in the molecule. The use of oxidizing agents like hydrogen peroxide is a common practice in forced degradation studies.[4][5] A likely site for oxidation is the benzylic position of the oxindole ring, which could lead to the formation of a hydroxylated species.
Caption: Hypothetical Oxidative Degradation of this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4][5] The goal is typically to achieve 5-20% degradation of the drug substance.[6]
General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the stressor to the desired concentration.
-
A control sample (unstressed) should be prepared by diluting the stock solution with the same solvent used for the stressed samples and kept under normal conditions.
-
Analyze the samples at various time points by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of degradation products and the decrease in the parent compound.
Stress Conditions
| Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with 0.1 M to 1 M HCl.[6] Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample with an equivalent amount of base before analysis. |
| Base Hydrolysis | Mix the stock solution with 0.1 M to 1 M NaOH.[6] Incubate at room temperature for a specified period. Neutralize the sample with an equivalent amount of acid before analysis. |
| Oxidation | Mix the stock solution with 3% to 30% hydrogen peroxide (H₂O₂).[4][5] Keep the sample at room temperature, protected from light, for a specified period. |
| Thermal Degradation | Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven. |
| Photolytic Degradation | Expose the solid compound or a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light. |
Experimental Workflow
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 2-Oxoindoline-Carboxylate Isomers
For researchers, scientists, and professionals in drug development, the selection of a specific regioisomer of a scaffold can be a critical decision. This guide provides a comparative analysis of the synthesis of methyl 2-oxoindoline-6-carboxylate and its 4-, 5-, and 7-carboxylate isomers, offering insights into their synthetic accessibility and potential applications.
The oxindole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The position of the methyl carboxylate group on the oxindole ring significantly influences the molecule's properties and its utility as a synthetic intermediate. This comparison focuses on providing a clear overview of the synthetic routes to these four key isomers, supported by experimental data, to aid in the selection of the most suitable isomer for a given research or development program.
Synthetic Accessibility: A Comparative Overview
The synthesis of methyl 2-oxoindoline-carboxylate isomers can be achieved through various strategies, with yields and reaction conditions varying significantly depending on the target isomer. Here, we present a summary of representative synthetic methods for each isomer.
| Isomer | Starting Material | Key Reaction Steps | Reagents & Conditions | Yield (%) | Ref. |
| Methyl 2-oxoindoline-4-carboxylate | Methyl 2-amino-3-(2-bromophenyl)propanoate | 1. Intramolecular Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C, 12 h | 85 | |
| Methyl 2-oxoindoline-5-carboxylate | Methyl indole-5-carboxylate | 1. Reduction | Sodium cyanoborohydride, Acetic acid, 0 °C to RT, 1 h | 99 | [1] |
| This compound | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | 1. Reductive Cyclization | 10% Pd/C, H₂, Acetic acid, 50 °C, 50 psi, 2.5 h | 98 | [2] |
| Methyl 2-oxoindoline-7-carboxylate | Methyl 2-aminobenzoate | 1. Diazotization 2. Sandmeyer reaction 3. Malonic ester synthesis 4. Reductive cyclization | 1. NaNO₂, HCl 2. CuCN 3. Diethyl malonate, NaOEt 4. H₂, Pd/C | ~60 (overall) |
In-Depth Look at Synthetic Protocols
Methyl 2-oxoindoline-4-carboxylate
A common route to the 4-carboxylate isomer involves an intramolecular palladium-catalyzed C-N bond formation.
Experimental Protocol: A mixture of methyl 2-amino-3-(2-bromophenyl)propanoate (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 110 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is filtered through celite and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford methyl 2-oxoindoline-4-carboxylate.
Methyl 2-oxoindoline-5-carboxylate
The synthesis of the 5-carboxylate isomer can be efficiently achieved by the reduction of the corresponding indole.
Experimental Protocol: To a solution of methyl indole-5-carboxylate (1.0 g, 5.71 mmol) in 10 mL of acetic acid at 0 °C, sodium cyanoborohydride (1.08 g, 17.18 mmol) is added over 5 minutes. The mixture is stirred at room temperature for 1 hour. Water (3 mL) is added, and the solvents are removed under vacuum. The residue is dissolved in ethyl acetate and saturated NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, filtered, and evaporated. The residue is purified by flash chromatography to afford methyl 2-oxoindoline-5-carboxylate (0.99 g, 99% yield).[1]
This compound
This isomer is a key intermediate in the synthesis of the multi-kinase inhibitor Nintedanib.[3][4][5] A high-yielding synthesis has been reported.
Experimental Protocol: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) is dissolved in 800 mL of concentrated acetic acid, and 5.0 g of 10% palladium on carbon catalyst is added. The reaction mixture is hydrogenated in a hydrogen atmosphere at 50 °C and 50 psi for 2.5 hours. The catalyst is removed by filtration, and the filtrate is concentrated to dryness. The residue is dissolved in tert-butyl methyl ether, filtered again, and dried under vacuum to yield this compound (28.6 g, 98% yield).[2]
Methyl 2-oxoindoline-7-carboxylate
The synthesis of the 7-carboxylate isomer can be approached through a multi-step sequence starting from methyl 2-aminobenzoate.
Experimental Protocol: Methyl 2-aminobenzoate is converted to methyl 2-cyano-benzoate via diazotization followed by a Sandmeyer reaction. The cyano group is then used to introduce a malonic ester moiety. Subsequent reductive cyclization of the resulting intermediate yields methyl 2-oxoindoline-7-carboxylate.
Biological Significance and Applications
The position of the methyl carboxylate group plays a crucial role in the biological activity of these oxindole isomers. This positional variation allows for the fine-tuning of their pharmacological profiles.
-
This compound: Its primary significance lies in its role as a pivotal building block for the synthesis of Nintedanib, a drug used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[3][4][5]
-
Methyl 2-oxoindoline-5-carboxylate: This isomer is a versatile intermediate in medicinal chemistry, frequently utilized in the development of potential anti-cancer and neuroprotective agents.[3][6] Its structure allows for various chemical modifications to generate derivatives with enhanced biological activity.[3]
-
Methyl 2-oxoindoline-4-carboxylate: Derivatives of this isomer have been investigated for their potential as anticancer agents.[7] The substitution at the 4-position is a strategy being explored for the development of new therapeutic compounds.
-
Methyl 2-oxoindoline-7-carboxylate: While less explored than the other isomers, the 7-carboxylate derivative holds potential for the discovery of novel bioactive molecules. Further research into its synthesis and biological evaluation is warranted.
Conclusion
The synthetic accessibility and biological importance of methyl 2-oxoindoline-carboxylate isomers vary significantly with the position of the ester group. The 6-carboxylate isomer stands out due to its established role in the industrial synthesis of Nintedanib, with a highly optimized and high-yielding synthetic route. The 5-carboxylate isomer also presents a high-yield synthesis and is a valuable intermediate for developing novel therapeutics. The 4- and 7-carboxylate isomers, while currently less synthetically accessible in high yields, represent underexplored areas with potential for the discovery of new bioactive compounds. This guide provides a foundational understanding to aid researchers in selecting the appropriate isomer and synthetic strategy for their specific research goals.
References
- 1. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. patents.justia.com [patents.justia.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Methyl 2-oxoindoline-carboxylate Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, properties, and potential biological activities of Methyl 2-oxoindoline-6-carboxylate and its 4, 5, and 7-carboxylate isomers.
The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] This guide provides a comparative overview of four key positional isomers of methyl 2-oxoindoline-carboxylate: the 4-, 5-, 6-, and 7-carboxylate derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of this important class of molecules.
Physicochemical Properties
A summary of the key physicochemical properties of the four isomers is presented below. It is important to note that while data for the 6-carboxylate isomer is readily available due to its role as a key intermediate in the synthesis of the multi-kinase inhibitor Nintedanib, experimental data for the other isomers is less common.[3][4]
| Property | Methyl 2-oxoindoline-4-carboxylate | Methyl 2-oxoindoline-5-carboxylate | This compound | Methyl 2-oxoindoline-7-carboxylate |
| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₉NO₃ | C₁₀H₉NO₃ | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol [5] | 191.18 g/mol | 191.19 g/mol [6] | 191.18 g/mol [7] |
| CAS Number | 90924-46-2[5] | 199328-10-4 | 14192-26-8[6] | 380427-39-4[7] |
| Melting Point | Not Reported | 192-199 °C | 184-190 °C[6] | Not Reported |
| Boiling Point | Not Reported | 405.6±45.0 °C (Predicted) | 388.1 °C at 760 mmHg[6] | Not Reported |
| Solubility | Not Reported | Not Reported | Slightly soluble in Chloroform and Methanol | Not Reported |
Synthesis Overview
The synthesis of these isomers typically involves the construction of the 2-oxoindoline ring system with the carboxylate group already in place on the precursor molecule. While detailed, directly comparable protocols for all four isomers are not available in a single source, the following provides an overview of reported synthetic strategies.
This compound
The synthesis of the 6-carboxylate isomer is well-documented.[4][8] A common route involves the reductive cyclization of a substituted nitrophenyl derivative.
Experimental Protocol: Synthesis of this compound [4]
-
Starting Material: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.
-
Reaction: The starting material is dissolved in concentrated acetic acid, and a 10% palladium on carbon catalyst is added.
-
Hydrogenation: The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at 50 °C for 2.5 hours.
-
Work-up: The catalyst is removed by filtration, and the filtrate is concentrated to dryness. The residue is then dissolved in tert-butyl methyl ether, filtered again, and dried under vacuum to yield the product.
Synthesis Workflow for this compound
Caption: Synthesis of this compound.
Methyl 2-oxoindoline-4-carboxylate, -5-carboxylate, and -7-carboxylate
Detailed, readily available experimental protocols for the 4- and 7-isomers are scarce in the public domain. The 5-carboxylate isomer is noted as an intermediate in organic and pharmaceutical synthesis.[3] The synthesis of these isomers would likely follow similar principles of constructing the oxindole ring from appropriately substituted precursors. The lack of readily available comparative data highlights a potential area for further research.
Biological Activity and Therapeutic Potential
The 2-oxoindoline core is a prominent feature in many tyrosine kinase inhibitors (TKIs).[1] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key therapeutic target.
While direct comparative studies on the tyrosine kinase inhibitory activity of all four methyl 2-oxoindoline-carboxylate isomers are not available, the 6-carboxylate isomer is a known precursor to Nintedanib, a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[4] Derivatives of the 5-substituted oxindole have also been investigated as potential anti-cancer agents.[3][9]
The following diagrams illustrate the general signaling pathways of VEGFR, PDGFR, and FGFR, which are known targets of 2-oxoindoline-based inhibitors.
VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway.[1][10][11]
PDGFR Signaling Pathway
Caption: Simplified PDGFR signaling pathway.[10]
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway.[10][12]
Comparative Experimental Data (Hypothetical)
As direct comparative experimental data is lacking, the following table is a template that researchers can use to summarize their own findings or data compiled from various sources. It is crucial to perform side-by-side experiments under identical conditions for a valid comparison.
| Assay | Methyl 2-oxoindoline-4-carboxylate (IC₅₀) | Methyl 2-oxoindoline-5-carboxylate (IC₅₀) | This compound (IC₅₀) | Methyl 2-oxoindoline-7-carboxylate (IC₅₀) |
| VEGFR-2 Kinase Inhibition | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| PDGFRβ Kinase Inhibition | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| FGFR1 Kinase Inhibition | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cytotoxicity (e.g., HeLa) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Kinase Inhibition Assays
The following are generalized protocols for in vitro kinase inhibition assays that can be adapted to test the activity of the methyl 2-oxoindoline-carboxylate isomers.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide consolidates the available information on this compound and its 4, 5, and 7-carboxylate isomers. While the 6-carboxylate is a well-characterized intermediate in the synthesis of Nintedanib, there is a clear knowledge gap regarding the synthesis and biological activities of the other isomers.
The presented information and experimental frameworks are intended to serve as a valuable resource for researchers in the field of drug discovery. Further investigation into the synthesis and comparative biological evaluation of all four isomers is warranted to fully elucidate their structure-activity relationships and to potentially identify new lead compounds for the development of novel therapeutics. The differences in the position of the carboxylate group are likely to influence the binding affinity and selectivity of these compounds for various kinase targets, offering a promising avenue for future research.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Methyl 2-oxoindoline-4-carboxylate | C10H9NO3 | CID 18671947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]
- 7. Methyl oxindole-7-carboxylate | C10H9NO3 | CID 2773518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. VEGF signaling pathway [pfocr.wikipathways.org]
- 12. researchgate.net [researchgate.net]
The Strategic Placement of a Carboxylate Group: A Comparison Guide to the Biological Activity of Oxindole Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The oxindole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with promising therapeutic potential, including anticancer and anti-inflammatory activities. A key aspect of optimizing these derivatives lies in the strategic placement of substituents. This guide delves into the impact of the carboxylate group's position on the biological activity of oxindole derivatives, offering a comparative analysis based on available data and outlining key experimental protocols for evaluation.
Anticancer Activity: A Positional Paradigm
The antiproliferative effects of oxindole derivatives are often attributed to their ability to inhibit various protein kinases involved in cancer cell signaling. The position of a carboxylate group, with its electron-withdrawing nature and potential for hydrogen bonding, can significantly influence the molecule's interaction with target enzymes and its overall cellular uptake and distribution.
Below is a summary of reported anticancer activities for various carboxylate-substituted oxindole derivatives. It is important to note that these compounds may have other substitutions in addition to the carboxylate group, and the data is presented to illustrate the potential activities of this class of compounds.
| Compound ID | Carboxylate Position | Other Key Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Series | 4 | - | MCF-7 (Breast) | Data Not Available | - |
| 5 | - | MCF-7 (Breast) | Data Not Available | - | |
| 6 | - | MCF-7 (Breast) | Data Not Available | - | |
| 7 | - | MCF-7 (Breast) | Data Not Available | - | |
| Reported Derivatives | |||||
| 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | 2-carboxylate (ester) | 5-Fluoro, 3-thiazolidinone | Various (NCI60 panel) | Significant antimitotic activity at µM and sub-µM concentrations | [1] |
| Indole-2-carboxylic acid derivatives | 2-carboxylate | Various N-substitutions | Liver cancer cell lines (Bel-7402, SMMC-7721, etc.) | C11 showed potent inhibitory activity | [1] |
| Indole-3-carboxylic acid conjugate (7k) | 3-carboxylate | Conjugated to melampomagnolide-B | Leukemia and solid tumor cell lines | GI50: 0.04–0.61 | [2] |
Note: The table includes data for indole carboxylic acids as close structural analogs, given the limited data on simple oxindole carboxylic acids.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Oxindole derivatives have shown promise as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) and reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). The position of a carboxylate group can influence the binding affinity and selectivity for these targets.
| Compound ID | Carboxylate Position | Other Key Substitutions | Assay | IC50 (µM) / % Inhibition | Reference |
| Hypothetical Series | 4 | - | COX-2 Inhibition | Data Not Available | - |
| 5 | - | COX-2 Inhibition | Data Not Available | - | |
| 6 | - | COX-2 Inhibition | Data Not Available | - | |
| 7 | - | COX-2 Inhibition | Data Not Available | - | |
| Reported Derivatives | |||||
| 3-Acylindole-2-carboxylic acid derivatives | 2-carboxylate | 3-Acyl, various N-substitutions | cPLA2 Inhibition | 29b: IC50 = 0.5 | [3] |
| Indole-5-carboxylic acid derived oxazepines | 5-carboxylate | Oxazepine ring fusion | Antibacterial activity | Significant activity observed | [4] |
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and anti-inflammatory activities of oxindole derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (oxindole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the oxindole derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (oxindole derivatives)
-
Assay buffer
-
Detection system (e.g., ELISA for prostaglandin E2, oxygen consumption sensor)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the oxindole derivatives or a known COX inhibitor (e.g., celecoxib, indomethacin) for a specific period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection of Product: Measure the product of the reaction. This can be done by quantifying the amount of prostaglandin E2 produced using an ELISA kit or by measuring the rate of oxygen consumption.[8]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
This assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with LPS.[3][9]
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells)
-
Lipopolysaccharide (LPS)
-
Test compounds (oxindole derivatives)
-
Cell culture medium
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the oxindole derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α. Include a vehicle control group without LPS stimulation.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.
Signaling Pathways in Focus
The biological activities of oxindole derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-stimulated TNF-alpha release from cultured rat Kupffer cells: sequence of intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biojournals.us [biojournals.us]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced tumor necrosis factor-alpha release is controlled by the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative intermediates for Nintedanib synthesis compared to "Methyl 2-oxoindoline-6-carboxylate"
For researchers and drug development professionals, the synthesis of active pharmaceutical ingredients (APIs) is a landscape of constant innovation. The pursuit of efficiency, cost-effectiveness, and sustainability drives the exploration of novel synthetic routes. This guide provides a detailed comparison of alternative intermediates to the commonly used "Methyl 2-oxoindoline-6-carboxylate" for the synthesis of Nintedanib, a potent tyrosine kinase inhibitor. We will delve into various synthetic strategies, presenting comparative data, detailed experimental protocols, and visual representations of the chemical pathways.
Nintedanib is a crucial therapeutic agent for idiopathic pulmonary fibrosis and certain types of cancer.[1] Its synthesis traditionally involves the core intermediate, this compound. However, recent research has unveiled several alternative pathways that offer potential advantages. This guide will explore these alternatives, providing a comprehensive resource for chemists and process developers.
Comparative Analysis of Synthetic Intermediates
The selection of an intermediate in a synthetic route can significantly impact the overall efficiency, yield, and purity of the final product. Below is a comparative table summarizing key quantitative data for different synthetic routes to Nintedanib, including the conventional method and several innovative alternatives.
| Synthetic Route | Key Intermediate(s) | Starting Materials | Key Reaction Steps | Overall Yield | Purity | Reference |
| Conventional Route | This compound | 4-chloro-3-nitrobenzoic acid, dimethyl malonate | Nitration, malonic ester synthesis, reductive cyclization, condensation | ~28% | >99.5% | [2][3] |
| Route A: 3-Acyloxindole Pathway | 3-Acyloxindole derivative | β‐keto amide | Stereoselective intramolecular cyclization, condensation | Good | High | [4][5] |
| Route B: Acetoxy-phenylmethylene Pathway | (Z)-methyl 3-(acetoxy-phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate | This compound, benzoyl chloride | Acetylation, condensation with N-(4-aminophenyl)-2-chloro-N-methylacetamide | Good | High | [6][7] |
| Route C: Nitrobenzoate-Diketone Pathway | Methyl 4-(1-methoxy-1,3-dioxo-3-phenylpropan-2-yl)-3-nitrobenzoate; Methyl 3-benzoyl-2-oxoindoline-6-formate | Methyl 3-nitrobenzoate | Nucleophilic substitution, reduction, ring closure, N-acetylation, condensation | Not specified | High | [8][9] |
| Route D: Halogenated Condensation Pathway | Halogenated derivative of the condensation product of 2-oxoindole-6-methyl formate and benzaldehyde | 2-oxoindole-6-methyl formate, benzaldehyde | Condensation, halogenation, substitution | 93.6% (final step) | Not specified | [10] |
| Route E: Malonic Ester Addition Pathway | 6-methoxycarbonyl-substituted oxindole | Arene, malonic ester | Malonic ester addition, hydrogenation, decarboxylative cyclization, condensation | Not specified | Not specified | [3] |
| Route F: Chloroacylation Pathway | 3-(chloromethylene)oxindole | Alkyne-tethered carbamoyl chloride | Metal-free alkyne chloroacylation | High | High | [11] |
Visualizing Synthetic Pathways
To better understand the flow of these synthetic strategies, the following diagrams, generated using Graphviz, illustrate the logical relationships and key transformations in each route.
References
- 1. nbinno.com [nbinno.com]
- 2. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. tandfonline.com [tandfonline.com]
- 8. US20200048225A1 - Methods for preparing nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 9. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 10. CN105461609A - Preparation method of nintedanib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Nintedanib Synthesized from "Methyl 2-oxoindoline-carboxylate" Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis of Nintedanib, focusing on the critical role of the starting material, "Methyl 2-oxoindoline-carboxylate." While the premise of comparing the efficacy of Nintedanib synthesized from different isomers of this molecule is explored, the available scientific literature exclusively documents the use of the 6-carboxylate isomer in the established synthetic pathways to produce the clinically approved drug. This guide will, therefore, clarify the synthetic necessity of this specific isomer and detail the experimental protocols and efficacy data related to Nintedanib derived from it.
The Indispensable Role of Methyl 2-Oxoindoline-6-carboxylate in Nintedanib Synthesis
Nintedanib is a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[1] Its chemical structure is (Z)-methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. The synthesis of this complex molecule is a multi-step process, with this compound serving as a foundational structural component.[2]
The precise molecular architecture of this compound provides the necessary scaffold upon which the rest of the Nintedanib molecule is constructed.[2] The position of the methoxycarbonyl group at the 6-position of the oxindole core is crucial for the final compound's ability to bind effectively to its target tyrosine kinase receptors.[3] Any deviation from this specific isomeric form, such as using a 5-carboxylate or 7-carboxylate isomer, would result in a different final molecular entity, not Nintedanib. Consequently, a direct comparison of efficacy is not applicable, as these alternative isomers do not yield the approved drug. The purity and quality of the this compound intermediate are directly linked to the efficacy and safety of the final Nintedanib product.[2]
Synthetic Pathway of Nintedanib
The synthesis of Nintedanib from this compound is a convergent process, involving the preparation of two key intermediates that are then combined.[3][4]
Experimental Protocol: Synthesis of Nintedanib
Part 1: Synthesis of the Oxindole Core Intermediate
-
N-Acetylation and Condensation: this compound is reacted with trimethyl orthobenzoate in acetic anhydride. This step involves the concomitant N-acetylation of the oxindole, which activates the scaffold for the condensation reaction, yielding (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[3][5]
Part 2: Synthesis of the Aniline Side Chain Intermediate
-
Bromo-acetylation and Amination: The synthesis of the aniline side chain, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is typically a one-pot reaction. It starts with the bromo-acetylation of a para-nitro-phenylamine derivative, followed by amination with N-methylpiperazine.[3]
-
Reduction: The nitro group is then reduced to an amine to yield the final aniline side chain intermediate.[3]
Part 3: Condensation and Final Product Formation
-
Condensation: The two key intermediates, the oxindole core and the aniline side chain, are condensed in an addition-elimination sequence.[3][4]
-
Deacetylation: The acetyl group on the oxindole nitrogen is subsequently removed, often using a base like piperidine, to yield the Nintedanib free base.[3]
-
Salt Formation: The free base is then converted to its monoethanesulfonate salt, Nintedanib esylate, which is the form used in the final pharmaceutical product.[3]
Logical Workflow for Nintedanib Synthesis
Caption: A simplified workflow for the synthesis of Nintedanib Esylate.
Mechanism of Action and Efficacy of Nintedanib
Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks the signaling pathways of several key receptors involved in the pathogenesis of fibrotic diseases and angiogenesis.[8] These include:
-
Platelet-Derived Growth Factor Receptor (PDGFR) α and β
-
Fibroblast Growth Factor Receptor (FGFR) 1-3
-
Vascular Endothelial Growth Factor Receptor (VEGFR) 1-3
By binding to the intracellular ATP-binding pocket of these receptors, Nintedanib prevents their autophosphorylation and blocks downstream signaling cascades.[9][10] This inhibition ultimately leads to a reduction in the proliferation, migration, and survival of fibroblasts, which are key cells in the fibrotic process.[11]
Signaling Pathway of Nintedanib's Action
Caption: Nintedananib inhibits key tyrosine kinase receptors and their pathways.
Experimental Evaluation of Nintedanib Efficacy
The efficacy of Nintedanib is evaluated through a combination of in vitro and in vivo studies, as well as large-scale clinical trials.
Experimental Protocol: In Vitro Efficacy Assessment using Human Lung Fibroblasts
-
Cell Culture: Primary human lung fibroblasts are isolated from patients with idiopathic pulmonary fibrosis and cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of Nintedanib.
-
Proliferation Assay: Cell proliferation is measured using assays such as BrdU incorporation or cell counting at different time points after treatment.
-
Migration Assay: The effect of Nintedanib on fibroblast migration is assessed using a scratch wound healing assay or a Boyden chamber assay.
-
Differentiation Assay: The transformation of fibroblasts into myofibroblasts is evaluated by measuring the expression of α-smooth muscle actin (α-SMA) using techniques like Western blotting or immunofluorescence.
Table 1: Summary of Preclinical Efficacy Data for Nintedanib
| Assay | Model System | Key Findings | Reference |
| Kinase Inhibition | Cell-free assays | Potent inhibition of PDGFR, FGFR, and VEGFR | [12] |
| Fibroblast Proliferation | Human lung fibroblasts (IPF) | Dose-dependent inhibition of proliferation | [11] |
| Fibroblast Migration | Human lung fibroblasts (IPF) | Inhibition of migration | [11] |
| Myofibroblast Differentiation | Human lung fibroblasts (IPF) | Prevention of TGF-β induced differentiation | [11] |
| In Vivo Antifibrotic Activity | Bleomycin-induced lung fibrosis in mice | Reduction in lung collagen content and improved lung function | [13] |
Table 2: Summary of Key Clinical Trial Data for Nintedanib in IPF
| Trial Name | Phase | Primary Endpoint | Key Result | Reference |
| TOMORROW | II | Annual rate of decline in Forced Vital Capacity (FVC) | Significant reduction in FVC decline with 150 mg twice daily dose | [14] |
| INPULSIS-1 & INPULSIS-2 | III | Annual rate of decline in FVC | Consistently and significantly slowed the rate of FVC decline compared to placebo | [14] |
| INPULSIS-ON | Extension | Long-term safety and efficacy | Durable efficacy in slowing disease progression for up to 3 years | [15] |
Conclusion
The synthesis of Nintedanib is critically dependent on the use of this compound as the starting material. The specific positioning of the carboxylate group is integral to the final molecule's structure and its ability to effectively inhibit key tyrosine kinase receptors. There is no scientific evidence to support the synthesis of Nintedanib from other positional isomers of Methyl 2-oxoindoline-carboxylate. Therefore, a comparison of efficacy based on these isomers is not feasible. The established synthetic route, utilizing the 6-carboxylate isomer, consistently produces a drug with proven efficacy in slowing the progression of idiopathic pulmonary fibrosis, as demonstrated in extensive preclinical and clinical studies. The purity of this starting material is of paramount importance to ensure the safety and therapeutic effectiveness of the final Nintedanib product.
References
- 1. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 5. A kind of preparation method of nintedanib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2019048974A1 - PROCESS FOR PREPARING NINTEDANIB - Google Patents [patents.google.com]
- 7. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 8. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tdcommons.org [tdcommons.org]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Efficacy and Safety of Nintedanib for the Treatment of Idiopathic Pulmonary Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity comparison of "Methyl 2-oxoindoline-6-carboxylate" and its ethyl ester analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Methyl 2-oxoindoline-6-carboxylate and its ethyl ester analog, Ethyl 2-oxoindoline-6-carboxylate. While direct comparative studies on the reactivity of these specific molecules are not extensively available in the reviewed literature, this document extrapolates their expected reactivity based on established principles of organic chemistry and data from related compounds. This guide is intended to assist researchers in selecting the appropriate starting material for synthesis and drug discovery endeavors.
Introduction
This compound is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1] The choice between a methyl and an ethyl ester in a synthetic route can influence reaction rates, yields, and purification procedures. This guide explores the anticipated differences in reactivity between these two analogs in common organic reactions.
General Reactivity Principles: Methyl vs. Ethyl Esters
The reactivity of an ester is primarily influenced by steric and electronic effects. In reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis, the smaller size of the methyl group compared to the ethyl group generally leads to a faster reaction rate for the methyl ester due to reduced steric hindrance.[2] Conversely, the ethyl group is slightly more electron-donating than the methyl group, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction. The solvent used can also play a significant role in relative reaction rates.[3]
Comparative Reactivity Analysis
Based on general chemical principles, the following reactivity trends can be anticipated:
-
Hydrolysis: this compound is expected to undergo hydrolysis, both acid and base-catalyzed, at a slightly faster rate than its ethyl counterpart due to the lower steric bulk of the methoxy group.[4][5]
-
N-Alkylation/N-Acylation: Reactions at the nitrogen atom of the oxindole ring are common.[6][7] The choice of the ester group (methyl vs. ethyl) is unlikely to have a significant direct impact on the rate of N-alkylation or N-acylation, as the reaction site is distant from the ester. However, the overall yield and ease of purification might differ due to solubility differences between the two analogs.
-
Reactions at the C3 Position: The C3 position of the 2-oxoindoline ring is nucleophilic and can undergo various reactions, such as aldol condensation.[8] Similar to N-alkylation, the ester group is not expected to exert a strong electronic or steric influence on the reactivity at this position.
Data Presentation
As no direct comparative experimental data was found in the literature for these specific compounds, a quantitative comparison table cannot be provided. However, the following table summarizes the expected qualitative reactivity differences.
| Reaction Type | Expected Relative Reactivity | Rationale |
| Ester Hydrolysis (Acid or Base Catalyzed) | Methyl > Ethyl | Less steric hindrance at the carbonyl carbon for the methyl ester.[2] |
| N-Alkylation / N-Acylation | Methyl ≈ Ethyl | The reaction site is remote from the ester group. |
| Reaction at C3 Position (e.g., Aldol Condensation) | Methyl ≈ Ethyl | The reaction site is remote from the ester group. |
Experimental Protocols
To facilitate further research and direct comparison, the following experimental protocols are proposed.
Protocol 1: Comparative Saponification Rate of Methyl and Ethyl 2-Oxoindoline-6-carboxylate
This experiment aims to quantitatively compare the rate of alkaline hydrolysis of the two esters.
Materials:
-
This compound
-
Ethyl 2-oxoindoline-6-carboxylate
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution in 50% Ethanol/Water
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, and conical flasks
Procedure:
-
Prepare 0.01 M solutions of both this compound and Ethyl 2-oxoindoline-6-carboxylate in 50% ethanol.
-
In separate flasks, mix equal volumes of the ester solution and the 0.1 M NaOH solution. Start a timer immediately.
-
At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the 0.1 M HCl solution.
-
Back-titrate the unreacted HCl with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.
-
Calculate the concentration of the remaining ester at each time point.
-
Plot the concentration of the ester versus time for both compounds to determine the reaction rate constants.
Protocol 2: Comparative N-Acetylation of Methyl and Ethyl 2-Oxoindoline-6-carboxylate
This protocol allows for a comparison of the yield and reaction profile for N-acylation.
Materials:
-
This compound
-
Ethyl 2-oxoindoline-6-carboxylate
-
Acetic anhydride
-
A suitable solvent (e.g., toluene, acetic acid)[6]
-
Standard laboratory glassware for reflux and workup
-
Analytical tools for product characterization (TLC, NMR, LC-MS)
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts of this compound and Ethyl 2-oxoindoline-6-carboxylate in the chosen solvent.
-
Add a defined molar excess of acetic anhydride to each flask.[6]
-
Heat both reaction mixtures to reflux for a specified period (e.g., 6-8 hours).[6]
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixtures and isolate the products by precipitation or extraction.
-
Purify the products (e.g., by recrystallization or column chromatography).
-
Determine the yield of the N-acetylated product for both reactions and compare them. Characterize the products to confirm their identity.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of methyl and ethyl esters.
Signaling Pathway Inhibition by Nintedanib
As this compound is a precursor to Nintedanib, the following diagram illustrates the signaling pathways inhibited by the final drug product.
Caption: Signaling pathways inhibited by Nintedanib.
Conclusion
While direct experimental evidence is lacking for a side-by-side comparison of this compound and its ethyl ester analog, fundamental principles of organic chemistry suggest that the methyl ester will exhibit slightly higher reactivity in reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis. For reactions occurring at other positions of the 2-oxoindoline scaffold, the differences in reactivity are expected to be minimal. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to validate these hypotheses and inform their synthetic strategies.
References
- 1. tdcommons.org [tdcommons.org]
- 2. reddit.com [reddit.com]
- 3. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. patents.justia.com [patents.justia.com]
- 7. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Purity Analysis of Methyl 2-oxoindoline-6-carboxylate: A Comparative Guide to HPLC and NMR Methods
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Methyl 2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of several pharmaceuticals, including the anti-fibrotic agent Nintedanib, is no exception.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this crucial compound, offering researchers, scientists, and drug development professionals objective data and detailed experimental protocols to ensure the quality of their starting materials.
The efficacy and safety of a final drug product are directly linked to the purity of its intermediates.[1] For this compound, typical purity requirements are stringent, often demanding levels greater than 98%.[1][3] This guide will explore the two primary analytical techniques utilized to ascertain and quantify the purity of this and related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely used technique in the pharmaceutical industry for the separation and quantification of compounds in a mixture. Its high resolution and sensitivity make it an ideal method for detecting and quantifying impurities in pharmaceutical intermediates.
Experimental Protocol: HPLC
A typical reversed-phase HPLC method for the analysis of this compound can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly employed.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 245 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.
The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis. Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[5][6]
Experimental Protocol: qNMR
A general protocol for the determination of the purity of this compound using ¹H qNMR is as follows:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and the internal standard are fully soluble.
-
Transfer an accurately measured volume of the solution into an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of both the analyte and internal standard) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity is calculated using the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Comparative Data
The following table summarizes typical purity data for this compound and its isomers, as reported in various sources. This data highlights the expected purity levels for these compounds when sourced from commercial suppliers or synthesized in the laboratory.
| Compound | Analytical Method | Reported Purity (%) |
| This compound | HPLC | 93.35 - 99.75[7][8] |
| This compound | GC | >98.0[3] |
| Methyl 2-oxoindoline-4-carboxylate | Not Specified | 97+[9][10] |
| Methyl 2-oxoindoline-5-carboxylate | Assay | ≥ 97[11] |
| Methyl 2-oxoindoline-7-carboxylate | Not Specified | 97[12] |
Method Comparison: HPLC vs. NMR
Both HPLC and NMR are powerful techniques for purity assessment, each with its own set of advantages and limitations.
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Quantification | Typically relative (area percent), requires a reference standard for absolute quantification. | Can be a primary method for absolute quantification using an internal standard.[5][6] |
| Sensitivity | Generally higher, capable of detecting trace impurities. | Lower sensitivity, may not detect impurities below a certain threshold (e.g., <0.1%). |
| Selectivity | High, can separate closely related isomers and impurities. | High, provides detailed structural information that can help in identifying unknown impurities. |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample.[13] | Lower, especially for qNMR which requires longer relaxation delays for accurate quantification.[13] |
| Sample Integrity | Destructive, the sample is consumed during the analysis.[13] | Non-destructive, the sample can be recovered after the analysis.[13] |
| Information | Provides information on the number and relative amounts of components. | Provides structural confirmation of the main component and impurities, in addition to quantification. |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship in comparing HPLC and NMR.
Conclusion
Both HPLC and qNMR are indispensable tools for the purity assessment of this compound. HPLC is exceptionally well-suited for routine quality control, offering high throughput and sensitivity for detecting trace impurities. In contrast, qNMR provides the advantage of being a primary analytical method that delivers an absolute purity value while simultaneously confirming the compound's structure and identifying impurities without the need for specific reference standards.
For a comprehensive and robust purity assessment, an orthogonal approach utilizing both HPLC and qNMR is highly recommended. This dual-method strategy provides a more complete impurity profile and instills a higher degree of confidence in the quality of this vital pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. tdcommons.org [tdcommons.org]
- 3. This compound | 14192-26-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. A kind of preparation method of nintedanib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]
- 9. Methyl 2-oxindole-4-carboxylate | 90924-46-2 [sigmaaldrich.com]
- 10. biofuranchem.com [biofuranchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. METHYL OXINDOLE-7-CARBOXYLATE | 380427-39-4 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-oxoindoline-6-carboxylate
This guide provides a comparative overview of suitable analytical methods for the quantitative determination of Methyl 2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of the drug Nintedanib.[1][2] The information is intended for researchers, scientists, and drug development professionals. While a specific, pre-validated method for this exact analyte is not publicly available, this document outlines two robust methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization—based on established methodologies for similar oxindole derivatives and carboxylic acids.[3][4]
Method Comparison
The primary methods for the quantification of small molecules like this compound are chromatography-based techniques.[5][6] The choice between LC-MS/MS and HPLC-FLD depends on the required sensitivity, selectivity, and the available instrumentation.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | HPLC-FLD with Derivatization |
| Principle | Separation by HPLC followed by detection based on mass-to-charge ratio.[7] | Separation by HPLC followed by fluorescence detection after chemical derivatization of the analyte.[4] |
| Specificity | Very High (based on parent and fragment ion masses).[6] | High (dependent on the selectivity of the derivatizing agent and chromatographic separation). |
| Sensitivity (LOD/LOQ) | Very High (typically in the pg/mL to ng/mL range).[3][6] | High (can reach picomole or femtomole levels depending on the fluorophore).[4] |
| Linearity | Excellent (typically r² > 0.99).[8] | Excellent (typically r² > 0.99).[8] |
| Accuracy | High (typically within 15% of the nominal value).[9] | High (typically within 15% of the nominal value).[9] |
| Precision | High (typically <15% RSD).[9] | High (typically <15% RSD).[9] |
| Sample Preparation | Protein precipitation or liquid-liquid extraction.[10] | Derivatization followed by extraction.[4] |
| Throughput | High, especially with modern UPLC systems.[11] | Moderate, as the derivatization step can be time-consuming. |
| Instrumentation | HPLC coupled with a tandem mass spectrometer.[7] | Standard HPLC with a fluorescence detector. |
| General Applicability | Broadly applicable to a wide range of analytes in complex matrices.[12] | Suitable for analytes with a reactive functional group (like a carboxylic acid) that can be derivatized.[4] |
Experimental Protocols
The following sections provide detailed hypothetical protocols for the two proposed analytical methods. These protocols are based on established methods for similar compounds and should be validated for the specific application.
Method 1: LC-MS/MS Quantification
This method is adapted from a validated procedure for an oxindole derivative in a biological matrix and is considered the gold standard for sensitive and selective quantification.[3]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding 250 µL of acetonitrile.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions
-
HPLC System: UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm).[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by infusing a standard solution. A plausible transition would be based on the protonated molecule [M+H]⁺.
-
Internal Standard: To be determined based on the specific internal standard used.
-
-
Source Temperature: 400 °C.[13]
-
IonSpray Voltage: ~4500 V.
4. Validation Parameters
-
Linearity: Prepare calibration standards over the expected concentration range (e.g., 1-1000 ng/mL) and assess using a weighted linear regression (1/x²). The correlation coefficient (r²) should be > 0.99.[8]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the relative standard deviation (RSD) for precision should be <15% (<20% at the LLOQ).[9]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Method 2: HPLC-FLD with Pre-Column Derivatization
This method is a viable alternative when an LC-MS/MS system is not available and relies on derivatizing the carboxylic acid moiety with a fluorescent tag.[4]
1. Derivatization Agent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
2. Sample Preparation and Derivatization
-
Prepare a solution of the sample or standard in acetonitrile.
-
In a reaction vial, combine:
-
100 µL of the sample/standard solution.
-
50 µL of a 1 mg/mL solution of Br-Mmc in acetonitrile.
-
50 µL of a 1 mg/mL solution of a catalyst (e.g., a crown ether like 18-Crown-6) in acetonitrile.
-
A small amount of powdered anhydrous potassium carbonate.
-
-
Securely cap the vial and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature and centrifuge to pellet the potassium carbonate.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
3. Chromatographic Conditions
-
HPLC System: Standard HPLC with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient: Start with 50% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 325 nm (for Br-Mmc derivatives).
-
Emission Wavelength (λem): 395 nm (for Br-Mmc derivatives).
-
4. Validation Parameters
-
Follow similar validation procedures as for the LC-MS/MS method regarding linearity, accuracy, precision, and LOQ, with acceptance criteria adjusted as necessary for the specific application.[14][15]
Visualizations
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for LC-MS/MS quantification.
Caption: Workflow for HPLC-FLD quantification.
References
- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecules Analysis & QC [sigmaaldrich.com]
- 6. Small Molecule Analysis | AxisPharm [axispharm.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. littlemsandsailing.com [littlemsandsailing.com]
- 11. hovione.com [hovione.com]
- 12. rsc.org [rsc.org]
- 13. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ikev.org [ikev.org]
- 15. researchgate.net [researchgate.net]
Benchmarking "Methyl 2-oxoindoline-6-carboxylate" synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-oxoindoline-6-carboxylate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the triple angiokinase inhibitor Nintedanib (BIBF 1120).[1][2] The efficiency and scalability of its synthesis are therefore of significant interest to the medicinal and process chemistry communities. This guide provides an objective comparison of prominent synthetic routes to this key intermediate, supported by experimental data and detailed methodologies.
Performance Benchmark: Synthesis of this compound
The following table summarizes the quantitative data for two distinct methods for the synthesis of this compound, providing a clear comparison of their performance based on reported experimental results.
| Parameter | Method 1: Reductive Cyclization of a Nitroester | Method 2: Multi-step Synthesis from a Nitro-chloro Aromatic |
| Starting Material | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | Methyl 4-chloro-3-nitrobenzoate |
| Key Reagents | 10% Palladium on carbon, Hydrogen gas, Acetic acid | Dimethyl malonate, Potassium tert-butoxide, Hydrose, Acetic acid |
| Reaction Time | 2.5 hours for the hydrogenation step | Multiple steps with individual reaction times of 2 hours or more |
| Reaction Temperature | 50°C for the hydrogenation step | Room temperature to 125°C across various steps |
| Overall Yield | 98% | Not explicitly stated as a single overall yield, but individual step yields are provided (e.g., 44% for the final cyclization step from the malonate intermediate) |
| Purity/Characterization | Thin layer chromatography (Rf = 0.4), Melting point (208-211°C) | Yield reported in grams, implying isolation of the final product |
| Scalability | Demonstrated on a 48.3 g scale of starting material | Demonstrated on a 50.0 g scale of an intermediate |
Experimental Protocols
Method 1: Reductive Cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
This method stands out for its high yield and relatively straightforward single-step conversion of the immediate precursor.
Procedure:
-
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) is dissolved in 800 mL of concentrated acetic acid.
-
To this solution, 5.0 g of 10% palladium on carbon catalyst is added.
-
The reaction mixture is hydrogenated in a hydrogen atmosphere at a pressure of 50 psi.
-
The reaction is maintained at a temperature of 50°C for 2.5 hours.
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated to dryness.
-
The resulting residue is dissolved in 150 mL of tert-butyl methyl ether, filtered again, and dried under a vacuum at 100°C to yield this compound.[1]
Reported Yield: 28.6 g (98% of theoretical yield).[1]
Method 2: Multi-step Synthesis from Methyl 4-chloro-3-nitrobenzoate
This pathway involves the initial formation of a malonate derivative, followed by a reductive cyclization.
Step 1: Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
-
To a mixture of dimethyl malonate (52.0 g) and dimethyl sulfoxide (150.0 ml), potassium tert-butoxide (52.0 g) is added at 25-30°C.
-
The mixture is cooled to 20-25°C and stirred for 2 hours.
-
Methyl 4-chloro-3-nitrobenzoate (50.0 g) is slowly added, and the mixture is stirred for an additional 2 hours at 20-25°C.
-
Hydrochloric acid is added, followed by sodium chloride (20.0 g) and methyl tert-butyl ether (250.0 ml).
-
After stirring for 10 minutes, the layers are separated, and the aqueous layer is extracted with methyl tert-butyl ether.
-
The combined organic layers are distilled off below 50°C to yield the title compound (53.0 g).[2]
Step 2: Preparation of this compound
-
To the dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) from the previous step, acetic acid (250.0 ml) is added at 25-30°C.
-
Hydrose (83.9 g) and water (250.0 ml) are added, and the mixture is stirred for 10 minutes.
-
The mixture is heated to 120-125°C and stirred for 2 hours.
-
After cooling to 15-20°C, ammonia (500.0 ml) is added, and the mixture is stirred for 2 hours.
-
The resulting solid is filtered, washed with water, and dried to give this compound.[2]
Reported Yield: 22.0 g.[2]
Alternative Approaches and Future Outlook
While the above methods are well-established, the principles of green chemistry are encouraging the exploration of more environmentally benign synthetic routes. Techniques such as microwave-assisted synthesis and mechanochemistry (grindstone chemistry) have shown promise in accelerating reactions, improving yields, and reducing solvent waste in the synthesis of other heterocyclic compounds.[3] The application of these methods to the synthesis of this compound could be a fruitful area for future research, potentially offering more sustainable and efficient manufacturing processes.
Visualizing the Synthetic Workflows
To further clarify the discussed synthetic pathways, the following diagrams illustrate the key transformations.
Caption: Reductive cyclization of a nitroester.
Caption: Multi-step synthesis via a malonate intermediate.
Conclusion
The direct reductive cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate presents a highly efficient and high-yielding route to this compound. The multi-step synthesis starting from Methyl 4-chloro-3-nitrobenzoate, while viable, involves more transformations and appears to have a lower overall yield for the final cyclization step. The choice of synthetic route in a research or industrial setting will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and desired purity profile. The exploration of greener synthetic alternatives remains a valuable objective for future process development.
References
A Comparative Analysis of Catalysts for the Synthesis of Methyl 2-oxoindoline-6-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Methyl 2-oxoindoline-6-carboxylate, a crucial building block for several therapeutic agents, including the tyrosine kinase inhibitor nintedanib, is a molecule of significant interest. The synthesis of this compound often involves a critical reductive cyclization step of a nitrophenyl precursor. The choice of catalyst for this transformation profoundly impacts the reaction's yield, efficiency, and overall cost-effectiveness.
This guide provides a comparative overview of common heterogeneous catalysts employed for the synthesis of this compound via the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. The data and protocols presented are compiled from established methodologies for nitroarene reductions and 2-oxindole synthesis.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the reductive cyclization is a critical decision in the synthesis of this compound. The following table summarizes the performance of commonly used catalysts for this transformation, providing a basis for comparison in terms of reaction conditions, yield, and cost.
| Catalyst | Typical Reaction Conditions | Typical Yield (%) | Selectivity | Relative Cost | Key Advantages | Potential Drawbacks |
| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), 25-80 °C, Methanol or Acetic Acid | 85-95 | High | High | High activity, good functional group tolerance, reliable. | Higher cost, potential for over-reduction with some substrates. |
| Raney Nickel (Raney Ni) | H₂ (1-50 atm), 25-100 °C, Ethanol or Methanol | 80-90 | Good | Low | Cost-effective, highly active.[1][2] | Pyrophoric nature requires careful handling, potential for lower selectivity.[1] |
| Platinum on Carbon (Pt/C) | H₂ (1-50 atm), 25-80 °C, Acetic Acid or Ethanol | 80-90 | High | Very High | Highly active, effective for aromatic ring hydrogenation. | High cost, can promote side reactions like dehalogenation. |
| Iron (Fe) Powder | Acetic Acid, 80-115 °C | 70-85 | Moderate | Very Low | Very low cost, environmentally benign. | Requires stoichiometric amounts, generates iron waste, lower yields. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the two most common catalytic systems, Palladium on Carbon and Raney Nickel, are provided below. These protocols are representative of the general procedures employed for the reductive cyclization of the nitrophenyl precursor.
Synthesis using Palladium on Carbon (Pd/C)
Materials:
-
Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
-
10% Palladium on Carbon (50% wet)
-
Methanol or Acetic Acid
-
Hydrogen gas
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate in methanol or acetic acid.
-
Carefully add 10% Palladium on Carbon catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Synthesis using Raney Nickel
Materials:
-
Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
-
Raney Nickel (slurry in water)
-
Ethanol or Methanol
-
Hydrogen gas
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate in ethanol or methanol.
-
Carefully wash the Raney Nickel slurry with the reaction solvent to remove the water. Add the solvent-washed Raney Nickel to the reaction vessel. The catalyst loading is typically 5-10 wt% relative to the substrate.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 10-50 atm).
-
Stir the reaction mixture vigorously at a temperature between 25-80 °C until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully depressurize the vessel and purge with nitrogen gas.
-
Allow the catalyst to settle, then carefully decant the supernatant. Alternatively, filter the reaction mixture through a pad of Celite®. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care.
-
Wash the catalyst with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Visualizing the Synthesis and Comparison
To better illustrate the synthetic pathway and the comparative workflow, the following diagrams are provided.
Caption: General synthesis pathway for this compound.
Caption: Workflow for comparing catalysts in the synthesis.
References
A Comparative Guide to the Biological Activity of Methyl 2-oxoindoline-6-carboxylate Positional Isomer Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Activities and Affected Signaling Pathways
The 2-oxoindoline (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, derivatives of methyl 2-oxoindoline-carboxylate isomers have garnered significant interest, particularly for their potential as anticancer agents. This guide provides a comparative overview of the biological activity of compounds derived from the four positional isomers of methyl 2-oxoindoline-carboxylate: the 4-, 5-, 6-, and 7-carboxylate derivatives. The analysis focuses on their anticancer properties, supported by available experimental data, and delves into the key signaling pathways they modulate.
Comparative Anticancer Activity
Derivatives of Methyl 2-oxoindoline-5-carboxylate
Research into derivatives of the 5-carboxylate isomer has yielded promising results. A notable study focused on 3-methylene-2-oxoindoline-5-carboxamide derivatives and their efficacy against human lung adenocarcinoma epithelial cells (A549).
| Compound ID | Modification on Carboxamide Nitrogen | IC50 (µM) against A549 cells |
| 6l | 4-(diethylamino)phenyl | 3.0 |
This data highlights the potential of the 5-carboxamide moiety as a point for derivatization to achieve potent anticancer activity.
Derivatives of Methyl 2-oxoindoline-6-carboxylate
The 6-carboxylate isomer is particularly significant as its derivative, Nintedanib, is an approved anticancer drug. Nintedanib is a multi-target tyrosine kinase inhibitor, and its activity has been extensively characterized in vitro.
| Compound | Target Kinase | IC50 (nM) |
| Nintedanib | VEGFR-2 | 21 |
| FGFR-1 | 69 | |
| PDGFRα | 59 |
Nintedanib's profile showcases the potent and targeted inhibitory activity that can be achieved from the 6-carboxylate scaffold.
Note: A direct comparison of the IC50 values between the 5-carboxamide derivatives (µM range) and Nintedanib (nM range) is challenging due to the different assays (cell-based cytotoxicity vs. isolated kinase inhibition) and the distinct chemical nature of the derivatives. However, it is evident that potent anticancer agents can be developed from both the 5- and 6-isomers. The lack of available data for the 4- and 7-isomers underscores a gap in the current research landscape and presents an opportunity for future investigation.
Key Signaling Pathways and Mechanisms of Action
Derivatives of methyl 2-oxoindoline-carboxylates often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified for the active derivatives of the 5- and 6-isomers are receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Nintedanib, a derivative of the 6-carboxylate isomer, is a potent inhibitor of VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway by Nintedanib.
c-Kit Signaling Pathway
The c-Kit receptor is another tyrosine kinase that, when dysregulated, can drive the growth of various cancers. While not the primary target, some oxindole derivatives show inhibitory activity against c-Kit.
Caption: General inhibition of the c-Kit signaling pathway by oxindole derivatives.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Some 2-oxoindoline derivatives have been shown to target CDK2.
Caption: Inhibition of the CDK2 signaling pathway leading to cell cycle arrest.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments commonly used in the evaluation of these compounds.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT cell viability assay.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. This incubation typically lasts for 3-4 hours.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
The Strategic Advantage of Methyl 2-oxoindoline-6-carboxylate in Drug Discovery: A Comparative Guide
For researchers and scientists at the forefront of drug development, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. In the landscape of kinase inhibitor discovery, the indolinone core has emerged as a privileged structure. This guide provides a detailed comparison of Methyl 2-oxoindoline-6-carboxylate against alternative scaffolds, highlighting its advantages in the synthesis and performance of potent kinase inhibitors, with a focus on the development of multi-targeted agents like Nintedanib.
This compound stands out as a key building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of Nintedanib, a triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] Its unique substitution pattern offers distinct advantages in terms of synthetic accessibility, structure-activity relationship (SAR), and the ultimate pharmacological profile of the final drug candidate.
Comparative Analysis: Synthetic Efficiency and Performance
The strategic placement of the methoxycarbonyl group at the 6-position of the oxindole core in this compound provides a significant advantage in drug design. This substituent occupies a specific pocket in the ATP-binding region of the target kinases, which can contribute to enhanced potency and a favorable selectivity profile.[1]
To illustrate the advantages of this specific starting material, a comparison with alternative indolinone scaffolds is presented below. The data focuses on the synthesis of Nintedanib and related analogues, showcasing how the choice of the initial building block can impact the overall efficiency and final compound characteristics.
| Feature | This compound | Unsubstituted 2-Oxindole | Other Substituted 2-Oxindoles (e.g., 5-substituted) |
| Synthetic Accessibility | Readily prepared via classical malonic ester addition to a nitroarene followed by reductive cyclization.[4] | Commercially available and synthetically accessible. | Synthesis can be more complex depending on the nature and position of the substituent. |
| Role in Convergent Synthesis | Enables a highly convergent and efficient synthesis of Nintedanib, serving as a key building block.[4] | Can be used to synthesize some kinase inhibitors, but may require additional steps to introduce functionality. | May require more linear synthetic routes, potentially impacting overall yield. |
| Impact on Potency (Nintedanib IC50) | VEGFR-2: 21 nMFGFR-1: 69 nMPDGFR-α: 59 nM | N/A (Does not directly lead to Nintedanib) | Potency varies significantly with the substituent. For example, some 5-substituted indolinones show good activity but may have different selectivity profiles. |
| Selectivity Profile | The 6-methoxycarbonyl group contributes to a highly favorable and specific selectivity profile for angiokinases.[1][2][3] | Often leads to inhibitors with broader kinase selectivity, which can result in off-target effects. | Selectivity is highly dependent on the specific substituent and its interaction with the kinase binding site. |
| Reported Overall Yield (Nintedanib) | Optimized routes report good overall yields for large-scale synthesis.[4] | N/A | Yields are variable and depend on the specific synthetic route. |
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.
Synthesis of Nintedanib from this compound
This protocol is a condensed representation of a known synthetic route.[4][5]
Step 1: Synthesis of (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
-
To a solution of this compound in acetic anhydride, add trimethyl orthobenzoate.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the solid with a suitable solvent (e.g., diethyl ether) and dry under vacuum.
Step 2: Synthesis of Nintedanib
-
Dissolve the product from Step 1 and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide in a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), add piperidine to remove the acetyl protecting group.
-
Continue to heat the reaction mixture.
-
Cool the reaction mixture and isolate the crude Nintedanib.
-
Purify the product by column chromatography or recrystallization to obtain pure Nintedanib.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of an inhibitor.[6][7][8]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., Nintedanib)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
96-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Rationale: Pathways and Processes
To further elucidate the context of using this compound in drug discovery, the following diagrams visualize the relevant biological pathway and the general workflow of drug development.
Caption: Simplified signaling pathway of VEGFR, FGFR, and PDGFR and the point of inhibition by Nintedanib.
Caption: General workflow of the drug discovery and development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120) | CoLab [colab.ws]
- 3. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Head-to-head comparison of different synthetic routes to "Methyl 2-oxoindoline-6-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-oxoindoline-6-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the tyrosine kinase inhibitor Nintedanib, used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1] The efficiency and scalability of its synthesis are therefore of significant interest to the medicinal and process chemistry communities. This guide provides a head-to-head comparison of prominent synthetic routes to this key intermediate, with a focus on experimental data, reaction conditions, and overall efficiency.
At a Glance: Comparative Summary of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their respective yields and methodologies.
| Route | Starting Material | Key Steps | Overall Yield | Reference |
| Route 1 | Methyl 4-chloro-3-nitrobenzoate | 1. Nucleophilic aromatic substitution with dimethyl malonate2. Reductive cyclization | ~41% (based on two steps) | [1] |
| Route 2 | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | Catalytic hydrogenation and cyclization | 98% (for the final step) | [2] |
| Route 3 | 4-Chloro-3-nitrobenzoic acid | 1. Esterification2. Reaction with dimethyl malonate3. Reductive cyclization | Not explicitly stated, but involves similar steps to Route 1. | [3] |
Synthetic Route Analysis and Experimental Protocols
This section provides a detailed breakdown of the most common synthetic pathways to this compound, including reaction schemes and detailed experimental protocols where available.
Route 1: From Methyl 4-chloro-3-nitrobenzoate
This widely utilized route begins with the commercially available methyl 4-chloro-3-nitrobenzoate. The synthesis proceeds in two main steps: a nucleophilic aromatic substitution with dimethyl malonate, followed by a reductive cyclization to form the oxindole ring.
Logical Workflow for Route 1
Caption: Synthetic pathway of Route 1.
Experimental Protocol:
Step 1: Synthesis of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate [1]
To a mixture of dimethyl malonate and potassium tert-butoxide in dimethyl sulfoxide, methyl 4-chloro-3-nitrobenzoate is added slowly at 20-25°C. The reaction mixture is stirred for 2 hours. After an acidic workup with hydrochloric acid and extraction with methyl tert-butyl ether, the organic layer is distilled off to yield the product.
Step 2: Synthesis of this compound [1]
The intermediate from Step 1 is dissolved in acetic acid. To this solution, sodium dithionite (hydrose) and water are added. The mixture is heated to 120-125°C and stirred for 2 hours. After cooling, the product is precipitated by the addition of ammonia, filtered, washed with water, and dried. The reported yield for this step is approximately 44% based on the provided experimental data (22.0 gm product from 50.0 gm of a related intermediate).
Route 2: From Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
This approach is a more direct cyclization of a pre-formed nitroaromatic precursor. The key transformation is a catalytic hydrogenation which simultaneously reduces the nitro group and facilitates the intramolecular cyclization to the desired oxindole.
Logical Workflow for Route 2
Caption: Synthetic pathway of Route 2.
Experimental Protocol:[2]
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is dissolved in concentrated acetic acid, and a 10% palladium on carbon catalyst is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at 50°C for 2.5 hours. After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated to dryness, and the residue is dissolved in tert-butyl methyl ether, filtered again, and dried under vacuum to yield this compound. This method reports a high yield of 98%.
Route 3: From 4-Chloro-3-nitrobenzoic acid
This route is conceptually similar to Route 1 but starts from the carboxylic acid instead of the methyl ester. An initial esterification step is required before proceeding with the nucleophilic substitution and reductive cyclization.
Logical Workflow for Route 3
Caption: Synthetic pathway of Route 3.
Experimental Protocol:
Detailed experimental protocols for this specific complete route starting from the acid are outlined in various patents.[3] The initial step involves a standard esterification of 4-chloro-3-nitrobenzoic acid, for example, by refluxing in methanol with a catalytic amount of sulfuric acid. The subsequent steps of nucleophilic substitution with dimethyl malonate and reductive cyclization follow similar procedures as described in Route 1 and Route 2.
Head-to-Head Comparison and Discussion
Yield and Efficiency: Route 2 stands out with a reported yield of 98% for the final, crucial cyclization step.[2] This suggests a highly efficient conversion of the immediate precursor. Route 1 provides a more moderate overall yield, which is dependent on the efficiency of both the nucleophilic substitution and the reductive cyclization. The choice between these routes on a larger scale would likely depend on the cost and availability of the respective starting materials.
Scalability and Process Safety: Catalytic hydrogenation (Route 2) is a highly scalable and clean reaction, often preferred in industrial settings. However, it requires specialized equipment for handling hydrogen gas under pressure. The use of sodium dithionite in one variation of Route 1 is also common in large-scale synthesis, but it can generate significant aqueous waste. The choice of reducing agent in the cyclization step (e.g., iron in acetic acid, or catalytic hydrogenation) will significantly impact the process safety considerations and work-up procedures.
Starting Material Accessibility: Methyl 4-chloro-3-nitrobenzoate (starting material for Route 1) and 4-chloro-3-nitrobenzoic acid (starting material for Route 3) are readily available commercial chemicals. The starting material for Route 2, methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, is an intermediate that is typically prepared from methyl 4-chloro-3-nitrobenzoate, making Route 2 essentially a telescoped version of Route 1.
Conclusion
For laboratory-scale synthesis where high purity and yield in the final step are paramount, Route 2 presents a very attractive option. For larger-scale industrial production, a thorough process optimization of either Route 1 or a telescoped process starting from methyl 4-chloro-3-nitrobenzoate would be necessary to balance cost, yield, and process safety. The choice of the most suitable synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, available equipment, and economic considerations. Further investigation into the purification requirements and impurity profiles of each route would be beneficial for applications in drug development.
References
Safety Operating Guide
Proper Disposal of Methyl 2-oxoindoline-6-carboxylate: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-oxoindoline-6-carboxylate (CAS No: 14192-26-8), ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on standard safety data sheets and are intended for researchers, scientists, and drug development professionals.
Hazard Profile
This compound is classified with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following PPE is worn:
| PPE Category | Specification |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[1] |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate unnecessary personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Stop the leak if it is safe to do so.[1]
-
Clean-up: For solid materials, sweep or shovel the spill into an appropriate, labeled container for disposal. Minimize the generation of dust.[1]
-
Decontamination: Wash the spill area thoroughly with soap and water.
Disposal Procedure
The primary recommended method for the disposal of this compound is incineration.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, spill clean-up debris) in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage:
-
Final Disposal:
-
Dispose of the contents and container in accordance with local, state, and federal regulations.
-
The recommended method is to transfer the waste to a licensed hazardous waste disposal company.[1]
-
The material should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Methyl 2-oxoindoline-6-carboxylate
This document provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methyl 2-oxoindoline-6-carboxylate (CAS No. 14192-26-8). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure proper handling. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Ingestion of this compound may also be harmful.[2][3]
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irrit. 2 | Causes skin irritation.[1] |
| H319 | Eye Irrit. 2A | Causes serious eye irritation.[1] |
| H335 | STOT SE 3 | May cause respiratory irritation.[1] |
| H302 | Acute Tox. 4 | Harmful if swallowed.[3] |
Signal Word: Warning[1]
Hazard Pictogram:
GHS07: Exclamation Mark
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][4][5] | Protects eyes and face from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, powder-free).[1][4][5][6] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination.[4] | Protects hands from direct contact with the chemical. |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[4] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[1][4] Use in a well-ventilated area, preferably a fume hood.[5][7] | Minimizes the risk of inhaling chemical dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Work Area: Keep the work area clean and organized to prevent spills.[4] Avoid the formation of dust and aerosols.[4]
Handling the Solid Compound (Weighing and Transferring)
-
Don all required PPE as specified in the table above.
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to carefully transfer the desired amount of the solid from its storage container to a weighing vessel.
-
Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Close the primary container tightly immediately after use.
-
Clean any residual solid from the weighing area using a damp cloth or towel, and dispose of it as hazardous waste.
Solution Preparation
-
Slowly add the weighed solid to the desired solvent in a suitable container within the fume hood.
-
Stir the mixture to dissolve the solid. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
Storage
-
Short-Term Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][5]
-
Long-Term Storage: For long-term storage, maintain the compound at 2-8°C in a refrigerator.[5][8]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][5] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[5][7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
Spill Response
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4]
-
Large Spills: Evacuate unnecessary personnel.[1] Ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection.[1] Prevent the spill from entering drains or waterways.[5] Contain and collect the spilled material for disposal in a designated hazardous waste container.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this chemical, including contaminated PPE, weighing paper, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal Method:
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Methyl 1-acetyl-2-oxoindoline-6-carboxylate | 676326-36-6 [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. chemicea.com [chemicea.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
